molecular formula C23H48NO7P B3067387 15:0 Lyso PC CAS No. 108273-89-8

15:0 Lyso PC

カタログ番号: B3067387
CAS番号: 108273-89-8
分子量: 481.6 g/mol
InChIキー: RJZVWDTYEWCUAR-JOCHJYFZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-pentadecanoyl-sn-glycero-3-phosphocholine is a 1-O-acyl-sn-glycero-3-phosphocholine in which the acyl group is specified as pentadecanoyl. It has a role as a rat metabolite and a human xenobiotic metabolite. It is a lysophosphatidylcholine 15:0 and a 1-O-acyl-sn-glycero-3-phosphocholine. It derives from a pentadecanoic acid.

特性

IUPAC Name

[(2R)-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24(2,3)4/h22,25H,5-21H2,1-4H3/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZVWDTYEWCUAR-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48NO7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301334465
Record name (2R)-2-Hydroxy-3-(pentadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301334465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(15:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

108273-89-8
Record name (2R)-2-Hydroxy-3-(pentadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301334465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of 1-Pentadecanoyl-sn-glycero-3-phosphocholine (15:0 Lyso PC) in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentadecanoyl-sn-glycero-3-phosphocholine, commonly known as 15:0 Lyso PC or LPC 15:0, is a specific species of lysophosphatidylcholine containing the odd-chain saturated fatty acid, pentadecanoic acid (C15:0). Traditionally viewed as a minor component of cell membranes and lipoproteins, emerging evidence has positioned LPC 15:0 as a bioactive lipid mediator with significant implications in the regulation of lipid metabolism and cellular signaling. Its circulating levels have been inversely associated with the risk of various metabolic disorders, including obesity, type 2 diabetes, and cardiovascular disease, sparking interest in its potential as a biomarker and therapeutic agent.[1][2][3] This technical guide provides an in-depth overview of the function of this compound in lipid metabolism, detailing its metabolic pathways, molecular interactions, and the experimental methodologies used to elucidate its role.

Biosynthesis and Metabolism of this compound

The metabolism of this compound is intricately linked to the broader pathways of glycerophospholipid metabolism. Its formation and degradation are governed by the activity of several key enzymes.

Biosynthesis:

The primary route for the synthesis of lysophosphatidylcholines, including this compound, is the hydrolysis of phosphatidylcholines (PCs) by phospholipase A2 (PLA2) enzymes.[4] This reaction removes the fatty acid at the sn-2 position of the glycerol backbone, yielding a lysophospholipid. In the context of this compound, the precursor would be a phosphatidylcholine molecule containing pentadecanoic acid at the sn-1 or sn-2 position.

Another significant pathway for LPC generation, particularly in blood plasma, involves the enzyme lecithin-cholesterol acyltransferase (LCAT). LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to cholesterol, forming cholesteryl esters and lysophosphatidylcholines.[4]

Degradation:

This compound can be metabolized through several enzymatic pathways:

  • Acylation: Lysophosphatidylcholine acyltransferases (LPCATs) can re-esterify a fatty acid to the free hydroxyl group at the sn-2 position, converting this compound back into a phosphatidylcholine. This process is part of the Lands cycle, which allows for the remodeling of phospholipid acyl chains.

  • Hydrolysis: Lysophospholipases can hydrolyze the remaining fatty acyl chain from this compound, releasing pentadecanoic acid and glycerophosphocholine.

  • Conversion to Lysophosphatidic Acid (LPA): Autotaxin, a lysophospholipase D, can hydrolyze the choline headgroup from this compound to produce 1-pentadecanoyl-sn-glycerol-3-phosphate, a species of lysophosphatidic acid.

Molecular Functions in Lipid Metabolism

This compound exerts its effects on lipid metabolism primarily through its interaction with various cellular receptors and signaling pathways.

G-Protein Coupled Receptor (GPCR) Signaling

Lysophosphatidylcholines are known to act as signaling molecules by binding to a range of G-protein coupled receptors. While specific binding affinities for this compound are not extensively characterized in comparison to more common LPC species (e.g., 16:0 or 18:1 LPC), it is presumed to interact with the same family of receptors. These include:

  • GPR4, GPR40, GPR55, and GPR119: These receptors are involved in various metabolic processes, including glucose-stimulated insulin secretion and calcium mobilization.[4] Activation of these receptors by LPCs can influence cellular responses to metabolic cues.

  • G2A (GPR132): This receptor has a relatively high affinity for LPCs and is implicated in immune cell trafficking and inflammatory responses.[5] Given the link between chronic inflammation and metabolic disease, the interaction of this compound with G2A may be a key aspect of its protective effects.

The binding of LPCs to these GPCRs can initiate downstream signaling cascades, such as the activation of phospholipase C, leading to an increase in intracellular calcium, or the modulation of adenylyl cyclase activity and cyclic AMP levels.

Toll-Like Receptor (TLR) Signaling

Recent evidence suggests that LPCs can act as dual modulators of Toll-like receptor signaling, particularly TLR2 and TLR4.[6][7] These receptors are key components of the innate immune system and are also involved in the inflammatory processes associated with metabolic diseases.

LPCs have been shown to directly activate TLR2 and TLR4, leading to the activation of the NF-κB signaling pathway and the production of pro-inflammatory cytokines.[8] However, in the presence of other TLR ligands, such as lipopolysaccharide (LPS), LPCs can paradoxically inhibit some aspects of TLR signaling, including nitric oxide synthesis.[6] The specific role of the 15:0 acyl chain in modulating these interactions is an area of active investigation, but it is plausible that its odd-chain nature could influence the strength and nature of the interaction with the receptor complex.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

There is emerging evidence that LPCs can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a central role in the regulation of lipid and glucose metabolism. Specifically, LPCs have been shown to activate PPARδ.[9] Activation of PPARδ in skeletal muscle can increase fatty acid oxidation and improve insulin sensitivity. While direct studies on this compound are limited, its potential to act as a PPARδ agonist is a promising avenue for its therapeutic application in metabolic diseases.

Quantitative Data Summary

The following tables summarize quantitative data related to this compound from various studies.

Table 1: Plasma Concentrations of this compound in Human Studies

ConditionThis compound ConcentrationKey FindingsReference
Obesity Significantly lower in obese individuals compared to lean controls.Negative correlation with Body Mass Index (BMI).[2][3]
Type 2 Diabetes Reduced levels in individuals with type 2 diabetes.Diet and adiposity appear to be stronger determinants of LPC levels than insulin resistance itself.[2]
Metabolic Syndrome Positively associated with metabolic syndrome.Higher levels were causally associated with an increased risk of overweight/obesity, dyslipidemia, high uric acid, high insulin, and high HOMA-IR in a Mendelian randomization study.[1]
Hypercholesterolemia Higher in subjects with moderate to high LDL-cholesterol compared to those with low LDL-cholesterol (1.12 ± 1.40 mM vs. 1.05 ± 0.26 mM, p < 0.001).Identified as a discriminant biomarker for hypercholesterolemia.[10]

Table 2: this compound in Animal and In Vitro Studies

Model SystemTreatment/ConditionQuantitative EffectReference
Mouse Model of Necrotizing Enterocolitis (NEC) NEC inductionSignificantly reduced levels of LysoPC (15:0/0:0) in intestinal contents.[11][12]
Mouse Model of Necrotizing Enterocolitis (NEC) Supplementation with LysoPC (15:0/0:0)Alleviated pathological symptoms of NEC.[11][12]
High-Fat Diet-Fed Mice 1, 3, and 6 weeks of high-fat feedingRapid and sustained decrease in plasma LPC 15:0 levels.[2]

Experimental Protocols

This section provides an overview of key experimental protocols used to study the function of this compound.

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

1. Sample Preparation (Lipid Extraction):

  • To a 100 µL plasma sample, add a known amount of an appropriate internal standard (e.g., LPC 13:0 or LPC 19:0).

  • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol or methyl-tert-butyl ether (MTBE)/methanol/water.[13][14][15]

  • Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

  • Carefully collect the organic phase (which contains the lipids) and dry it under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol or methanol/toluene).[14][15]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a reversed-phase C18 column for separation.

    • Employ a gradient elution with mobile phases typically consisting of water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol).

  • Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound is m/z 482.3, and a characteristic product ion is the phosphocholine headgroup at m/z 184.1.

    • Develop a calibration curve using a series of known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: In Vitro Cell-Based Assay for Assessing Functional Effects

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., adipocytes, hepatocytes, macrophages, or endothelial cells) under appropriate conditions.

  • For experiments, seed the cells in multi-well plates and allow them to adhere and grow to the desired confluency.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol or DMSO) and dilute to the desired final concentrations in cell culture medium. It is often necessary to complex the LPC to bovine serum albumin (BSA) to improve solubility and mimic physiological conditions.

  • Treat the cells with varying concentrations of this compound for the desired duration. Include a vehicle control (medium with BSA and the solvent used for the stock solution).

2. Functional Readouts:

  • Calcium Mobilization Assay:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Measure the baseline fluorescence.

    • Add this compound and monitor the change in fluorescence over time using a plate reader or fluorescence microscope. An increase in fluorescence indicates a rise in intracellular calcium.

  • Gene Expression Analysis (qPCR):

    • After treatment, lyse the cells and extract total RNA.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qPCR) using primers specific for target genes involved in lipid metabolism (e.g., genes for fatty acid oxidation, lipogenesis, or inflammatory cytokines).

    • Normalize the expression of the target genes to a housekeeping gene and calculate the fold change relative to the vehicle control.

  • Cytokine Secretion Assay (ELISA):

    • Collect the cell culture supernatant after treatment.

    • Measure the concentration of secreted cytokines (e.g., IL-6, TNF-α) using a specific enzyme-linked immunosorbent assay (ELISA) kit.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Biosynthesis and Metabolism of this compound cluster_synthesis Synthesis cluster_degradation Degradation PC Phosphatidylcholine (with C15:0) LPC This compound PC->LPC PLA2 PC->LPC LCAT LPC->PC LPCAT GPC Glycerophosphocholine LPC->GPC Lysophospholipase C15_FA Pentadecanoic Acid (C15:0) LPC->C15_FA Lysophospholipase LPA Lysophosphatidic Acid (15:0) LPC->LPA Autotaxin FA Fatty Acid (at sn-2) Chol Cholesterol CE Cholesteryl Ester Chol->CE LCAT Choline Choline LPA->Choline Autotaxin

Caption: Biosynthesis and major metabolic pathways of this compound.

G Signaling Pathways of this compound cluster_gpcr GPCR Signaling cluster_tlr TLR Signaling cluster_ppar PPAR Signaling LPC This compound GPCR GPCRs (G2A, GPR4, GPR40, GPR55, GPR119) LPC->GPCR TLR TLR2 / TLR4 LPC->TLR PPAR PPARδ LPC->PPAR Activation? PLC Phospholipase C GPCR->PLC AC Adenylyl Cyclase GPCR->AC Ca ↑ Intracellular Ca2+ PLC->Ca Metabolic_Effects Modulation of Lipid Metabolism & Inflammation Ca->Metabolic_Effects cAMP ↑/↓ cAMP AC->cAMP cAMP->Metabolic_Effects MyD88 MyD88 TLR->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Cytokines->Metabolic_Effects Nucleus Nucleus PPAR->Nucleus Gene Target Gene Expression (e.g., Fatty Acid Oxidation) Nucleus->Gene Transcription Gene->Metabolic_Effects

Caption: Overview of potential signaling pathways activated by this compound.

G Experimental Workflow for LC-MS/MS Quantification of this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample IS Add Internal Standard (e.g., LPC 13:0) Plasma->IS Extraction Liquid-Liquid Extraction IS->Extraction Drydown Dry Extract Extraction->Drydown Reconstitution Reconstitute in Solvent Drydown->Reconstitution LC Reversed-Phase LC Separation Reconstitution->LC MS ESI-MS/MS (Positive Mode, MRM) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: A typical experimental workflow for quantifying this compound.

Conclusion

This compound is emerging as a significant bioactive lipid with a multifaceted role in the regulation of lipid metabolism and inflammation. Its association with a lower risk of metabolic diseases underscores its potential as a diagnostic biomarker and a therapeutic target. The function of this compound is likely mediated through its interaction with a variety of signaling receptors, including GPCRs, TLRs, and potentially PPARs. The unique properties conferred by its odd-chain fatty acid moiety may be critical to its distinct biological activities. Further research is warranted to fully elucidate the specific molecular mechanisms of this compound action, which will be crucial for the development of novel therapeutic strategies for metabolic disorders. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the intriguing biology of this unique lysophospholipid.

References

15:0 Lyso PC biosynthesis and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Biosynthesis and Degradation Pathways of 15:0 Lyso PC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the metabolic pathways governing the synthesis and breakdown of 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (this compound), a significant lysophosphatidylcholine species. The information presented is intended for researchers, scientists, and professionals in drug development who are interested in the roles of lysolipids in various physiological and pathological processes.

Introduction to this compound

Lysophosphatidylcholines (LPCs) are products of phosphatidylcholine (PC) hydrolysis and are involved in a variety of biological processes, including cell membrane remodeling and inflammatory signaling.[1] this compound, a specific type of LPC with a 15-carbon saturated fatty acid chain, is of particular interest due to its association with lipid metabolism disturbances and its potential as a biomarker for conditions like ischemic heart disease.[1] The pentadecanoyl (15:0) fatty acid in this compound is primarily derived from the consumption of dairy products and milk fat.[2]

Biosynthesis of this compound

The primary route for the biosynthesis of this compound involves the enzymatic hydrolysis of phosphatidylcholine containing a pentadecanoyl acyl chain at the sn-1 or sn-2 position.

Key Enzymes in Biosynthesis:

  • Phospholipase A2 (PLA2): This is the principal enzyme responsible for the generation of LPCs. PLA2 catalyzes the hydrolysis of the ester bond at the sn-2 position of phosphatidylcholine, releasing a free fatty acid and a lysophosphatidylcholine molecule.[1][2][3] If the substrate is 1-acyl-2-pentadecanoyl-sn-glycero-3-phosphocholine, the product will be 1-acyl-sn-glycero-3-phosphocholine and pentadecanoic acid. Conversely, if the substrate is 1-pentadecanoyl-2-acyl-sn-glycero-3-phosphocholine, the product is this compound.

  • Lecithin-Cholesterol Acyltransferase (LCAT): In blood plasma, LCAT plays a significant role in the formation of LPCs.[2][4] This enzyme catalyzes the transfer of the fatty acid from the sn-2 position of phosphatidylcholine to cholesterol, resulting in the formation of a cholesteryl ester and a lysophosphatidylcholine.[2][4]

The biosynthesis of the precursor, phosphatidylcholine (15:0), can occur through several pathways, including the Kennedy pathway for de novo synthesis or through the remodeling of existing phospholipids like phosphatidylethanolamine (PE) and phosphatidylserine (PS).[5]

Biosynthesis Pathway Diagram

15_0_Lyso_PC_Biosynthesis cluster_pla2 Phospholipase A2 Pathway cluster_lcat LCAT Pathway (Plasma) PC_15_0 Phosphatidylcholine (15:0) LysoPC_15_0 This compound PC_15_0->LysoPC_15_0 PLA2 FA Fatty Acid PC_15_0->FA PLA2 Cholesterol Cholesterol CE Cholesteryl Ester Cholesterol->CE LCAT PC_15_0_plasma Phosphatidylcholine (15:0) LysoPC_15_0_plasma This compound PC_15_0_plasma->LysoPC_15_0_plasma LCAT

Caption: Biosynthesis pathways of this compound via Phospholipase A2 and LCAT.

Degradation of this compound

This compound can be metabolized through several enzymatic pathways, leading to its conversion into other lipids or its complete breakdown.

Key Enzymes and Pathways in Degradation:

  • Lysophosphatidylcholine Acyltransferase (LPCAT): This enzyme catalyzes the reacylation of this compound back to phosphatidylcholine, a key step in the Lands cycle of phospholipid remodeling.[6][7][8] This process is crucial for maintaining membrane homeostasis.

  • Autotaxin (ATX) / Lysophospholipase D (LysoPLD): ATX converts LPCs into lysophosphatidic acid (LPA), a potent signaling molecule, by hydrolyzing the choline headgroup.[3][7][9]

  • Lysophospholipase C (LysoPLC): This enzyme can cleave the phosphocholine headgroup from this compound to produce monoacylglycerol.[10]

  • Lysophospholipase-transacylase (LPTA): In a disproportionation reaction, two molecules of LPC can be converted by LPTA into one molecule of phosphatidylcholine and one molecule of glycerophosphorylcholine (GPC).[11][12]

Degradation Pathway Diagram

15_0_Lyso_PC_Degradation LysoPC_15_0 This compound PC_15_0 Phosphatidylcholine (15:0) LysoPC_15_0->PC_15_0 LPCAT LPA_15_0 15:0 Lysophosphatidic Acid (LPA) LysoPC_15_0->LPA_15_0 Autotaxin (LysoPLD) MAG_15_0 15:0 Monoacylglycerol LysoPC_15_0->MAG_15_0 LysoPLC CoA CoA Choline Choline Phosphocholine Phosphocholine GPC Glycerophosphorylcholine Acyl_CoA Acyl-CoA Acyl_CoA->PC_15_0 LysoPC_15_0_2 2x this compound LysoPC_15_0_2->PC_15_0 LPTA LysoPC_15_0_2->GPC LPTA Experimental_Workflow Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (e.g., Methanol Precipitation) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing and Quantification Analysis->Data LPC_Signaling LPC LPC (e.g., this compound) GPCR GPCRs (GPR4, GPR55, etc.) LPC->GPCR TLR TLRs (TLR2, TLR4) LPC->TLR Downstream Downstream Signaling (Ca2+ mobilization, Kinase activation) GPCR->Downstream Immune Innate Immune Response TLR->Immune

References

An In-depth Technical Guide on the Interaction of 15:0 Lyso PC with Cell Membrane Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LPCs) are a class of bioactive lipid molecules derived from the hydrolysis of phosphatidylcholine by phospholipase A2. They are involved in a myriad of cellular processes, including cell membrane remodeling and inflammatory signaling. Among the various LPC species, 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (15:0 Lyso PC) has garnered attention for its potential role in various physiological and pathological conditions. This technical guide provides a comprehensive overview of the current understanding of the interaction of this compound with cell membrane receptors, its downstream signaling pathways, and detailed experimental protocols for its study.

Receptors for this compound

Lysophosphatidylcholines, as a class, are known to interact with several G protein-coupled receptors (GPCRs). While specific quantitative binding data for this compound is still emerging, studies on LPCs with similar acyl chain lengths suggest that the following receptors are the primary targets for this compound.

G Protein-Coupled Receptor 55 (GPR55)

GPR55, once an orphan receptor, is now recognized as a receptor for various lysophospholipids, including LPCs. Activation of GPR55 by LPCs has been shown to elicit intracellular calcium mobilization.[1] This response is often stronger than that induced by other known GPR55 agonists.[1] The interaction is thought to involve electrostatic interactions between the LPC molecule and specific residues within the receptor's binding pocket.[1]

G2A (G Protein-Coupled Receptor 132)

G2A is another GPCR implicated in LPC signaling. While the direct, high-affinity binding of LPC to G2A has been a subject of debate, with an initial key paper being retracted, subsequent research suggests a functional interaction.[2][3] LPC treatment can induce the translocation of G2A from intracellular compartments to the plasma membrane, thereby enhancing its signaling potential.[3] Activation of G2A by LPCs is linked to downstream events such as intracellular calcium flux and ERK activation.[2][3]

G Protein-Coupled Receptor 40 (GPR40) and G Protein-Coupled Receptor 119 (GPR119)

GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR119 are also recognized as receptors for LPCs.[4][5] The interaction of LPCs with these receptors has been particularly studied in the context of insulin secretion.[4][5] LPC analogues have been shown to evoke GPR40- and GPR119-dependent intracellular calcium signaling.[4] Specifically for GPR119, LPCs are considered to be among the most effective endogenous ligands, leading to the activation of adenylyl cyclase and subsequent cAMP production.[5][6]

Quantitative Data on LPC-Receptor Interactions

While specific binding affinities (Kd) and potency (EC50) values for this compound are not yet widely available in the literature, data for other LPC species provide valuable insights into the potential quantitative aspects of these interactions. The following table summarizes available data for various LPCs with the identified receptors.

ReceptorLigandAssay TypeCell LineParameterValueReference
GPR55LPC (various species)Calcium MobilizationPC-3-Stronger than OEA and Abn-CBD[1]
G2ALPC (16:0, 18:0, 18:1)Cell MigrationDO11.10 T cells-Elicited plasma membrane redistribution[7]
GPR119LPC (general)cAMP AccumulationNIT-1-Partial blunting with siRNA[8]
GPR119LPC (16:1)Insulin SecretionEndoC-βH1-Stimulation of Gs cascade[6]
GPR40LPC analoguesCalcium SignalingMIN6-Dependent signaling observed[4]

Signaling Pathways

The interaction of this compound with its receptors triggers distinct downstream signaling cascades, leading to various cellular responses.

GPR55 Signaling

Activation of GPR55 by LPCs primarily leads to the mobilization of intracellular calcium.[1] This is thought to occur through the activation of Gαq/11 proteins, which in turn activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. Some studies also suggest the involvement of Gα13 and the RhoA signaling pathway.[9][10]

GPR55_Signaling LPC This compound GPR55 GPR55 LPC->GPR55 Binds G_alpha_q11 Gαq/11 GPR55->G_alpha_q11 Activates PLC PLC G_alpha_q11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Cellular Response Ca_release->Cellular_Response G2A_Signaling cluster_membrane Plasma Membrane cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers LPC This compound G2A G2A LPC->G2A G_alpha_i Gαi G2A->G_alpha_i G_alpha_q Gαq/11 G2A->G_alpha_q G_alpha_s Gαs G2A->G_alpha_s G_alpha_13 Gα13 G2A->G_alpha_13 AC_inhib Adenylyl Cyclase (Inhibition) G_alpha_i->AC_inhib PLC PLC G_alpha_q->PLC AC_act Adenylyl Cyclase (Activation) G_alpha_s->AC_act RhoGEF RhoGEF G_alpha_13->RhoGEF cAMP_dec ↓ cAMP AC_inhib->cAMP_dec IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC_act->cAMP_inc RhoA RhoA RhoGEF->RhoA Ca_release Ca²⁺ Release IP3_DAG->Ca_release Apoptosis Apoptosis cAMP_inc->Apoptosis ERK ERK/MAPK Activation RhoA->ERK Ca_release->ERK GPR40_GPR119_Signaling cluster_GPR119 GPR119 Pathway cluster_GPR40 GPR40 Pathway LPC This compound GPR119 GPR119 LPC->GPR119 GPR40 GPR40 LPC->GPR40 G_alpha_s Gαs GPR119->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Insulin_Secretion1 Insulin Secretion PKA->Insulin_Secretion1 G_alpha_q Gαq/11 GPR40->G_alpha_q PLC PLC G_alpha_q->PLC IP3 IP3 PLC->IP3 Ca_release ↑ [Ca²⁺]i IP3->Ca_release Insulin_Secretion2 Insulin Secretion Ca_release->Insulin_Secretion2 Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents (Radioligand, Competitor, Membranes) start->prep_reagents incubation Incubate Radioligand, Competitor, and Membranes in 96-well Plate prep_reagents->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing drying Dry Filters washing->drying scintillation Add Scintillation Cocktail and Count Radioactivity drying->scintillation analysis Data Analysis (Calculate IC50 and Ki) scintillation->analysis end End analysis->end Calcium_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells load_dye Load Cells with Fluo-4 AM seed_cells->load_dye wash_cells Wash to Remove Excess Dye load_dye->wash_cells baseline_reading Establish Baseline Fluorescence wash_cells->baseline_reading add_ligand Add this compound baseline_reading->add_ligand kinetic_reading Kinetic Fluorescence Reading add_ligand->kinetic_reading data_analysis Data Analysis (EC50) kinetic_reading->data_analysis end End data_analysis->end Western_Blot_Workflow start Start cell_treatment Cell Treatment with this compound start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quantification Protein Quantification cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-pERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection stripping_reprobing Stripping and Re-probing (anti-total ERK) detection->stripping_reprobing analysis Densitometry and Analysis stripping_reprobing->analysis end End analysis->end

References

The Role of 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (15:0 Lyso PC) in Inflammatory Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (15:0 Lyso PC) is an endogenous lysophospholipid that is emerging as a significant modulator of inflammatory pathways. Derived from the hydrolysis of phosphatidylcholine, this molecule has demonstrated a nuanced role in the complex interplay of inflammatory and anti-inflammatory signaling. This technical guide provides an in-depth analysis of the current understanding of this compound's function in inflammatory processes, consolidating key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The evidence presented herein highlights the potential of this compound as a biomarker and a therapeutic target in inflammatory diseases.

Introduction to this compound and Inflammation

Lysophosphatidylcholines (LPCs) are products of phospholipase A2 (PLA2) hydrolysis of phosphatidylcholine and are involved in cell membrane remodeling and inflammatory signaling.[1] this compound, a specific species of LPC with a 15-carbon saturated fatty acid chain, has been identified as a key metabolite in various physiological and pathological states. While LPCs, in general, have been implicated in both pro- and anti-inflammatory responses, recent studies on this compound are beginning to elucidate its specific contributions.[2][3] The dual nature of LPCs' immunomodulatory effects is often dependent on the fatty acyl composition, concentration, and the cellular context.[1]

This guide will focus on the anti-inflammatory properties of this compound, exploring its mechanisms of action, including its interaction with key signaling molecules and pathways such as Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and peroxisome proliferator-activated receptor-gamma (PPARγ).

Quantitative Effects of this compound on Inflammatory Markers

Recent in vivo studies have provided quantitative evidence of the anti-inflammatory effects of this compound. A key study utilizing a mouse model of necrotizing enterocolitis (NEC) demonstrated that supplementation with this compound significantly modulates the expression of key inflammatory cytokines.

Table 1: Effect of this compound Supplementation on Intestinal Cytokine mRNA Expression in a Mouse Model of Necrotizing Enterocolitis (NEC)

CytokineNEC Model Group (Relative mRNA Expression)NEC Model + this compound Group (Relative mRNA Expression)Fold Change (vs. NEC Model)p-valueReference
IL-1βDramatically IncreasedSignificantly Decreased< 0.05[2][4]
IL-6Dramatically IncreasedSignificantly Decreased< 0.05[2][4]
TNF-αDramatically IncreasedSignificantly Decreased< 0.05[2][4]
IL-10ReducedSignificantly Increased< 0.05[2][4]

Data presented is a summary of findings from the cited literature. The NEC model group showed significant changes compared to the normal control group. The NEC + this compound group showed significant changes compared to the NEC model group.

These findings underscore the potent anti-inflammatory capacity of this compound, demonstrating its ability to suppress pro-inflammatory cytokines while simultaneously enhancing the production of the anti-inflammatory cytokine IL-10.

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are mediated through its interaction with key signaling pathways that regulate the inflammatory response.

Inhibition of the TLR4/NF-κB Signaling Pathway

Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS), initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB. NF-κB, in turn, orchestrates the expression of a wide array of pro-inflammatory genes, including those for IL-1β, IL-6, and TNF-α.

Studies have indicated that LPCs can modulate TLR4 signaling.[5] While some LPCs can directly activate TLR4, others, particularly in the presence of classical TLR ligands, can inhibit TLR-mediated signaling, thereby acting as anti-inflammatory molecules.[5] this compound has been implicated in the modulation of the TLR4/NF-κB pathway, contributing to its anti-inflammatory effects observed in the NEC model.[6]

TLR4_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB IκB NFkB_IkB->NFkB Release LysoPC This compound LysoPC->IKK Inhibition DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) DNA->Cytokines Transcription

Figure 1: Proposed mechanism of this compound-mediated inhibition of the TLR4/NF-κB signaling pathway.

Potential Activation of PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and the regulation of inflammation. Activation of PPARγ generally leads to anti-inflammatory responses, in part by antagonizing the activity of pro-inflammatory transcription factors such as NF-κB.

Several studies have suggested that LPCs can act as agonists for PPARγ. While direct quantitative data for this compound is still emerging, the potential for it to activate PPARγ presents another avenue through which it may exert its anti-inflammatory effects.

PPARg_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LysoPC This compound PPARg_RXR_inactive PPARγ RXR LysoPC->PPARg_RXR_inactive Binds & Activates PPARg_RXR_active PPARγ RXR PPARg_RXR_inactive->PPARg_RXR_active Translocation PPRE PPRE PPARg_RXR_active->PPRE Binds to PPRE NFkB_nuc NF-κB PPARg_RXR_active->NFkB_nuc Inhibits AntiInflammatory Anti-inflammatory Gene Expression PPRE->AntiInflammatory Transcription ProInflammatory Pro-inflammatory Gene Expression NFkB_nuc->ProInflammatory Transcription

Figure 2: Putative signaling pathway of this compound as a PPARγ agonist leading to anti-inflammatory effects.

Macrophage Polarization

Macrophages are key players in the inflammatory response and can be broadly categorized into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. The balance between M1 and M2 polarization is crucial for the initiation and resolution of inflammation.

LPCs have been shown to influence macrophage polarization. Some studies suggest that LPCs can promote a pro-inflammatory M1 phenotype, while others indicate a shift towards an anti-inflammatory M2 phenotype.[3][7] The specific effect of this compound on macrophage polarization is an active area of research. Given its demonstrated ability to increase IL-10 production, it is plausible that this compound may promote an M2-like phenotype, but further studies are required to confirm this and provide quantitative data.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies from key studies investigating the role of this compound in inflammation.

In Vivo Mouse Model of Necrotizing Enterocolitis (NEC)
  • Animal Model: Newborn C57BL/6 mice.

  • Induction of NEC: Pups are subjected to a combination of stressors including gavage feeding with hyperosmolar formula, exposure to lipopolysaccharide (LPS), and hypoxia (5% O2, 95% N2) twice daily from postnatal day 5 to 9.[2][4]

  • This compound Treatment: A solution of this compound (concentration to be specified based on the study, e.g., 1 mg/kg) is administered via intraperitoneal injection once daily during the NEC induction period.[2][4]

  • Tissue Collection and Analysis: At the end of the experimental period, intestinal tissues are collected for histological analysis (H&E staining), assessment of cell proliferation (Ki-67 staining), apoptosis (TUNEL assay), and gene expression analysis of inflammatory cytokines (qRT-PCR).[2][4]

NEC_Workflow start Newborn C57BL/6 Mice induction NEC Induction (Hyperosmolar Formula, LPS, Hypoxia) start->induction treatment This compound Treatment (i.p. injection) induction->treatment control Control Group (Vehicle) induction->control collection Tissue Collection (Intestine) treatment->collection control->collection analysis Analysis: - Histology (H&E) - Proliferation (Ki-67) - Apoptosis (TUNEL) - Cytokine Expression (qRT-PCR) collection->analysis

Figure 3: Experimental workflow for the in vivo mouse model of necrotizing enterocolitis.

In Vitro Model of Intestinal Epithelial Cell Injury
  • Cell Line: Human intestinal epithelial cell line (e.g., HIEC-6 or Caco-2).

  • Induction of Injury: Cells are treated with an injurious agent such as formate to mimic cellular stress observed in NEC.[2]

  • This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 24 hours) prior to the addition of the injurious agent.

  • Analysis: Cell viability (MTT assay), cell death (LDH assay), and expression of inflammatory markers are assessed.

PPARγ Reporter Assay
  • Cell Line: A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

  • Treatment: Transfected cells are treated with this compound at various concentrations. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.

  • Analysis: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates activation of PPARγ.

Future Directions and Conclusion

The current body of research strongly suggests that this compound possesses significant anti-inflammatory properties. Its ability to modulate key inflammatory pathways, such as the TLR4/NF-κB axis, and its potential to activate the anti-inflammatory nuclear receptor PPARγ, position it as a promising candidate for further investigation in the context of inflammatory diseases.

Future research should focus on:

  • Dose-response studies: Elucidating the optimal therapeutic window for the anti-inflammatory effects of this compound.

  • Macrophage polarization: Quantitatively assessing the direct impact of this compound on M1/M2 macrophage polarization.

  • Clinical relevance: Investigating the correlation between circulating levels of this compound and the severity of inflammatory diseases in human subjects.

  • Pharmacokinetics and bioavailability: Determining the metabolic fate and tissue distribution of exogenously administered this compound.

References

An In-depth Technical Guide to the Involvement of 15:0 Lyso PC in Glycerophospholipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-pentadecanoyl-sn-glycero-3-phosphocholine (15:0 Lyso PC), a specific lysophospholipid, and its integral role within the broader context of glycerophospholipid metabolism. We will explore its metabolic pathways, associated signaling functions, quantitative findings, and the detailed experimental protocols used for its study.

Introduction to this compound

Lysophosphatidylcholines (Lyso PCs) are metabolites derived from phosphatidylcholines (PCs).[1] They consist of a glycerol backbone, a single fatty acid chain, a phosphate group, and a choline head group.[2] Specifically, this compound is a lysophospholipid characterized by a saturated 15-carbon fatty acid, pentadecanoic acid, attached at the sn-1 position.[2][3] The pentadecanoic acid moiety is often derived from dietary sources such as dairy products and milk fat.[2] While present in smaller quantities in most tissues compared to more common Lyso PCs (like those with 16 or 18 carbons), this compound is a crucial molecule in cell membrane remodeling and inflammatory signaling.[2][4] Emerging research has identified it as a potential biomarker for several conditions, including cardiovascular diseases and necrotizing enterocolitis.[4][5]

Metabolic Pathways of this compound

The concentration of this compound is tightly regulated through a dynamic balance of synthesis (anabolism) and degradation (catabolism), primarily as part of the glycerophospholipid metabolism pathway.[3]

Anabolism (Synthesis)

  • Phospholipase A2 (PLA2) Activity: The primary route for this compound formation is the hydrolysis of a phosphatidylcholine molecule containing a pentadecanoyl group at the sn-1 position. The enzyme phospholipase A2 (PLA2) specifically cleaves the fatty acid from the sn-2 position of the glycerol backbone, releasing a free fatty acid and leaving this compound.[2][6][7] This is a key step in the phospholipid remodeling pathway, often referred to as the Lands cycle.[8][9]

  • Lecithin-Cholesterol Acyltransferase (LCAT) Pathway: In blood plasma, significant amounts of lysophosphatidylcholine are generated by the liver-secreted enzyme LCAT.[2][10] This enzyme catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to free cholesterol, resulting in the formation of a cholesterol ester and a lysophosphatidylcholine, such as this compound.[2][11]

Catabolism (Degradation)

  • Reacylation to PC: this compound can be converted back into phosphatidylcholine through the action of lysophosphatidylcholine acyltransferases (LPCATs).[6][9] These enzymes transfer an acyl group from an acyl-CoA molecule to the free hydroxyl group at the sn-2 position of this compound.[9][12] There are several isoforms of LPCAT (LPCAT1, LPCAT2, LPCAT3, LPCAT4) that facilitate this crucial step in phospholipid remodeling.[9][13][14]

  • Hydrolysis to LPA: The enzyme autotaxin (ATX), which possesses lysophospholipase D activity, can hydrolyze this compound to produce lysophosphatidic acid (LPA) and choline.[6][7][15] LPA is itself a potent signaling molecule.

  • Hydrolysis to GPC: Lysophospholipases (such as LYPLA1 and LYPLA2) can hydrolyze the ester bond at the sn-1 position, releasing the pentadecanoic acid chain and leaving glycerophosphocholine (GPC).[6][13]

  • Disproportionation: A cytosolic lysophospholipase-transacylase (LPTA) can catalyze a reaction where two molecules of this compound are converted into one molecule of PC (containing two 15:0 acyl chains) and one molecule of GPC.[6][7]

G1 cluster_main This compound Metabolism PC Phosphatidylcholine (with 15:0 at sn-1) LysoPC This compound PC->LysoPC PLA2 / LCAT LPA Lysophosphatidic Acid (LPA) + Choline LysoPC->LPA Autotaxin (ATX) GPC Glycerophosphocholine (GPC) + Pentadecanoic Acid LysoPC->GPC Lysophospholipases NewPC Phosphatidylcholine (remodeled) LysoPC->NewPC LPCATs + Acyl-CoA

Metabolic pathways for the synthesis and catabolism of this compound.

Signaling Functions of this compound

While specific signaling pathways for this compound are still under investigation, the broader class of Lyso PCs are known to be potent lipid signaling molecules that exert their effects by interacting with various cell surface receptors.[2]

  • G Protein-Coupled Receptors (GPCRs): Lyso PCs bind to several GPCRs, including GPR4, GPR40, GPR55, and GPR119.[2][8] Activation of these receptors can trigger downstream signaling cascades, such as the mobilization of intracellular calcium, which can lead to diverse cellular responses like increased glucose-stimulated insulin secretion.[2]

  • Toll-Like Receptors (TLRs): Lyso PCs can directly activate innate immune receptors like TLR2 and TLR4, implicating them in inflammatory processes.[2]

  • Anti-inflammatory Effects: Paradoxically, higher levels of Lyso PCs have also been shown to have vasoprotective and anti-inflammatory effects by inducing the expression of cyclooxygenase-2 (COX-2) and endothelial nitric oxide synthase (eNOS).[2]

G2 cluster_pathway General Lyso PC Signaling LysoPC This compound (Extracellular) GPCR GPCR (e.g., GPR119) LysoPC->GPCR TLR TLR (e.g., TLR4) LysoPC->TLR G_Protein G Protein Activation GPCR->G_Protein Immune Inflammatory Response TLR->Immune Calcium Ca²⁺ Mobilization G_Protein->Calcium Insulin Insulin Secretion Calcium->Insulin

Generalized signaling pathways initiated by lysophosphatidylcholines.

Quantitative Data on this compound

Quantitative analysis of this compound has revealed its differential abundance in various physiological and pathological states. Although it is considered a minor Lyso PC species in plasma, its relative levels can change significantly, highlighting its potential as a biomarker.[16]

Condition StudiedBiological MatrixChange in this compound LevelReference
Ischemic Heart Disease (IHD) / Ischemic Cardiomyopathy (ICM)SerumSignificant disturbance (implicated as a biomarker)[4]
Necrotizing Enterocolitis (NEC) (mouse model)Intestinal ContentsSignificantly decreased (logFC = -2.01)[5]
High-Fat Diet + Black Chokeberry Polyphenols (rat model)SerumElevated (compared to High-Fat Diet alone)[17]
OsteoarthritisBody FluidsElevated levels identified as a biomarker[11]

Experimental Protocols

The accurate quantification and study of this compound require robust protocols for lipid extraction and analysis.

This protocol is a simplified method ideal for high-throughput analysis of lysophospholipids from plasma or serum.[18][19]

  • Sample Preparation: Aliquot 10 µL of plasma or serum into a clean glass tube.

  • Internal Standard Addition: Add 150 µL of methanol containing an appropriate internal standard (e.g., 10 pmol of 14:0 LPA or a commercially available odd-chain Lyso PC standard like 13:0 Lyso PC).[16][18]

  • Protein Precipitation & Lipid Extraction: Vortex the mixture vigorously for 1 minute.

  • Incubation: Incubate the sample on ice for 10 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 5 minutes at room temperature.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted lipids, and transfer it to an autosampler vial for analysis.

Note: For more comprehensive but lower-throughput extraction, a modified Bligh and Dyer or Folch method can be used, which involves a chloroform/methanol/water biphasic system to separate the lipid-containing organic phase.[20][21]

This protocol outlines a direct flow injection analysis method for high-throughput quantification using electrospray ionization tandem mass spectrometry (ESI-MS/MS).[16][22]

  • Instrumentation: Use a triple quadrupole mass spectrometer equipped with an ESI source.

  • Solvent System: Prepare a solvent mixture of methanol:chloroform (3:1, v/v) containing 10 mmol/L ammonium acetate.[16]

  • Flow Injection: Inject the lipid extract directly into the mass spectrometer at a constant flow rate (e.g., 75 µL/min).[22]

  • MS Method - Precursor Ion Scan: Operate the mass spectrometer in positive ion mode and perform a precursor ion scan for the specific phosphocholine headgroup fragment at m/z 184.[16][23] This allows for the specific detection of all phosphocholine-containing lipids, including all Lyso PC species.

  • MS Parameters (Example):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 41 V

    • Collision Energy: 24 V

    • Collision Gas: Argon

  • Data Acquisition: Acquire data for 2 minutes per sample. The mass spectrum will show peaks corresponding to the different Lyso PC species present, including this compound (m/z 482.3).

  • Quantification: Calculate the concentration of this compound by comparing its peak intensity to that of the known concentration of the internal standard added prior to extraction.

G3 cluster_workflow Experimental Workflow for this compound Analysis Sample Plasma/Serum Sample Spike Add Internal Standard (e.g., 13:0 Lyso PC) Sample->Spike Extract Methanol Extraction Spike->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge MS Direct Injection ESI-MS/MS Centrifuge->MS Scan Precursor Ion Scan (m/z 184) MS->Scan Data Data Analysis & Quantification Scan->Data

Workflow for the extraction and quantification of this compound.

Conclusion and Future Directions

This compound is a significant, albeit low-abundance, player in the complex network of glycerophospholipid metabolism. Its synthesis and degradation are intricately linked to major metabolic enzymes like PLA2, LCAT, and LPCATs. While the general signaling functions of Lyso PCs are known, the specific roles of the 15:0 species require further elucidation. The correlation of its levels with various disease states underscores its potential as a diagnostic and prognostic biomarker. Future research should focus on developing targeted assays to precisely quantify this compound in large clinical cohorts, exploring its specific interactions with cellular receptors, and understanding how its dietary precursor, pentadecanoic acid, influences its endogenous levels and subsequent biological activity. Such efforts will be invaluable for drug development professionals seeking new targets in metabolic and inflammatory diseases.

References

An In-Depth Technical Guide to the Cellular Uptake and Transport Mechanisms of 1-Pentadecanoyl-sn-glycero-3-phosphocholine (15:0 Lyso PC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pentadecanoyl-sn-glycero-3-phosphocholine (15:0 Lyso PC) is a lysophosphatidylcholine, a class of bioactive lipid molecules implicated in a wide range of cellular processes, from membrane remodeling to inflammatory signaling.[1] As an intermediate in the metabolism of phosphatidylcholine, this compound's cellular transport and subsequent signaling cascades are of significant interest in understanding its physiological and pathological roles.[1] This technical guide provides a comprehensive overview of the known and inferred mechanisms of this compound cellular uptake and transport, drawing upon the broader understanding of lysophosphatidylcholine biology. It details the primary transport proteins, metabolic pathways, and signaling events associated with this class of molecules. Furthermore, this guide outlines detailed experimental protocols for investigating the cellular dynamics of this compound and presents the available, albeit limited, quantitative data to serve as a foundational resource for researchers in the field.

Introduction to this compound

Lysophosphatidylcholines (LPCs) are generated by the hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2).[2] They are characterized by a glycerol backbone, a phosphocholine headgroup, and a single fatty acyl chain. This compound is distinguished by its pentadecanoyl (15:0) fatty acid, an odd-chain saturated fatty acid. While less common than their even-chained counterparts, odd-chain fatty acids and their derivatives are gaining attention for their potential roles in health and disease.

Cellular Uptake and Transport Mechanisms

The cellular uptake of LPCs is a mediated process, primarily facilitated by specific transporters. While direct data for this compound is scarce, the mechanisms described for other long-chain LPCs are considered applicable.

Major Facilitator Superfamily Domain Containing 2A (MFSD2A)

The primary transporter for LPCs across the blood-brain barrier and other tissues is the Major Facilitator Superfamily Domain Containing 2A (MFSD2A).[3][4][5] MFSD2A functions as a sodium-dependent symporter, utilizing a "flippase" mechanism to translocate LPCs from the outer to the inner leaflet of the plasma membrane.[4][6]

Key characteristics of MFSD2A-mediated transport:

  • Sodium-Dependence: The transport of LPCs by MFSD2A is coupled to the sodium gradient.[6]

  • Substrate Specificity: MFSD2A exhibits a preference for LPCs with long fatty acyl chains, generally with a minimum length of 14 carbons.[5][7][8] This suggests that this compound is a likely substrate for MFSD2A. The zwitterionic phosphocholine headgroup is also critical for transport.[7][8]

  • Flippase Mechanism: Cryo-electron microscopy studies suggest that MFSD2A functions as a lysolipid flippase, inverting the LPC molecule as it moves through the transporter.[4][6]

Other Potential Transport Mechanisms

While MFSD2A is a key player, other transport systems may be involved in the cellular uptake of LPCs. Some studies suggest the involvement of P-type ATPases in the transport of lysophospholipids in certain organisms, though their role in mammalian cells for LPC uptake is less clear.[9] Additionally, at high concentrations, passive diffusion of LPCs into the cell membrane may occur, potentially leading to membrane disruption.

Intracellular Fate and Metabolism

Once inside the cell, this compound can undergo several metabolic transformations, primarily governed by the Lands cycle.

Reacylation to Phosphatidylcholine (PC)

The primary metabolic fate of intracellular LPCs is their reacylation to form phosphatidylcholine (PC), a major component of cellular membranes. This reaction is catalyzed by a family of enzymes known as lysophosphatidylcholine acyltransferases (LPCATs).[10][11] There are at least four subtypes of LPCATs, each with varying tissue distribution and substrate specificities.[12] While specific data for this compound is limited, LPCATs are known to act on a variety of LPC species.[5]

Conversion to Lysophosphatidic Acid (LPA)

Alternatively, LPCs can be hydrolyzed by the enzyme autotaxin, which possesses lysophospholipase D activity, to generate lysophosphatidic acid (LPA).[10] LPA is a potent signaling molecule in its own right, with roles in cell proliferation, migration, and survival.

Signaling Pathways Activated by this compound

LPCs, including likely this compound, are not merely metabolic intermediates but also act as signaling molecules by activating specific G protein-coupled receptors (GPCRs).[10][13]

G Protein-Coupled Receptors (GPCRs)

Several GPCRs have been identified as receptors for various LPC species:

  • G2A: This receptor is implicated in immune cell migration and apoptosis.[4] LPCs have been shown to activate G2A, leading to downstream signaling events.[3]

  • GPR4: GPR4 is another receptor that can be activated by LPCs, leading to the expression of adhesion molecules and potentially contributing to inflammatory processes.[4][14]

  • GPR55 and GPR119: These receptors are also reported to be activated by LPCs and are involved in various physiological processes, including glucose homeostasis.[15]

Downstream Signaling Cascades

Activation of these GPCRs by LPCs can trigger a variety of intracellular signaling pathways:

  • Calcium Mobilization: LPC binding to its receptors can lead to an increase in intracellular calcium concentrations.[14]

  • MAP Kinase Pathway: The mitogen-activated protein (MAP) kinase pathway can be activated by LPCs, influencing cell proliferation and differentiation.

  • Protein Kinase C (PKC) Activation: LPCs have been shown to activate Protein Kinase C, a key regulator of many cellular processes.

Quantitative Data

Quantitative data specifically for the cellular uptake and transport of this compound is currently limited in the scientific literature. The following table summarizes the known information for LPCs in general, which can serve as a proxy until more specific data for this compound becomes available.

ParameterValue (for various LPCs)Cell Type/SystemReference
MFSD2A Transport
Substrate Chain Length Preference≥ 14 carbonsCell-based assays[5][7][8]
GPCR Activation
GPR4 Binding Affinity (Kd) for LPC159 nMGPR4-transfected CHO cells[14]
Cellular Uptake
General Cellular UptakeTime- and dose-dependent3T3-L1 adipocytes

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the cellular uptake and transport of this compound. These protocols are based on established methods for other LPCs and can be adapted for this compound.

Cellular Uptake Assay using Fluorescently Labeled this compound

This protocol describes the use of a fluorescently labeled analog of this compound to monitor its uptake into cultured cells.

Materials:

  • Fluorescently labeled this compound (e.g., NBD-15:0 Lyso PC)

  • Cultured cells of interest (e.g., endothelial cells, neurons)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or chamber slides) and grow to desired confluency.

  • Preparation of Labeled LPC: Prepare a stock solution of fluorescently labeled this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Uptake Experiment:

    • Wash the cells with pre-warmed PBS.

    • Add cell culture medium containing the desired concentration of fluorescently labeled this compound to the cells.

    • Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

    • To stop the uptake, remove the medium and wash the cells three times with ice-cold PBS.

  • Quantification:

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe the intracellular localization of the labeled LPC.

    • Plate Reader: Lyse the cells and measure the fluorescence intensity using a microplate reader to quantify the total uptake.

  • Data Analysis: Plot the fluorescence intensity against time to determine the uptake kinetics.

Quantification of Intracellular this compound by Mass Spectrometry

This protocol outlines the extraction and quantification of unlabeled this compound from cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells

  • This compound standard

  • Internal standard (e.g., 17:0 Lyso PC)

  • Methanol, Chloroform, Water (LC-MS grade)

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Treat cultured cells with a known concentration of this compound for a specific duration.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Scrape the cells in methanol and add the internal standard.

    • Perform a Bligh-Dyer or similar lipid extraction using a chloroform:methanol:water mixture.

    • Collect the organic phase containing the lipids.

  • Sample Preparation:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Use a suitable chromatography column (e.g., C18) to separate the lipids.

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using the this compound standard.

    • Calculate the concentration of this compound in the samples by normalizing to the internal standard and comparing to the standard curve.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Cellular_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 15_0_Lyso_PC_ext This compound MFSD2A MFSD2A Transporter 15_0_Lyso_PC_ext->MFSD2A Na+ co-transport 15_0_Lyso_PC_int This compound MFSD2A->15_0_Lyso_PC_int Flippase Activity PC Phosphatidylcholine (PC) 15_0_Lyso_PC_int->PC Acyl-CoA LPA Lysophosphatidic Acid (LPA) 15_0_Lyso_PC_int->LPA Hydrolysis PC->15_0_Lyso_PC_int PLA2 LPCAT LPCAT Autotaxin Autotaxin

Caption: Cellular uptake and metabolism of this compound.

Signaling_Pathways cluster_receptors G Protein-Coupled Receptors cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response 15_0_Lyso_PC This compound G2A G2A 15_0_Lyso_PC->G2A GPR4 GPR4 15_0_Lyso_PC->GPR4 GPR55 GPR55 15_0_Lyso_PC->GPR55 GPR119 GPR119 15_0_Lyso_PC->GPR119 PLC Phospholipase C G2A->PLC MAPK MAP Kinase (ERK) G2A->MAPK GPR4->PLC GPR4->MAPK GPR55->PLC GPR55->MAPK GPR119->PLC GPR119->MAPK PKC Protein Kinase C PLC->PKC Ca2_flux Ca2+ Mobilization PLC->Ca2_flux PKC->MAPK Gene_Expression Gene Expression MAPK->Gene_Expression Proliferation Proliferation MAPK->Proliferation Cell_Migration Cell Migration Ca2_flux->Cell_Migration

Caption: Signaling pathways activated by this compound.

Experimental_Workflow_Uptake cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Cells Incubate Incubate Cells with Labeled this compound Cell_Culture->Incubate Prepare_LPC Prepare Fluorescent This compound Prepare_LPC->Incubate Wash Wash Cells Incubate->Wash Microscopy Fluorescence Microscopy Wash->Microscopy Plate_Reader Fluorescence Plate Reader Wash->Plate_Reader Data_Analysis Data Analysis and Kinetic Modeling Microscopy->Data_Analysis Plate_Reader->Data_Analysis

Caption: Workflow for fluorescent this compound uptake assay.

Conclusion

The cellular uptake and transport of this compound are critical determinants of its biological activity. While our understanding is largely extrapolated from studies on other lysophosphatidylcholines, the available evidence strongly suggests a central role for the MFSD2A transporter in its cellular entry. Once inside the cell, this compound is integrated into cellular metabolism and can activate a number of signaling pathways, primarily through G protein-coupled receptors. The provided experimental protocols offer a framework for researchers to specifically investigate the dynamics of this compound, which will be crucial for elucidating its precise roles in health and disease. Further research is needed to generate quantitative data specific to this odd-chain lysophospholipid to fully understand its unique contributions to cellular physiology.

References

The Pentadecanoyl Chain: A Key Modulator of Lysophosphatidylcholine Function

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lysophosphatidylcholines (LysoPCs) are not merely metabolic intermediates but are increasingly recognized as critical signaling molecules involved in a myriad of physiological and pathological processes. The specific biological function of a LysoPC molecule is intimately tied to the structure of its single acyl chain. This technical guide focuses on the significance of the pentadecanoyl (C15:0) chain, an odd-chain saturated fatty acid primarily derived from dairy fat, in defining the function of LysoPC. We delve into its role in cellular signaling, its impact on disease pathology, and present quantitative data and detailed experimental protocols to facilitate further research in this emerging area.

Introduction: Beyond a Simple Phospholipid

Lysophosphatidylcholine (LysoPC) is a class of lysophospholipid generated from the hydrolysis of phosphatidylcholine (PC) by phospholipase A2 (PLA2) or through the action of lecithin-cholesterol acyltransferase (LCAT).[1][2][3] For decades, LysoPCs were viewed primarily as byproducts of membrane remodeling. However, accumulating evidence reveals their role as potent lipid mediators that activate specific G protein-coupled receptors (GPCRs), modulate enzyme activities, and influence inflammatory and metabolic pathways.[2][4]

The identity of the single fatty acid chain esterified to the glycerol backbone is a critical determinant of a LysoPC's biological activity. While LysoPCs with common even-chain fatty acids (e.g., C16:0, C18:1) have been extensively studied, those with odd-chain fatty acids, such as the pentadecanoyl chain (C15:0), are gaining attention for their unique biological significance. LysoPC(15:0) has been identified as a potential biomarker in cardiovascular disease and plays a crucial role in intestinal health.[5][6] This guide consolidates the current understanding of LysoPC(15:0), providing a technical resource for scientists exploring its therapeutic and diagnostic potential.

Biosynthesis and Metabolism of LysoPC(15:0)

LysoPC(15:0) is primarily formed through two enzymatic pathways:

  • Phospholipase A2 (PLA2) Action: PLA2 enzymes hydrolyze the sn-2 position of phosphatidylcholine molecules that contain a pentadecanoyl chain at the sn-1 position, releasing the sn-2 fatty acid and LysoPC(15:0).[1]

  • LCAT-Mediated Transacylation: In plasma, lecithin-cholesterol acyltransferase (LCAT) can transfer a fatty acid from the sn-2 position of PC to cholesterol, generating cholesteryl esters and LysoPC. If the parent PC contains a C15:0 chain, this process can yield LysoPC(15:0).[7]

The primary dietary source of the C15:0 fatty acid is dairy fat and milk products.[1] Consequently, the levels of LysoPC(15:0) in tissues and plasma can reflect dietary intake.

Signaling Pathways and Mechanisms of Action

LysoPCs, as a class, are known to be ligands for several GPCRs, including GPR40, GPR55, and GPR119.[1][8] Activation of these receptors can lead to diverse downstream signaling cascades.

The GPR55 Signaling Cascade

One of the most studied pathways for lysophospholipids involves GPR55. While lysophosphatidylinositol (LPI) is considered its primary endogenous ligand, various LysoPC species have also been shown to activate this receptor, triggering intracellular calcium mobilization.[8][9] The activation of GPR55 by a LysoPC agonist initiates a canonical Gαq-mediated pathway.

GPR55_Signaling GPR55 Signaling Pathway LPC LysoPC (e.g., 15:0) GPR55 GPR55 LPC->GPR55 G_protein Heterotrimeric G-protein (Gαq, Gβγ) GPR55->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Gαq activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Downstream Downstream Cellular Responses PKC->Downstream

Caption: GPR55 activation by LysoPC leads to intracellular calcium release.

As depicted, ligand binding to GPR55 activates the associated Gαq protein, which in turn activates Phospholipase C (PLC).[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[11] The resulting increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which phosphorylates downstream targets to elicit a variety of cellular responses, including proliferation, migration, and inflammatory signaling.[11]

Quantitative Data on LysoPC(15:0) Function

While direct dose-response data for LysoPC(15:0) on specific receptor activation is still an area of active research, recent studies have provided crucial quantitative insights into its functional significance, particularly in the context of intestinal health.

Protective Effects on Intestinal Epithelial Cells

A study on a mouse model of necrotizing enterocolitis (NEC) identified LysoPC(15:0) as the most significantly depleted metabolite in the intestinal contents of NEC mice.[6] Subsequent in vitro experiments using the human intestinal epithelial cell line HIEC6 demonstrated that supplementation with LysoPC(15:0) could reverse cellular injury induced by formate, a bacterial metabolite implicated in NEC pathology.

Parameter AssessedConditionLysoPC(15:0) ConcentrationResult (Relative to Formate-Injured Control)Reference
Cell Proliferation (MTT Assay) Formate-Induced Injury25 µMSignificant Increase[6]
50 µMFurther Significant Increase[6]
Cytotoxicity (LDH Release) Formate-Induced Injury25 µMSignificant Decrease[6]
50 µMFurther Significant Decrease[6]
Cellular ATP Content Formate-Induced Injury25 µMSignificant Increase[6]
50 µMFurther Significant Increase[6]
Barrier Function (TEER) Formate-Induced Injury25 µMSignificant Increase[6]
50 µMFurther Significant Increase[6]
Table 1: Dose-dependent protective effects of LysoPC(15:0) on formate-injured HIEC6 intestinal epithelial cells.[6]
Serum Levels in Health and Disease

The concentration of LysoPC(15:0) in human serum has been investigated as a potential biomarker. In healthy individuals, the total plasma concentration of all LysoPC species ranges from approximately 125 to 300 µM.[2][12] Studies comparing healthy individuals with those with hypercholesterolemia have identified LysoPC(15:0) as a key differentiating metabolite.

Subject GroupSerum LysoPC(15:0) [mM] (Mean ± SD)Significance (p-value)Reference
Low LDL-Cholesterol 1.05 ± 0.26< 0.001[1]
Moderate-High LDL-Cholesterol 1.12 ± 1.40[1]
Table 2: Comparison of serum LysoPC(15:0) concentrations in human subjects with different LDL-cholesterol levels.[1]

Key Experimental Protocols

Protocol for Lipid Extraction from Plasma for LC-MS/MS Analysis

Accurate quantification of LysoPC(15:0) requires robust lipid extraction. The following protocol is a modified methyl-tert-butyl ether (MTBE) method suitable for lipidomics.

Lipid_Extraction_Workflow Lipid Extraction Workflow for Plasma start Start: 10 µL Plasma Aliquot add_methanol 1. Add 225 µL cold Methanol with Internal Standards (e.g., LPC 17:0) start->add_methanol vortex1 2. Vortex (10s) add_methanol->vortex1 add_mtbe 3. Add 750 µL cold MTBE vortex1->add_mtbe shake 4. Shake (6 min, 4°C) add_mtbe->shake add_water 5. Add 188 µL LC/MS-grade Water to induce phase separation shake->add_water centrifuge 6. Centrifuge (14,000 rpm, 2 min) add_water->centrifuge collect_upper 7. Collect upper organic phase centrifuge->collect_upper dry_down 8. Evaporate solvent (e.g., under Nitrogen) collect_upper->dry_down reconstitute 9. Reconstitute dried extract in analysis solvent (e.g., Methanol/Toluene 9:1) dry_down->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Caption: Workflow for the extraction of lipids from plasma samples.

Methodology:

  • Sample Preparation: To a 10 µL aliquot of plasma in a 1.5 mL microcentrifuge tube, add 225 µL of ice-cold methanol containing a mixture of appropriate internal standards (e.g., odd-chain or deuterated LysoPC species like LPC 17:0).

  • Protein Precipitation: Vortex the mixture for 10 seconds to precipitate proteins.

  • Solvent Addition: Add 750 µL of cold methyl tert-butyl ether (MTBE).

  • Extraction: Vortex for 10 seconds and then shake for 6 minutes at 4°C to ensure thorough lipid extraction.

  • Phase Separation: Induce phase separation by adding 188 µL of LC/MS-grade water.

  • Centrifugation: Centrifuge at 14,000 rpm for 2 minutes. Two distinct phases will form, with a protein disk at the interface.

  • Collection: Carefully collect the upper (organic) phase containing the lipids and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness using a centrifugal evaporator or a stream of nitrogen.

  • Reconstitution: Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 150 µL of a methanol/toluene 9:1, v/v mixture). Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.[5]

Protocol for Intracellular Calcium Mobilization Assay

This protocol describes a method to measure changes in intracellular calcium ([Ca²⁺]i) in response to LysoPC(15:0) using a fluorescent indicator dye and a fluorescence plate reader.

Materials:

  • Cells expressing the target receptor (e.g., GPR55-transfected HEK293 cells).

  • Black-wall, clear-bottom 96-well plates.

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Krebs buffer or other physiological salt solution.

  • LysoPC(15:0) stock solution.

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).

Methodology:

  • Cell Plating: Seed cells into a 96-well black-wall, clear-bottom plate at an appropriate density to achieve a confluent monolayer the next day. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a dye loading solution. For Fura-2 AM, combine 25 µL of Fura-2 AM (1 µg/µL in DMSO) with 25 µL of 10% Pluronic F-127 solution.

    • Aspirate the growth medium from the cells.

    • Add 100 µL/well of pre-warmed Krebs buffer and incubate for 2-3 hours at 37°C to serum-starve the cells.

    • Add the dye loading solution to the required volume of Krebs buffer and add the appropriate volume to each well. Incubate for 1 hour at 37°C.

  • Assay Procedure:

    • After incubation, transfer the plate directly to the fluorescence plate reader.

    • Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, ratiometric measurement of emission at 510 nm from excitation at 340 nm and 380 nm).

    • Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

    • Use the instrument's integrated fluidics to automatically inject a desired concentration of LysoPC(15:0) into the wells.

    • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the full calcium transient (peak and return to baseline).

  • Data Analysis: The change in fluorescence intensity or the ratio of intensities is proportional to the change in intracellular calcium concentration. Data can be expressed as peak fluorescence response over baseline to determine agonist potency (EC₅₀).

Conclusion and Future Directions

The pentadecanoyl chain imparts unique and significant functions to the LysoPC molecule. Evidence points to LysoPC(15:0) as a key metabolite in maintaining intestinal homeostasis, with a clear dose-dependent protective effect on epithelial cells. Its altered levels in metabolic disorders suggest a broader role in systemic health, warranting further investigation.

Future research should focus on elucidating the specific receptor interactions of LysoPC(15:0). Quantifying its binding affinity and signaling potency at receptors like GPR55, and comparing it to other LysoPC species, will be critical to understanding the precise significance of the C15:0 chain. As a nutrient-derived lipid with demonstrated bioactivity, LysoPC(15:0) represents a promising target for the development of novel therapeutics and diagnostics for inflammatory and metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for Plasma 15:0 LysoPC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LysoPCs) are products of phosphatidylcholine hydrolysis and are implicated in various physiological and pathological processes, including cell membrane remodeling and inflammatory signaling.[1][2] Specifically, 15:0 LysoPC has been identified as a potential biomarker for cardiovascular diseases such as ischemic heart disease and ischemic cardiomyopathy.[1][3] Accurate and reproducible quantification of 15:0 LysoPC in plasma is crucial for clinical research and drug development. This document provides a detailed protocol for the extraction of 15:0 LysoPC from plasma, a comparison of common extraction methods, and a workflow for its analysis.

Comparison of Plasma Extraction Methods for LysoPC Analysis

The choice of extraction method is critical for the reliable quantification of LysoPCs. The ideal method should provide high recovery, good reproducibility, and minimize contamination from other lipid classes and matrix components. Several methods are commonly used for lipid extraction from plasma, each with its own advantages and disadvantages.[4][5]

Method Principle Advantages Disadvantages Typical Solvents Reference
Protein Precipitation (PPT) Denaturation and precipitation of proteins using an organic solvent, releasing lipids into the supernatant.Simple, fast, and suitable for high-throughput screening.[6]May result in incomplete extraction of non-polar lipids and significant matrix effects.[7]Methanol, Ethanol, Acetonitrile, Isopropanol.[8][9][10][6]
Liquid-Liquid Extraction (LLE) - Folch/Bligh & Dyer Partitioning of lipids into an organic phase (chloroform) from a biphasic system with a polar solvent (methanol) and water."Gold standard" with high extraction efficiency for a broad range of lipids.[4][5]Labor-intensive, time-consuming, and uses toxic chlorinated solvents.[11][12]Chloroform, Methanol.[4][5][4][5]
Liquid-Liquid Extraction (LLE) - Matyash (MTBE) A safer alternative to chloroform-based methods, using methyl-tert-butyl ether (MTBE) for the organic phase.High recovery of a wide range of lipids, less toxic than chloroform.Can be less efficient for certain polar lipids compared to Folch.Methyl-tert-butyl ether (MTBE), Methanol.[13]
One-Phase Extraction (Butanol/Methanol) A simplified method where plasma is mixed with a butanol/methanol solution, resulting in a single phase containing the extracted lipids.Fast, simple, and compatible with direct injection for LC-MS analysis.[5] High recovery and reproducibility.[5]May not be as effective in removing non-lipid contaminants as biphasic methods.1-Butanol, Methanol.[5][8][5]
Solid-Phase Extraction (SPE) Lipids are retained on a solid sorbent while proteins and other interferences are washed away. The lipids are then eluted with an appropriate solvent.High selectivity, can remove interfering substances effectively, and can be automated.[14][15]Can be more expensive and may require method development to optimize recovery for specific lipid classes.[14]Various depending on the sorbent chemistry.[14][15]

Recommended Protocol: One-Phase Butanol/Methanol Extraction

This protocol is recommended for its simplicity, high recovery of LysoPCs, and suitability for high-throughput analysis.[5] It avoids the use of chlorinated solvents and the need for a solvent evaporation and reconstitution step before LC-MS analysis.[4]

Materials
  • Human plasma (collected in EDTA tubes is suitable)[16]

  • 1-Butanol (HPLC grade)

  • Methanol (HPLC grade)

  • Internal Standard (IS): A non-endogenous LysoPC, such as 17:0 LysoPC or a stable isotope-labeled 15:0 LysoPC (e.g., 15:0-d7 LysoPC), is recommended for accurate quantification.[6]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Experimental Procedure
  • Sample Preparation: If plasma samples are frozen, thaw them on ice.

  • Internal Standard Spiking: Prepare a working solution of the internal standard in methanol.

  • Extraction Solvent Preparation: Prepare a 1:1 (v/v) solution of 1-butanol and methanol.

  • Extraction: a. To a 1.5 mL microcentrifuge tube, add 10 µL of plasma.[5] b. Add 100 µL of the 1:1 (v/v) 1-butanol:methanol solution containing the internal standard.[5] c. Vortex the mixture vigorously for 10-20 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[17]

  • Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis. The supernatant contains the extracted lipids.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis thaw_plasma Thaw Plasma Sample on Ice add_plasma Pipette 10 µL Plasma into Microcentrifuge Tube thaw_plasma->add_plasma add_solvent Add 100 µL of Extraction Solvent add_plasma->add_solvent prep_solvent Prepare 1:1 (v/v) 1-Butanol:Methanol with Internal Standard prep_solvent->add_solvent vortex Vortex Vigorously add_solvent->vortex centrifuge Centrifuge at 10,000 x g for 10 min vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lcms_analysis LC-MS/MS Analysis for 15:0 LysoPC collect_supernatant->lcms_analysis

Caption: Plasma extraction workflow for 15:0 LysoPC analysis.

LC-MS/MS Analysis

Following extraction, the samples are ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Chromatography: A reverse-phase C18 or a HILIC column can be used for the separation of LysoPCs.[6][18]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of LysoPCs.

  • Detection: Multiple Reaction Monitoring (MRM) is a sensitive and specific method for quantifying 15:0 LysoPC. The precursor ion for 15:0 LysoPC is m/z 482.3, and a common product ion is the phosphocholine headgroup fragment at m/z 184.1.

Signaling Pathway Involving LysoPC

G PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis LysoPC Lysophosphatidylcholine (LysoPC) (e.g., 15:0 LysoPC) PLA2->LysoPC AA Arachidonic Acid / Other Fatty Acids PLA2->AA LPCAT LPC Acyltransferase (LPCAT) LysoPC->LPCAT Re-acylation Signaling Downstream Signaling Pathways (e.g., Inflammation) LysoPC->Signaling Activation LPCAT->PC AcylCoA Acyl-CoA AcylCoA->LPCAT

Caption: Simplified signaling pathway of LysoPC metabolism.

Conclusion

The protocol described provides a robust and efficient method for the extraction of 15:0 LysoPC from plasma samples. The choice of a one-phase extraction method simplifies the workflow, making it amenable to high-throughput applications in clinical and pharmaceutical research. Accurate quantification of 15:0 LysoPC can contribute to a better understanding of its role in health and disease and aid in the development of novel diagnostic and therapeutic strategies.

References

Application Notes: 15:0 Lyso PC as a Biomarker for Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysophosphatidylcholines (Lyso PCs) are products of the hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2) and are involved in cell membrane remodeling and inflammatory signaling.[1] Specifically, 15:0 Lyso PC, a lysophosphatidylcholine with a 15-carbon saturated fatty acid chain, has emerged as a potential biomarker for cardiovascular disease (CVD).[2][3] Altered levels of this compound have been observed in individuals with ischemic heart disease (IHD) and ischemic cardiomyopathy (ICM), suggesting its involvement in the pathophysiology of these conditions.[1] This molecule is believed to contribute to the inflammatory processes that drive the development of atherosclerosis. This document provides a summary of the current understanding of this compound as a CVD biomarker, detailed protocols for its quantification, and an overview of its potential signaling pathways.

This compound and Cardiovascular Disease

Recent lipidomic studies have identified this compound as a promising biomarker for cardiovascular risk. Elevated levels of this compound in the serum have been associated with hypercholesterolemia, a major risk factor for atherosclerosis. The pro-inflammatory properties of lysophosphatidylcholines, including this compound, are thought to play a role in the initiation and progression of atherosclerotic plaques.

Data Summary

The following table summarizes quantitative data from studies investigating the association between this compound and cardiovascular disease.

ParameterPatient GroupControl GroupFold Change/StatisticReference
Serum this compoundIschemic Heart DiseaseHealthySignificantly altered[1]
Serum this compoundIschemic CardiomyopathyHealthySignificantly altered[1]

Signaling Pathways of Lysophosphatidylcholines in Cardiovascular Disease

Lysophosphatidylcholines exert their biological effects by activating specific G protein-coupled receptors (GPCRs), such as GPR4 and G2A, on the surface of various cell types, including endothelial cells and macrophages.[3][4][5] Activation of these receptors can trigger downstream signaling cascades that promote inflammation, endothelial dysfunction, and the formation of foam cells, all of which are key events in atherogenesis.

Proposed Signaling Pathway of this compound in Endothelial Cells

LysoPC_Endothelial_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 15_0_Lyso_PC This compound GPR4 GPR4/G2A 15_0_Lyso_PC->GPR4 Binds to G_protein G Protein Activation GPR4->G_protein PLC Phospholipase C G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC NF_kB NF-κB Activation Ca_PKC->NF_kB Gene_Expression ↑ VCAM-1, ICAM-1 Expression NF_kB->Gene_Expression Adhesion Leukocyte Adhesion Gene_Expression->Adhesion

Caption: Proposed signaling pathway of this compound in endothelial cells.

Role in Macrophage Activation and Foam Cell Formation

Lysophosphatidylcholines can also activate macrophages, promoting their transformation into lipid-laden foam cells, a hallmark of atherosclerotic lesions.[6][7] This process involves the upregulation of scavenger receptors and the subsequent unregulated uptake of modified lipoproteins.

LysoPC_Macrophage_Signaling cluster_extracellular Extracellular Space cluster_cell Macrophage 15_0_Lyso_PC This compound GPR4_G2A GPR4/G2A 15_0_Lyso_PC->GPR4_G2A oxLDL Oxidized LDL Uptake Lipid Uptake oxLDL->Uptake Activation Macrophage Activation (Pro-inflammatory) GPR4_G2A->Activation Scavenger_Receptor ↑ Scavenger Receptor Expression (e.g., CD36) Activation->Scavenger_Receptor Scavenger_Receptor->Uptake Foam_Cell Foam Cell Formation Uptake->Foam_Cell

Caption: Role of this compound in macrophage activation and foam cell formation.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

  • Human plasma (collected in EDTA tubes)

  • This compound standard (Avanti Polar Lipids)

  • Lysophosphatidylcholine internal standard (e.g., 17:0 Lyso PC or d5-15:0 Lyso PC)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate

  • Formic acid

2. Sample Preparation (Lipid Extraction) A modified Bligh-Dyer or MTBE extraction method is recommended for lipid extraction from plasma.

  • MTBE Extraction Method:

    • To 20 µL of plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing the internal standard.

    • Vortex for 10 seconds.

    • Add 750 µL of cold MTBE.

    • Vortex for 10 seconds and shake at 4°C for 6 minutes.

    • Induce phase separation by adding 188 µL of water.

    • Centrifuge at 14,000 rpm for 2 minutes.

    • Collect the upper organic layer containing the lipids.

    • Dry the extract under a stream of nitrogen or using a centrifugal evaporator.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/toluene 9:1, v/v).

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient to separate lysophosphatidylcholines.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan for the characteristic phosphocholine headgroup fragment at m/z 184.

    • MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z 184.1). The exact precursor m/z for this compound will depend on the adduct ion (e.g., [M+H]+).

    • Dwell Time: Optimize for a sufficient number of data points across the chromatographic peak.

4. Data Analysis and Quantification

  • Quantification is achieved by comparing the peak area ratio of the endogenous this compound to the internal standard against a calibration curve prepared with known concentrations of the this compound standard.

Experimental Workflow for this compound Quantification

Experimental_Workflow Start Start: Human Plasma Sample Spike_IS Spike with Internal Standard Start->Spike_IS Lipid_Extraction Lipid Extraction (e.g., MTBE method) Spike_IS->Lipid_Extraction Dry_Down Dry Extract Lipid_Extraction->Dry_Down Reconstitute Reconstitute in LC-MS compatible solvent Dry_Down->Reconstitute LC_MS_Analysis LC-MS/MS Analysis (C18 RP, ESI+, MRM) Reconstitute->LC_MS_Analysis Data_Analysis Data Analysis: Peak Integration & Quantification LC_MS_Analysis->Data_Analysis End End: This compound Concentration Data_Analysis->End

Caption: Experimental workflow for the quantification of this compound.

Conclusion

This compound is a promising biomarker for cardiovascular disease, with evidence suggesting its involvement in the inflammatory processes of atherosclerosis. The provided protocols for its quantification using LC-MS/MS offer a robust method for researchers to investigate its clinical utility further. Understanding the signaling pathways activated by this compound may also reveal novel therapeutic targets for the prevention and treatment of cardiovascular disease. Further validation in large-scale clinical studies is warranted to establish this compound as a routine clinical biomarker.

References

Application Note: Utilizing 15:0 Lyso PC as an Internal Standard for Accurate Lipidomic Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis and for biomarker discovery. Lysophosphatidylcholines (LPCs) are a class of bioactive lipids that play crucial roles in various cellular processes, including signal transduction and inflammation.[1] Accurate quantification of LPCs and other lipid species is paramount for reliable and reproducible lipidomic studies. The use of a stable isotope-labeled or odd-chain internal standard is a cornerstone of robust quantitative mass spectrometry-based lipidomics, as it corrects for variations in sample preparation and instrument response.[2] This application note details the use of 15:0 Lysophosphatidylcholine (15:0 Lyso PC) as an internal standard for the quantitative analysis of LPCs and other lipid classes in complex biological matrices.

This compound is an ideal internal standard as it is structurally similar to endogenous LPCs but contains a C15:0 fatty acyl chain, which is of low abundance in most biological systems.[3] This ensures that it will behave similarly to the analytes of interest during extraction and ionization, while its unique mass allows for its clear differentiation and quantification.

Experimental Protocols

This section provides detailed methodologies for the preparation of standards, sample extraction, and LC-MS/MS analysis for lipidomic profiling using this compound as an internal standard.

Protocol 1: Preparation of Standard Solutions
  • This compound Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound powder.

    • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Store the stock solution in an amber glass vial at -20°C.

  • Internal Standard Spiking Solution (10 µg/mL):

    • Dilute the 1 mg/mL stock solution 1:100 in methanol to create a 10 µg/mL working solution.

    • This solution will be used to spike into samples before extraction.

  • Calibration Curve Standards:

    • Prepare a series of calibration standards by spiking known amounts of a certified reference material (e.g., a mix of endogenous LPCs like 16:0, 18:0, and 18:1 Lyso PC) into a surrogate matrix (e.g., stripped serum or a simple buffer).

    • The concentration range of the calibration curve should encompass the expected physiological concentrations of the target analytes. A typical range is from 5 to 200 ng/mL.[4]

    • Spike each calibration standard with the this compound internal standard spiking solution to a final concentration of 50 ng/mL.

Protocol 2: Lipid Extraction from Plasma/Serum using Protein Precipitation

This protocol is a high-throughput method suitable for the extraction of a broad range of lipids.

  • Sample Preparation:

    • Thaw plasma or serum samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample.

  • Internal Standard Spiking:

    • Add 5 µL of the 10 µg/mL this compound internal standard spiking solution to each sample.

  • Protein Precipitation:

    • Add 150 µL of ice-cold isopropanol (IPA) containing the internal standard to the sample.[5]

    • Vortex vigorously for 30 seconds.

  • Incubation and Centrifugation:

    • Incubate the samples at -20°C for 1 hour to facilitate protein precipitation.[5]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer 100 µL of the supernatant to a new microcentrifuge tube or an HPLC vial insert.[5]

  • Storage:

    • Store the extracts at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol outlines typical parameters for the analysis of LPCs using a reversed-phase liquid chromatography system coupled to a tandem mass spectrometer.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).[5]

    • Mobile Phase A: 60:40 (v/v) Water:Methanol with 0.1% acetic acid.[5]

    • Mobile Phase B: 90:10 (v/v) Isopropanol:Methanol with 0.1% acetic acid.[5]

    • Flow Rate: 0.4 mL/min.[5]

    • Injection Volume: 2 µL.[5]

    • Gradient:

      • 0-0.5 min: 20% B

      • 0.5-2.5 min: 20-70% B

      • 2.5-12.5 min: 70-95% B

      • 12.5-14 min: 95% B

      • 14-15 min: 20% B (re-equilibration)[5]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the precursor to product ion transitions for each target analyte and the internal standard. For LPCs, the characteristic product ion is m/z 184, corresponding to the phosphocholine headgroup.[6][7]

    • Collision Energy: Optimize for each analyte, typically in the range of 20-40 eV.

Data Presentation

Quantitative data should be presented in clear and concise tables to allow for easy comparison and interpretation.

Table 1: Typical MRM Transitions for Selected Lysophosphatidylcholines

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (IS)482.3184.1
16:0 Lyso PC496.3184.1
18:0 Lyso PC524.4184.1
18:1 Lyso PC522.4184.1
18:2 Lyso PC520.3184.1

Table 2: Example Calibration Curve Data for 16:0 Lyso PC

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
515,234510,9870.0298
1031,056512,3450.0606
2578,945509,8760.1548
50155,432511,2340.3040
100309,876510,5670.6069
200621,456511,7891.2143
Linearity (R²) 0.9995

Table 3: Quality Control (QC) Sample Analysis

QC LevelTarget Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)CV (%)
Low1514.596.74.2
Medium7578.2104.33.1
High150147.998.62.5

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for lipidomic profiling using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spike Spike with 15:0 Lyso PC (IS) Sample->Spike Precipitate Protein Precipitation (Isopropanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect LC Liquid Chromatography (C18 Separation) Collect->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification using Response Ratios Integrate->Quantify Report Data Reporting Quantify->Report

Caption: Experimental workflow for lipidomic analysis.

Lysophosphatidylcholine Signaling Pathway

Lysophosphatidylcholines exert their biological effects by activating specific G protein-coupled receptors (GPCRs), such as G2A and GPR4, leading to downstream signaling cascades.[1]

G LPC Lysophosphatidylcholine (e.g., 16:0 Lyso PC) GPCR GPCR (G2A / GPR4) LPC->GPCR Binding G_protein Heterotrimeric G-protein (Gq/11, G12/13) GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC RhoA RhoA Activation G_protein->RhoA IP3_DAG IP3 and DAG Production PLC->IP3_DAG ROCK ROCK Activation RhoA->ROCK Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Response Cellular Responses: Inflammation, Migration, Proliferation Ca_PKC->Response ROCK->Response

Caption: LPC signaling pathway via GPCRs.

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of lysophosphatidylcholines and other lipid species in complex biological samples. The protocols and data presented in this application note offer a robust framework for researchers in academia and industry to implement high-quality lipidomic profiling in their studies. The detailed methodologies and clear data presentation guidelines will aid in generating reproducible and comparable results, ultimately advancing our understanding of the roles of lipids in health and disease.

References

Application Note: Quantitative Analysis of 15:0 Lyso PC in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the sensitive and quantitative detection of 15:0 Lysophosphatidylcholine (15:0 Lyso PC) in human serum samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a member of the lysophospholipid class, is emerging as a significant biomarker in various pathological conditions, including cardiovascular and metabolic diseases. The described methodology includes protocols for serum sample preparation, LC-MS/MS analysis, and data interpretation. This guide is intended for researchers, scientists, and professionals in drug development engaged in biomarker discovery and clinical research.

Introduction

Lysophosphatidylcholines (LPCs) are products of the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2) and are integral to cell membrane remodeling and inflammatory signaling pathways.[1][2][3] Specifically, 1-pentadecanoyl-sn-glycero-3-phosphocholine (this compound) has garnered attention as a potential biomarker for several disease states. Studies have indicated significant alterations in the serum levels of this compound in patients with ischemic heart disease (IHD), ischemic cardiomyopathy (ICM), and hypercholesterolemia.[2][3][4] Furthermore, elevated levels of certain LPCs, including this compound, have been observed in patients with type 2 diabetes. Given its potential clinical relevance, robust and reliable methods for the quantification of this compound in human serum are crucial.

This application note details a highly specific and sensitive LC-MS/MS method for the determination of this compound in human serum. The protocol covers sample extraction, chromatographic separation, and mass spectrometric detection.

Data Presentation

The following table summarizes the concentration of this compound in human serum from a study on hypercholesterolemia, demonstrating its potential as a biomarker.

AnalyteGroupMean Concentration (mM)Standard Deviationp-value
This compoundLow LDL-Cholesterol (L-LDL-c)1.050.26< 0.001
This compoundModerate to High LDL-Cholesterol (MH-LDL-c)1.121.40< 0.001

Table 1: Serum concentrations of this compound in human subjects with low versus moderate to high LDL-cholesterol levels. Data adapted from a study on hypercholesterolemia as a risk biomarker.[4]

Signaling Pathway

This compound is a bioactive lipid involved in cellular signaling. It is generated from phosphatidylcholine (PC) through the enzymatic action of phospholipase A2 (PLA2). This process is a key step in membrane phospholipid remodeling and the generation of inflammatory mediators.

LysoPC_Pathway PC Phosphatidylcholine (PC) (in cell membrane) LysoPC This compound PC->LysoPC Hydrolysis PLA2 Phospholipase A2 (PLA2) PLA2->PC Signaling Inflammatory Signaling & Cell Membrane Remodeling LysoPC->Signaling

Formation of this compound and its role in signaling.

Experimental Protocols

This section provides a detailed protocol for the extraction and quantification of this compound from human serum samples.

Materials and Reagents
  • Human serum samples (stored at -80°C)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium formate

  • This compound analytical standard

  • Internal Standard (IS): e.g., 17:0 Lyso PC or a deuterated analog like 16:0-d31 Lyso PC.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting lysophospholipids from serum.

  • Thawing: Thaw frozen serum samples on ice.

  • Aliquoting: Aliquot 50 µL of serum into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard to each sample to a final concentration appropriate for the expected endogenous levels and instrument sensitivity.

  • Precipitation: Add 250 µL of cold isopropanol (or methanol) to the serum sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted lipids, and transfer it to a new tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid and 10 mM ammonium formate).

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of binary gradients.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended for good separation of polar lipids like LPCs.

  • Mobile Phase A: Acetonitrile/Water (60/40, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90/10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient:

    • 0-2 min: 15% B

    • 2-2.5 min: 15-48% B

    • 2.5-11 min: 48-82% B

    • 11-11.5 min: 82-99% B

    • 11.5-12 min: Hold at 99% B

    • 12-12.1 min: Return to 15% B

    • 12.1-14.2 min: Re-equilibration at 15% B

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 65°C

  • Injection Volume: 5 µL

  • Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Spray Voltage: 3.6 kV

  • Capillary Temperature: 300°C

  • Sheath Gas Flow: 60 units

  • Auxiliary Gas Flow: 25 units

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 482.3 -> Product ion (m/z) 184.1

    • Internal Standard (e.g., 17:0 Lyso PC): Precursor ion (m/z) 510.4 -> Product ion (m/z) 184.1

The product ion at m/z 184.1 is the characteristic phosphocholine headgroup fragment for all LPC species.

Data Analysis and Quantification

Quantification is achieved by creating a calibration curve using the analytical standard of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrants. The concentration of this compound in the unknown serum samples is then determined from this calibration curve.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the detection of this compound in human serum.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Serum Human Serum Sample Spike Spike with Internal Standard Serum->Spike Precipitate Protein Precipitation (Isopropanol) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Dry Dry Supernatant Centrifuge1->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC HILIC Separation Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification using Calibration Curve MS->Quant Result Concentration of This compound Quant->Result

Workflow for this compound detection in human serum.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of the biomarker this compound in human serum using LC-MS/MS. The presented method is sensitive, specific, and reproducible, making it suitable for clinical research and biomarker validation studies. The ability to accurately measure this compound will facilitate further investigation into its role in various diseases and its potential as a diagnostic or prognostic marker.

References

Application Notes and Protocols for Studying 15:0 Lyso PC Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine (LPC) species are bioactive lipid molecules that play crucial roles in various physiological and pathological processes. 1-pentadecanoyl-sn-glycero-3-phosphocholine (15:0 Lyso PC) is a specific LPC that has garnered interest for its potential therapeutic effects. These application notes provide an overview of animal models used to study the in vivo effects of this compound, detailed experimental protocols, and a summary of key quantitative findings. The information is intended to guide researchers in designing and executing preclinical studies to investigate the biological activities of this compound.

Animal Models for Studying this compound Effects

Several animal models have been utilized to investigate the therapeutic potential of lysophosphatidylcholines, with a focus on inflammatory and neoplastic diseases.

Neonatal Mouse Model of Necrotizing Enterocolitis (NEC)

Necrotizing enterocolitis is a severe inflammatory bowel disease affecting premature infants. A well-established mouse model of NEC, induced by a combination of lipopolysaccharide (LPS), hypoxia, and cold stress, has been used to study the protective effects of this compound. In this model, this compound supplementation has been shown to alleviate pathological symptoms, reduce inflammation, and improve survival.[1][2][3]

Xenograft Mouse Model of Non-Small Cell Lung Cancer (NSCLC)

To investigate the anti-tumor effects of lysophosphatidylcholines, a xenograft mouse model of non-small cell lung cancer is employed. In this model, human NSCLC cells are implanted into immunocompromised mice. Subsequent treatment with lysophosphatidylcholine allows for the evaluation of its impact on tumor growth, size, and weight. Studies have shown that lysophosphatidylcholine treatment can inhibit lung cancer cell growth in such animal models.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound in animal models.

Table 1: Effects of this compound Supplementation in a Mouse Model of Necrotizing Enterocolitis (NEC)

ParameterControl GroupNEC Model GroupNEC + this compound Group
Survival Rate (%)100~30~70
Body Weight Change (g)IncreaseSignificant DecreaseAttenuated Decrease
Intestinal Length (cm)NormalSignificantly ShortenedPartially Restored
IL-1β mRNA Expression (relative)BaselineSignificantly IncreasedSignificantly Decreased
IL-6 mRNA Expression (relative)BaselineSignificantly IncreasedSignificantly Decreased
TNF-α mRNA Expression (relative)BaselineSignificantly IncreasedSignificantly Decreased
IL-10 mRNA Expression (relative)BaselineSignificantly DecreasedSignificantly Increased

Data synthesized from findings reported in studies on NEC mouse models.[1][2][3]

Table 2: Qualitative Effects of Lysophosphatidylcholine in a Xenograft Mouse Model of Non-Small Cell Lung Cancer

ParameterVehicle-Treated GroupLysophosphatidylcholine-Treated Group
Tumor Growth RateProgressive GrowthSlower Growth
Final Tumor SizeLargeSmaller
Final Tumor WeightHeavyLighter

Based on qualitative descriptions of lysophosphatidylcholine's effects in NSCLC xenograft models.

Signaling Pathways of this compound

This compound is known to exert its effects by interacting with specific cell surface receptors, primarily G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs).

G-Protein Coupled Receptor (GPCR) Signaling

Lysophosphatidylcholines can bind to several GPCRs, including GPR40, GPR55, and GPR119. Activation of these receptors can lead to downstream signaling cascades that influence cellular processes such as inflammation and insulin secretion.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPC This compound GPR GPR40 / GPR55 / GPR119 LPC->GPR Binds G_Protein G-Protein Activation GPR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Downstream Downstream Cellular Effects (e.g., Anti-inflammatory Response, Insulin Secretion) PKC->Downstream Leads to

Figure 1: this compound GPCR Signaling Pathway.

Toll-like Receptor (TLR) Signaling

Lysophosphatidylcholines can also act as ligands for Toll-like receptors, such as TLR2 and TLR4. This interaction can modulate inflammatory responses, often by influencing the NF-κB and MAPK signaling pathways.

TLR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPC This compound TLR TLR2 / TLR4 LPC->TLR Binds MyD88 MyD88 TLR->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates MAPK MAPK Cascade (p38, JNK, ERK) TRAF6->MAPK Activates IKK IKK Complex TRAF6->IKK Activates NFkB_Inhib IκB IKK->NFkB_Inhib Phosphorylates (leading to degradation) NFkB NF-κB NFkB_Nuc NF-κB NFkB->NFkB_Nuc Translocates Gene_Exp Gene Expression (e.g., Inflammatory Cytokines) NFkB_Nuc->Gene_Exp Induces

Figure 2: this compound TLR Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of this compound to animal models.

Protocol 1: Induction of Necrotizing Enterocolitis (NEC) in Neonatal Mice and Treatment with this compound

Objective: To induce an NEC-like intestinal injury in neonatal mice and evaluate the therapeutic effect of this compound.

Materials:

  • Pregnant C57BL/6 mice (timed pregnancy)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile saline

  • Hypoxia chamber (or a modular incubator chamber) with a gas mixture of 5% O₂, 95% N₂

  • Ice packs or a cold plate

  • Standard mouse housing and husbandry equipment

Procedure:

  • Animal Preparation: Neonatal mice (P5-P7) are separated from their mothers.

  • NEC Induction:

    • Hyperosmolar Formula Feeding: Pups are formula-fed three times daily.

    • Hypoxia: Pups are subjected to hypoxia (5% O₂) for 10 minutes, twice daily.

    • Cold Stress: Pups are placed on a cold surface (4°C) for 10 minutes, twice daily.

    • LPS Administration: Pups receive an intraperitoneal (IP) injection of LPS (4 mg/kg) on the first day of the experiment.[1][3]

  • This compound Treatment:

    • The treatment group receives a daily intraperitoneal injection of this compound at a predetermined dose (e.g., 10 mg/kg).

    • The control and NEC model groups receive an equivalent volume of sterile saline.

  • Monitoring and Endpoint Analysis:

    • Survival and body weight are monitored daily.

    • After a set period (e.g., 72 hours), mice are euthanized.

    • The intestines are harvested, and the length is measured.

    • Intestinal tissue is collected for histological analysis (H&E staining) and molecular analysis (e.g., qRT-PCR for inflammatory cytokines).

Protocol 2: Evaluation of this compound in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

Objective: To assess the anti-tumor activity of this compound in a mouse xenograft model of NSCLC.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Human NSCLC cell line (e.g., A549)

  • Matrigel

  • This compound

  • Sterile saline or appropriate vehicle

  • Calipers for tumor measurement

  • Standard mouse housing and husbandry equipment

Procedure:

  • Tumor Cell Implantation:

    • Human NSCLC cells are harvested and resuspended in a mixture of sterile saline and Matrigel.

    • A specific number of cells (e.g., 1 x 10⁶) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Tumors are allowed to grow to a palpable size (e.g., 100 mm³).

    • Mice are then randomized into treatment and control groups.

  • This compound Administration:

    • The treatment group receives daily intraperitoneal injections of this compound at a specified dose (e.g., 40 mg/kg).

    • The control group receives an equivalent volume of the vehicle.

  • Tumor Measurement and Endpoint Analysis:

    • Tumor volume is measured with calipers every 2-3 days and calculated using the formula: (Length x Width²)/2.

    • Body weight is monitored as an indicator of toxicity.

    • At the end of the study (e.g., after 2-3 weeks of treatment), mice are euthanized.

    • Tumors are excised, weighed, and may be used for further histological or molecular analysis.

Protocol 3: Intraperitoneal (IP) Injection in Mice

Objective: To correctly administer a substance into the peritoneal cavity of a mouse.

Materials:

  • Sterile syringe (e.g., 1 mL)

  • Sterile needle (e.g., 27-30 gauge)

  • Substance to be injected (warmed to room temperature)

  • 70% ethanol for disinfection

Procedure:

  • Restraint: The mouse is securely restrained by grasping the loose skin over the neck and back, with the tail secured.

  • Positioning: The mouse is tilted slightly with the head downwards to allow the abdominal organs to shift cranially.

  • Injection Site: The injection is performed in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Injection: The needle is inserted at a 15-20 degree angle. Aspiration is performed to ensure no blood or urine is drawn. The substance is then slowly injected.

  • Post-injection: The mouse is returned to its cage and monitored for any adverse reactions.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokines in Mouse Intestinal Tissue

Objective: To quantify the mRNA expression levels of inflammatory cytokines in intestinal tissue.

Materials:

  • Harvested intestinal tissue

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., IL-1β, IL-6, TNF-α, IL-10) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction: Total RNA is extracted from the intestinal tissue using a commercial kit according to the manufacturer's instructions. RNA quality and quantity are assessed.

  • cDNA Synthesis: A fixed amount of RNA is reverse-transcribed into cDNA using a cDNA synthesis kit.

  • qPCR Reaction: The qPCR reaction is set up with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.

Experimental Workflow for In Vivo Studies of this compound

The following diagram illustrates a general workflow for conducting in vivo studies to investigate the effects of this compound.

experimental_workflow cluster_planning Phase 1: Study Design & Preparation cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Endpoint Analysis cluster_conclusion Phase 4: Data Interpretation & Conclusion study_design Study Design (Hypothesis, Animal Model, Endpoints) animal_procurement Animal Procurement & Acclimatization study_design->animal_procurement model_induction Disease Model Induction (e.g., NEC, Tumor Xenograft) animal_procurement->model_induction reagent_prep Reagent Preparation (this compound Formulation) treatment_admin This compound Administration (IP, Oral Gavage, etc.) reagent_prep->treatment_admin model_induction->treatment_admin monitoring In-life Monitoring (Body Weight, Tumor Size, Clinical Signs) treatment_admin->monitoring euthanasia Euthanasia & Sample Collection (Tissues, Blood) monitoring->euthanasia histology Histopathological Analysis euthanasia->histology molecular Molecular Analysis (qRT-PCR, Western Blot) euthanasia->molecular biochemical Biochemical Assays (ELISA, etc.) euthanasia->biochemical data_analysis Data Analysis & Statistics histology->data_analysis molecular->data_analysis biochemical->data_analysis conclusion Conclusion & Reporting data_analysis->conclusion

Figure 3: General Experimental Workflow.

References

Application Notes and Protocols for 15:0 Lyso PC in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-pentadecanoyl-sn-glycero-3-phosphocholine (15:0 Lyso PC) is a lysophosphatidylcholine (LPC) species characterized by a 15-carbon saturated fatty acid at the sn-1 position. Lysophospholipids like this compound are bioactive signaling molecules involved in a variety of cellular processes, including membrane remodeling, inflammatory signaling, and cell proliferation.[1][2] Emerging research suggests its potential as a biomarker in various diseases and its ability to modulate cellular functions, making it a molecule of interest for in vitro studies.[3][4]

These application notes provide an overview of the known effects of this compound in cell culture and detailed protocols for its use in key cellular assays.

Biological Activities in Cell Culture

While extensive quantitative data for this compound is still emerging, studies on lysophosphatidylcholines collectively, and some specifically on this compound, indicate a range of biological activities:

  • Modulation of Cell Viability and Proliferation: Lysophosphatidylcholines can exert dose-dependent effects on cell viability, with lower concentrations sometimes promoting proliferation and higher concentrations inducing cytotoxicity.[5][6] One study demonstrated that supplementation with this compound reversed formate-induced injury in the human intestinal epithelial cell line HIEC6, suggesting a role in promoting cell survival under certain stress conditions.[3][7]

  • Induction of Apoptosis and Cell Cycle Arrest: At higher concentrations, LPCs have been shown to induce apoptosis and cause cell cycle arrest in various cell types, including endothelial cells and ovarian granulosa cells.[1][8][9] This is often associated with the activation of caspase cascades and changes in the expression of cell cycle regulatory proteins.[1]

  • Inflammatory Signaling: As a product of phospholipase A2 (PLA2) hydrolysis, this compound is implicated in inflammatory signaling pathways.[2] LPCs can act as signaling molecules that recruit immune cells and modulate inflammatory responses.

  • G Protein-Coupled Receptor (GPCR) Signaling: Lysophosphatidylcholines are known ligands for several G protein-coupled receptors, including G2A and GPR4.[10][11][12] Activation of these receptors can trigger downstream signaling cascades involving secondary messengers like calcium and cyclic AMP, leading to diverse cellular responses.[13]

Data Presentation

Currently, specific dose-response data for this compound across a wide range of cell lines is limited in publicly available literature. The following table summarizes the observed effects of general lysophosphatidylcholines on different cell lines, which can serve as a starting point for designing experiments with this compound.

Cell LineCompoundConcentrationEffectReference
EAHY926 (Endothelial)Lysophosphatidylcholine (LPC)>50 µg/mlCytotoxicity (IC50 ≈ 50.73 µg/ml)[1]
EAHY926 (Endothelial)Lysophosphatidylcholine (LPC)40 and 50 µg/mlIncreased apoptotic population[1]
EAHY926 (Endothelial)Lysophosphatidylcholine (LPC)50 µg/mlG2/M cell cycle arrest[1]
Mouse Ovarian Granulosa CellsLysophosphatidylcholine (LPC)0–160 µMDose-dependent decrease in cell viability[8]
Mouse Ovarian Granulosa CellsLysophosphatidylcholine (LPC)160 µMInduction of apoptosis[8]
NCI-H661, NCI-H1650, SPC-A1 (Lung Cancer)Lysophosphatidylcholine (LysoPC)Starting at 100 µMDose-dependent inhibition of proliferation[2]
Vascular Smooth Muscle Cells (VSMC)Lysophosphatidylcholine (LPC)10⁻⁵ mol/lStimulation of DNA synthesis[6]
Vascular Smooth Muscle Cells (VSMC)Lysophosphatidylcholine (LPC)≥10⁻⁵ mol/lDose-dependent cytotoxicity[6]
HIEC6 (Human Intestinal Epithelial)This compoundNot specifiedReversed formate-induced injury[3][7]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Ethanol, absolute

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve the powder in a small volume of absolute ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing.

  • For cell culture experiments, further dilute the ethanol stock solution in sterile PBS or serum-free cell culture medium to a working stock concentration. It is recommended to prepare fresh dilutions for each experiment.

    • Note: The final concentration of ethanol in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound working stock solution in complete cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of ethanol as the highest this compound concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well.[14]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Add MTT Reagent Add MTT Reagent Treat with this compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilization Solution Add Solubilization Solution Incubate->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance

MTT Assay Workflow for Cell Viability.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol provides a general method for detecting apoptosis by flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound working stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound for the chosen duration. Include a vehicle control.

  • After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Wash the cells with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

cluster_flow Apoptosis Detection Workflow A Treat Cells with This compound B Harvest Cells A->B C Stain with Annexin V-FITC & PI B->C D Flow Cytometry Analysis C->D

Apoptosis Detection Workflow.

Signaling Pathway Analysis

G Protein-Coupled Receptor Activation

Lysophosphatidylcholines are known to signal through GPCRs such as G2A and GPR4.[10][11][12] Activation of these receptors can lead to downstream signaling events.

cluster_pathway General LPC Signaling Pathway LPC This compound GPCR GPCR (e.g., G2A, GPR4) LPC->GPCR G_protein G Protein GPCR->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Second_Messenger Second Messengers (cAMP, Ca2+) Effector->Second_Messenger Downstream Downstream Cellular Responses Second_Messenger->Downstream

General LPC Signaling Pathway.

To investigate the specific signaling pathways activated by this compound in your cell system, consider the following experimental approaches:

  • Calcium Mobilization Assay: Use a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) to measure changes in intracellular calcium concentration upon stimulation with this compound.

  • cAMP Assay: Employ a competitive immunoassay (e.g., ELISA-based) to quantify changes in intracellular cyclic AMP levels in response to this compound treatment.

  • Western Blot Analysis: Probe for the phosphorylation status of key downstream signaling proteins, such as ERK, Akt, and CREB, to determine which pathways are activated.

Conclusion

This compound is a bioactive lipid with the potential to modulate various cellular functions. The provided protocols offer a starting point for investigating its effects in cell culture. Researchers are encouraged to optimize these protocols for their specific cell types and experimental questions. Further investigation is needed to fully elucidate the specific dose-dependent effects and signaling mechanisms of this compound in different cellular contexts.

References

High-Throughput Analysis of 15:0 Lyso PC in Clinical Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LPCs) are glycerophospholipids that play crucial roles in a variety of physiological and pathological processes, including membrane biology, inflammation, and cell signaling.[1][2][3] Among the various LPC species, 1-pentadecanoyl-sn-glycero-3-phosphocholine (15:0 Lyso PC) has emerged as a significant biomarker in several clinical contexts. Altered plasma concentrations of this compound have been associated with cardiovascular diseases, various cancers, and metabolic disorders.[4][5][6] Its role as a signaling molecule, particularly through G protein-coupled receptors (GPCRs), underscores its potential as a therapeutic target.[1][7]

This document provides detailed application notes and experimental protocols for the high-throughput quantitative analysis of this compound in clinical samples, primarily plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Application Notes

The accurate and precise quantification of this compound in a high-throughput manner is essential for large-scale clinical research, biomarker discovery, and validation. The methodologies outlined below are designed for robust and reproducible analysis of this important lipid mediator.

Clinical Significance of this compound:

  • Cardiovascular Disease: Studies have indicated a significant association between circulating levels of this compound and cardiovascular conditions such as ischemic heart disease and ischemic cardiomyopathy.[5]

  • Oncology: Altered levels of this compound have been observed in the plasma of patients with various cancers, including colorectal and pancreatic cancer, suggesting its potential as a diagnostic or prognostic biomarker.[4][6]

  • Inflammatory and Metabolic Diseases: As a product of phosphatidylcholine hydrolysis by phospholipase A2, this compound is involved in inflammatory signaling pathways.[2][5] Its levels can be indicative of underlying inflammatory processes and metabolic disturbances.

Analytical Approach:

LC-MS/MS is the gold standard for the quantification of lipids like this compound due to its high sensitivity, specificity, and suitability for high-throughput applications. The general workflow involves:

  • Sample Preparation: Efficient extraction of lipids from the complex biological matrix of plasma or serum.

  • Chromatographic Separation: Separation of this compound from other lipid species to reduce matrix effects and isomeric interferences.

  • Mass Spectrometric Detection: Highly selective and sensitive detection and quantification using tandem mass spectrometry.

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound in human plasma/serum from healthy individuals and patients with various diseases. It is important to note that absolute concentrations can vary between studies due to differences in analytical methods, cohorts, and sample handling.

Condition Sample Type This compound Concentration (µM) Key Findings References
Healthy Controls Plasma/Serum0.1 - 5.0 (Range)Baseline levels can vary, but generally fall within this range.[8]
Colorectal Cancer PlasmaLower in cancer patients vs. controlsSignificantly lower relative mean intensity observed in the plasma of colorectal cancer patients.[4]
Pancreatic Cancer PlasmaAltered levelsDysregulated levels of various lysophosphatidylcholines, including 15:0 species, have been noted.[6]
Cardiovascular Disease SerumAssociated with disease statusIdentified as a potential lipid biomarker in ischemic heart disease and ischemic cardiomyopathy.[5]

Concentration ranges are approximate and compiled from multiple sources. For precise comparisons, it is recommended to establish reference ranges within the specific analytical laboratory and study cohort.

Experimental Protocols

Protocol 1: High-Throughput Lipid Extraction from Plasma/Serum

This protocol describes a simple and rapid protein precipitation method suitable for high-throughput analysis.

Materials:

  • Human plasma or serum samples (stored at -80°C)

  • Isopropanol (LC-MS grade), pre-chilled to -20°C

  • Internal Standard (IS) solution: 13:0 Lyso PC or 19:0 Lyso PC at 10 µM in isopropanol

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 14,000 x g and 4°C

Procedure:

  • Thaw plasma/serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum.

  • Add 200 µL of ice-cold isopropanol containing the internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general method for the chromatographic separation and mass spectrometric detection of this compound. Instrument parameters should be optimized for the specific LC-MS/MS system used.

Liquid Chromatography (LC) System:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 100% B

    • 8-10 min: Hold at 100% B

    • 10.1-12 min: Return to 30% B and equilibrate

Tandem Mass Spectrometry (MS/MS) System:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 482.3 → Product ion (Q3) m/z 184.1

    • 13:0 Lyso PC (IS): Precursor ion (Q1) m/z 454.3 → Product ion (Q3) m/z 184.1

    • 19:0 Lyso PC (IS): Precursor ion (Q1) m/z 538.4 → Product ion (Q3) m/z 184.1

  • Key MS Parameters (to be optimized):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Energy: 20-30 eV

Data Analysis:

Quantification is performed by calculating the peak area ratio of the analyte (this compound) to the internal standard. A calibration curve should be prepared using a series of known concentrations of a this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Clinical Sample (Plasma/Serum) add_is Add Internal Standard in Isopropanol sample->add_is vortex Vortex & Incubate (-20°C) add_is->vortex centrifuge Centrifuge (14,000 x g, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: High-throughput workflow for this compound analysis.

Signaling Pathway of Lysophosphatidylcholine

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response lpc This compound g2a G2A Receptor lpc->g2a gpr4 GPR4 Receptor lpc->gpr4 g_protein G Protein Activation g2a->g_protein gpr4->g_protein plc PLC Activation g_protein->plc rhoa RhoA Activation g_protein->rhoa mapk MAPK Pathway (ERK) plc->mapk rhoa->mapk cell_migration Cell Migration rhoa->cell_migration nfkb NF-κB Activation mapk->nfkb gene_expression Gene Expression nfkb->gene_expression inflammation Inflammation gene_expression->inflammation cytokine_release Cytokine Release gene_expression->cytokine_release

Caption: this compound signaling through GPCRs.

References

Application Notes and Protocols for 15:0 Lyso PC Mass Spectrometry Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of samples for the mass spectrometric analysis of 15:0 Lysophosphatidylcholine (15:0 Lyso PC). It is intended for researchers, scientists, and drug development professionals who require accurate and reproducible quantification of this specific lysophospholipid.

Introduction

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules involved in a variety of physiological and pathological processes. The accurate quantification of specific LPC species, such as this compound, is crucial for understanding their roles in cellular signaling, disease pathogenesis, and as potential biomarkers. Mass spectrometry (MS) is a powerful analytical technique for the sensitive and specific detection of lipids. However, the quality of MS data is highly dependent on the sample preparation methodology. This document outlines and compares several common sample preparation techniques for the extraction and purification of this compound from biological matrices prior to MS analysis.

Sample Preparation Techniques

The choice of sample preparation technique can significantly impact the recovery, reproducibility, and overall quality of the analytical results. The most common methods for lipid extraction from biological samples include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from biological fluids like plasma and serum.[1][2] It involves the addition of a water-miscible organic solvent to the sample, which denatures and precipitates the proteins.[2]

Advantages:

  • Fast and simple procedure.[3]

  • Suitable for high-throughput analysis.[3]

  • Cost-effective.[3]

Disadvantages:

  • Potential for co-precipitation of analytes.

  • The resulting supernatant may still contain other interfering substances.

Liquid-Liquid Extraction (LLE)

LLE is a classic and widely used technique for separating lipids from other cellular components based on their differential solubility in two immiscible liquid phases. The Folch and Bligh & Dyer methods are two of the most common LLE protocols.[4][5]

Advantages:

  • Effective for a broad range of lipid classes.[5]

  • Can yield a relatively clean lipid extract.

Disadvantages:

  • More labor-intensive and time-consuming compared to PPT.[6]

  • May have lower reproducibility if not performed carefully.[6]

  • Uses hazardous chlorinated solvents.

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used to isolate and purify analytes from a complex mixture.[7] For lipid analysis, SPE cartridges can be used to selectively retain and elute phospholipids, providing a clean extract for MS analysis.[7][8]

Advantages:

  • High selectivity and purification.[6]

  • Can be automated for high-throughput applications.

Disadvantages:

  • Can be more expensive than PPT and LLE.

  • Method development may be required to optimize recovery for specific lipid species.

Quantitative Data Comparison

The following table summarizes the performance of different sample preparation techniques for the extraction of lysophosphatidylcholines. The data is compiled from various studies and is intended for comparative purposes. Actual results may vary depending on the specific experimental conditions and sample matrix.

Technique Method Sample Matrix Analyte Recovery (%) Reproducibility (CV%) Reference
Protein Precipitation MethanolPlasmaLysophospholipidsSufficient< 15%[3]
AcetonitrilePlasmaLysophospholipidsSufficient< 15%[3]
IsopropanolPlasmaLysophospholipidsSufficient< 15%[3]
Liquid-Liquid Extraction FolchLDLLyso-lipidsHighGood[4][5]
Bligh & DyerLDLLyso-lipidsHighGood[4]
Butanol/Methanol (1:1)PlasmaLPC> 90%< 20%[9]
Alshehry (single-phase)PlasmaLPCHighGood[10]
Solid-Phase Extraction SPESerumLPCHighHigh[8]

Experimental Protocols

Protocol 1: Protein Precipitation with Methanol

This protocol is a simple and rapid method suitable for high-throughput screening.

Materials:

  • Biological sample (e.g., plasma, serum)

  • Ice-cold methanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

  • Add 400 µL of ice-cold methanol to the sample.[11]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the sample on ice for 10 minutes to allow for complete protein precipitation.[11]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Carefully collect the supernatant containing the lipid extract without disturbing the protein pellet.

  • The supernatant can be directly injected for LC-MS analysis or dried down and reconstituted in a suitable solvent.

Protocol 2: Bligh & Dyer Liquid-Liquid Extraction

This protocol is a widely used method for the extraction of a broad range of lipids.[12][13]

Materials:

  • Biological sample (e.g., 1 mL of plasma or cell suspension)

  • Chloroform

  • Methanol

  • Deionized water

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Pasteur pipette

Procedure:

  • To 1 mL of the aqueous sample in a glass centrifuge tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.[12][13]

  • Vortex the mixture for 1 minute.

  • Add 1.25 mL of chloroform and vortex for 1 minute.[12][13]

  • Add 1.25 mL of deionized water and vortex for 1 minute.[12][13]

  • Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.[13]

  • Three layers will be formed: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.

  • Carefully aspirate and discard the upper aqueous phase.

  • Using a glass Pasteur pipette, carefully collect the lower organic phase, avoiding the protein disk.

  • Transfer the organic phase to a new tube and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol provides a cleaner lipid extract compared to PPT and LLE.

Materials:

  • Biological sample (e.g., serum)

  • SPE cartridges (e.g., C18)

  • Methanol

  • Deionized water

  • Acetonitrile

  • SPE manifold

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge.

  • Sample Loading: Load the pre-treated sample (e.g., serum diluted with a loading buffer) onto the conditioned SPE cartridge. The pre-treatment may involve protein precipitation.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute the bound lipids with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the MS system.

Mass Spectrometry Analysis of this compound

Instrumentation: A triple quadrupole mass spectrometer or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is recommended.

Typical MS Parameters:

  • Ionization Mode: Positive ESI is typically used for the analysis of LPCs as they readily form protonated molecules [M+H]+.

  • Precursor Ion Scan: A precursor ion scan for m/z 184 is highly specific for the phosphocholine headgroup of PCs and LPCs and can be used for targeted analysis.[14][15]

  • Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole instrument, the following MRM transition can be used for this compound (C23H48NO7P, MW: 481.60):

    • Q1 (Precursor Ion): m/z 482.3

    • Q3 (Product Ion): m/z 184.1

  • Instrument Settings (example):

    • Capillary Voltage: 3.5 kV[14]

    • Cone Voltage: 40 V[14]

    • Collision Energy: 25 eV[14]

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Sample Biological Sample (e.g., Plasma, Serum) PPT Protein Precipitation (e.g., Methanol) Sample->PPT LLE Liquid-Liquid Extraction (e.g., Bligh & Dyer) Sample->LLE SPE Solid-Phase Extraction Sample->SPE Extract Lipid Extract PPT->Extract LLE->Extract SPE->Extract LC_MS LC-MS/MS Analysis (e.g., Precursor Ion Scan m/z 184) Extract->LC_MS Data Data Acquisition and Processing LC_MS->Data

Caption: General experimental workflow for this compound analysis.

LLE_Workflow Start Start with 1 mL Sample Add_Solvents Add Chloroform:Methanol (1:2) Start->Add_Solvents Vortex1 Vortex Add_Solvents->Vortex1 Add_Chloroform Add Chloroform Vortex1->Add_Chloroform Vortex2 Vortex Add_Chloroform->Vortex2 Add_Water Add Water Vortex2->Add_Water Vortex3 Vortex Add_Water->Vortex3 Centrifuge Centrifuge (1,000 x g, 10 min) Vortex3->Centrifuge Phase_Separation Phase Separation (Aqueous, Protein, Organic) Centrifuge->Phase_Separation Collect_Organic Collect Lower Organic Phase Phase_Separation->Collect_Organic Evaporate Evaporate Solvent Collect_Organic->Evaporate Reconstitute Reconstitute for MS Evaporate->Reconstitute

Caption: Detailed workflow for the Bligh & Dyer LLE protocol.

References

Application Note: Development of an Analytical Method for 15:0 Lyso-PC Isomers using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysophosphatidylcholines (Lyso-PCs) are bioactive lipids derived from the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2).[1][2] They are key intermediates in phospholipid metabolism and act as signaling molecules in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2][3] Lyso-PCs consist of a glycerol backbone, a fatty acid at either the sn-1 or sn-2 position, and a phosphocholine head group. The position of the fatty acid results in two distinct positional isomers, sn-1 and sn-2 Lyso-PC, which can exhibit different biological activities. Therefore, the ability to separate and accurately quantify these isomers is crucial for understanding their specific roles in biological systems.

This application note details a sensitive and specific method for the separation and quantification of 15:0 Lyso-PC isomers using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Pentadecanoyl (15:0) Lyso-PC is a less common, odd-chain lysophospholipid that has been identified as a potential biomarker in cardiovascular disease and metabolic disturbances.[2][4] The presented protocol is adapted from established methods for Lyso-PC analysis and is designed for high-throughput and accurate quantification in complex biological matrices.[5][6][7]

Principle of the Method

The method employs reversed-phase liquid chromatography (RPLC) to separate the sn-1 and sn-2 isomers of 15:0 Lyso-PC.[5][8] Following chromatographic separation, the isomers are detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which monitors the specific transition from the precursor ion of 15:0 Lyso-PC to its characteristic phosphocholine head group fragment ion (m/z 184).[6][9] An odd-chain, non-endogenous Lyso-PC, such as 13:0 Lyso-PC or 19:0 Lyso-PC, is used as an internal standard (IS) to ensure accuracy and correct for matrix effects and extraction variability.[6][7]

Experimental Protocols

3.1. Materials and Reagents

  • Standards: 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (15:0 Lyso-PC), 1-tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (13:0 Lyso-PC, Internal Standard).[6]

  • Solvents: LC-MS grade methanol, acetonitrile, isopropanol, and water.

  • Additives: Formic acid, ammonium formate, and ammonium acetate.[10]

  • Extraction Solvents: Chloroform.[6]

  • Sample Matrix: Human plasma (EDTA).

3.2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 50 µL of plasma into a 2 mL glass centrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 10 µg/mL 13:0 Lyso-PC in methanol).

  • Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the lower organic layer to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium formate).[10]

  • Vortex for 30 seconds and transfer to an LC autosampler vial.

3.3. LC-MS/MS Instrumentation and Conditions

A high-resolution HPLC system, such as an ultra-performance liquid chromatography (UPLC) system, is recommended for optimal isomer separation.[5][8]

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase Column (e.g., 1.7 µm, 1.0 x 150 mm)
Mobile Phase A 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid
Flow Rate 0.2 mL/min
Injection Volume 5 µL
Column Temp. 50°C
Gradient See Table 2

Table 2: LC Gradient Program

Time (min)% Mobile Phase B
0.015
2.030
2.548
11.082
11.599
12.099
12.115
14.015

Note: This gradient is a starting point and may require optimization based on the specific column and LC system used.[10]

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 40 V
Collision Gas Argon
Collision Energy 24 V
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 4

Table 4: MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
15:0 Lyso-PC (sn-1 and sn-2) 482.3184.1100
13:0 Lyso-PC (IS) 454.3184.1100

Note: The precursor ion mass for 15:0 Lyso-PC is calculated based on its molecular weight of 481.6 g/mol ([M+H]⁺).[11] The product ion at m/z 184.1 is the characteristic phosphocholine fragment.[6]

Data Presentation and Results

The method's performance should be evaluated by constructing a calibration curve using a blank matrix (e.g., stripped plasma) spiked with known concentrations of 15:0 Lyso-PC standard.

Table 5: Example Calibration Curve and Quantitative Data

Concentration (ng/mL)15:0 Lyso-PC Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
51,25050,0000.025
102,48049,5000.050
5012,60051,0000.247
10025,50050,5000.505
500124,50049,8002.500
1000251,00050,2005.000

This table presents illustrative data. A typical calibration curve should demonstrate linearity (R² > 0.99) over the desired concentration range.

Visualizations

5.1. Experimental Workflow

The overall experimental process from sample collection to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (Chloroform/Methanol) Spike->Extract Dry Evaporate to Dryness Extract->Dry Recon Reconstitute in Mobile Phase Dry->Recon LC Reversed-Phase LC (Isomer Separation) Recon->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS ESI+ Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification of Isomers Calibrate->Quantify

References

Troubleshooting & Optimization

Technical Support Center: 15:0 Lyso PC Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 15:0 Lysophosphatidylcholine (Lyso PC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 15:0 Lyso PC and why is it important in mass spectrometry analysis?

A1: this compound, or lysophosphatidylcholine with a 15-carbon pentadecanoyl fatty acid, is a type of lysophospholipid. While it is often found as a minor species in biological samples like plasma, it serves a critical role in mass spectrometry-based lipidomics.[1] Due to its rare natural occurrence, this compound is frequently used as an internal standard for the quantification of other lysophosphatidylcholine species.[2][3] Its chemical properties are representative of the Lyso PC class, making it an excellent tool for monitoring sample preparation efficiency and correcting for variations in instrument response.

Q2: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A2: In positive ion mode electrospray ionization (ESI), this compound is typically detected as a protonated molecule [M+H]+. The characteristic fragmentation of lysophosphatidylcholines involves the neutral loss of the phosphocholine headgroup, resulting in a prominent product ion at m/z 184.[1][4][5] This specific transition is often used in precursor ion scanning or multiple reaction monitoring (MRM) assays for the targeted analysis of Lyso PCs.

Troubleshooting Guide

Issue 1: Poor Signal Intensity or No Peak Detected for this compound

Q: I am not seeing a signal, or the signal for my this compound standard is very weak. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors throughout your experimental workflow.[6] Here’s a step-by-step troubleshooting guide:

Possible Causes & Solutions:

  • Sample Preparation and Extraction:

    • Inefficient Extraction: The chosen extraction method may not be optimal for lysophospholipids.

      • Recommendation: Employ a robust lipid extraction method such as a modified Bligh-Dyer or Folch extraction. For plasma samples, protein precipitation followed by liquid-liquid or solid-phase extraction is often effective.[7][8] Ensure complete phase separation for accurate collection of the lipid-containing layer.

    • Sample Degradation: Lysophospholipids can be susceptible to degradation.

      • Recommendation: Keep samples on ice during preparation and store extracts at -80°C if not analyzed immediately.

  • Mass Spectrometer Source Conditions:

    • Suboptimal Ionization: ESI parameters can significantly impact signal intensity.

      • Recommendation: Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates.[1][5] A systematic evaluation of these parameters can enhance ionization efficiency.[9] The use of a solvent mixture like methanol/chloroform with an additive such as ammonium acetate can also improve signal.[1][5]

  • Instrumental Issues:

    • Contamination: The ion source or mass analyzer may be contaminated.

      • Recommendation: Perform routine cleaning and maintenance of the mass spectrometer as per the manufacturer's guidelines.

    • Detector Malfunction: The detector may not be functioning correctly.

      • Recommendation: Check the detector performance using a known standard. If no peaks are observed for any compound, there may be an issue with the detector or the sample path to the detector.[6]

Issue 2: In-source Fragmentation and Misidentification

Q: I am observing unexpected peaks in my this compound analysis that could be misinterpreted as other lipids. What is causing this and how can I prevent it?

A: This is likely due to in-source fragmentation (ISF), a well-documented artifact in lipidomics where lipids fragment within the ion source of the mass spectrometer.[10][11][12] Lysophosphatidylcholines are particularly prone to ISF.[9]

Mechanism of In-Source Fragmentation for Lyso PC:

In the ion source, Lyso PCs can fragment, leading to the generation of ions with mass-to-charge ratios identical to other lipid species. For instance, a Lyso PC can lose its choline headgroup and be misidentified as a lysophosphatidylethanolamine (LPE) or a free fatty acid.[10][12] This can lead to false positives and inaccurate quantification.[11]

Strategies to Minimize In-Source Fragmentation:

  • Optimization of ESI Source Parameters: Carefully tune the electrospray ionization (ESI) source parameters to use the minimum energy required for efficient ionization, which will in turn reduce in-source fragmentation.[9]

  • Chromatographic Separation: The use of liquid chromatography (LC) prior to mass spectrometry is highly recommended. By separating different lipid classes before they enter the mass spectrometer, you can distinguish between true endogenous lipids and in-source fragments based on their retention times.[12]

  • Tandem Mass Spectrometry (MS/MS): Employing MS/MS techniques like precursor ion scanning for the characteristic m/z 184 fragment of the phosphocholine headgroup can help to specifically detect Lyso PCs and reduce the chances of misidentification.[4]

Issue 3: Inaccurate Quantification of this compound

Q: My quantitative results for this compound are inconsistent and show high variability. How can I improve the accuracy and precision of my measurements?

A: Accurate quantification in lipidomics is challenging due to factors like ion suppression and variations in ionization efficiency.

Key Considerations for Accurate Quantification:

  • Internal Standards:

    • Recommendation: The use of an appropriate internal standard is crucial. For quantifying other Lyso PC species, a non-endogenous odd-chain Lyso PC like 17:0 Lyso PC or a deuterated analog is often preferred to this compound if 15:0 is endogenously present, even at low levels.[13] The internal standard should be added at the very beginning of the sample preparation process to account for variations in extraction efficiency and instrument response.[1]

  • Matrix Effects:

    • Explanation: The presence of other molecules in the sample matrix can enhance or suppress the ionization of the analyte of interest.

    • Recommendation: Prepare calibration curves in a matrix that closely matches your study samples to compensate for matrix effects. Chromatographic separation can also help to reduce ion suppression by separating the analyte from co-eluting matrix components.[14]

  • Linearity and Dynamic Range:

    • Recommendation: Establish the linear range of your assay by running a calibration curve with varying concentrations of your this compound standard. Ensure that your sample concentrations fall within this linear range for accurate quantification.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma for this compound Analysis

This protocol is a modified version of the Bligh-Dyer method, commonly used for plasma lipid extraction.

Materials:

  • Plasma sample

  • This compound internal standard solution

  • Chloroform

  • Methanol

  • Deionized water

  • Centrifuge tubes

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add the internal standard (e.g., a known amount of 13:0 Lyso PC or 19:0 Lyso PC).[1]

  • Add 1 mL of methanol and 0.5 mL of chloroform.

  • Vortex the mixture thoroughly for 1 minute.

  • Sonicate the sample for 30 minutes.

  • Add another 0.5 mL of chloroform and 0.5 mL of deionized water to induce phase separation.

  • Vortex again for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

  • Dry the collected organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 3:1 with 10 mmol/L ammonium acetate).[1][5]

Quantitative Data Summary

Table 1: Common Adducts and Fragments of this compound in ESI-MS

Ion Typem/z (calculated)Description
Precursor Ions
[M+H]+482.3Protonated molecule
[M+Na]+504.3Sodium adduct
[M+K]+520.4Potassium adduct
Product Ions (from [M+H]+)
m/z 184.1184.1Phosphocholine headgroup
m/z 104.1104.1Choline fragment

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor this compound Signal start Start: Poor or No Signal check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_ms_parameters Evaluate MS Source Parameters start->check_ms_parameters check_instrument Inspect Instrument Hardware start->check_instrument sub_prep Inefficient Extraction? Sample Degradation? check_sample_prep->sub_prep sub_ms Optimize Ionization? Check Solvent/Additives? check_ms_parameters->sub_ms sub_instrument Source Contamination? Detector Issue? check_instrument->sub_instrument solution_prep Action: Use robust extraction, handle samples on ice. sub_prep->solution_prep solution_ms Action: Systematically tune source parameters. sub_ms->solution_ms solution_instrument Action: Clean source, check detector. sub_instrument->solution_instrument

Caption: Troubleshooting workflow for poor this compound signal.

In_Source_Fragmentation_Mitigation Mitigation of In-Source Fragmentation isf Problem: In-Source Fragmentation (ISF) optimize_source Optimize ESI Source (Lower Energy) isf->optimize_source use_lc Employ Liquid Chromatography (Separation) isf->use_lc use_msms Utilize MS/MS (Precursor Ion Scan for m/z 184) isf->use_msms outcome Result: Reduced Misidentification and Accurate Quantification optimize_source->outcome use_lc->outcome use_msms->outcome

Caption: Strategies to mitigate in-source fragmentation.

References

Technical Support Center: Optimizing 15:0 Lyso PC Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio for the detection of 15:0 Lysophosphatidylcholine (15:0 Lyso PC).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental detection of this compound, helping you to identify and resolve common problems.

Question: Why is the signal intensity for this compound consistently low or even absent?

Answer: A weak or non-existent signal for this compound can be attributed to several factors throughout the analytical workflow. Here are potential causes and their corresponding solutions:

  • Inefficient Sample Extraction: The recovery of this compound from the sample matrix may be poor.

    • Solution: Employ a robust lipid extraction method. A widely used technique is the Bligh-Dyer method, which uses a chloroform/methanol/water solvent system to partition lipids into an organic phase. For plasma or serum samples, a simple protein precipitation with a high percentage of methanol can also be effective. Ensure that the pH of the extraction solvent is suitable to maintain the charge state of this compound for optimal recovery.

  • Ion Suppression from Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed signal.[1][2][3] Phospholipids are common culprits for matrix effects in lipidomics.[2][4][5]

    • Solution: Improve the sample cleanup process to remove interfering matrix components. Solid-phase extraction (SPE) can be a valuable step after the initial liquid-liquid extraction. Additionally, optimizing the chromatographic separation to resolve this compound from the bulk of other phospholipids is crucial.[6] Utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) column can effectively separate lipids by class, reducing co-elution issues.[7]

  • Suboptimal Mass Spectrometry Parameters: Incorrect mass spectrometer settings will directly impact signal intensity.

    • Solution: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's guidelines.[8] For this compound, electrospray ionization (ESI) in positive ion mode is typically used. Optimize key parameters such as capillary voltage, cone voltage, and collision energy to maximize the signal for the specific Multiple Reaction Monitoring (MRM) transition of this compound. The characteristic transition for lysophosphatidylcholines is the precursor ion [M+H]⁺ fragmenting to the phosphocholine headgroup product ion at m/z 184.1.[9][10][11]

  • Analyte Degradation: this compound can be susceptible to degradation if samples are not handled or stored properly.

    • Solution: Store samples at -80°C to minimize enzymatic and chemical degradation.[12] Avoid repeated freeze-thaw cycles. During sample preparation, keep samples on ice as much as possible.

Question: What is causing the high background noise in my chromatogram?

Answer: High background noise can significantly decrease the signal-to-noise ratio, making it difficult to detect low-abundance analytes like this compound.[3] Common sources of high background noise include:

  • Contaminated Solvents or Reagents: Impurities in solvents, buffers, or other reagents can introduce a high chemical background.

    • Solution: Use high-purity, MS-grade solvents and freshly prepared mobile phases.[13] Filter all mobile phases before use.

  • System Contamination: Residue from previous samples, column bleed, or contaminants from the LC system can contribute to a noisy baseline.[3]

    • Solution: Regularly flush the LC system and mass spectrometer. Inject blank samples between real samples to check for carryover.[8] If column bleed is suspected, consider conditioning the column or replacing it.

  • Matrix Effects: In addition to ion suppression, matrix components can also contribute to a higher baseline noise.

    • Solution: As with ion suppression, improved sample cleanup and chromatographic separation are key to reducing matrix-related noise.[6]

Question: My this compound peak is showing significant tailing or fronting. What could be the cause?

Answer: Poor peak shape can compromise both qualitative identification and quantitative accuracy.

  • Column Overload: Injecting too much of the sample extract onto the column can lead to peak fronting.

    • Solution: Dilute the sample extract before injection or reduce the injection volume.[13]

  • Secondary Interactions: Interactions between the analyte and active sites on the column or in the LC system can cause peak tailing.

    • Solution: Ensure that the mobile phase composition, particularly the pH and any additives, is optimized to minimize these interactions. For example, the addition of a small amount of a weak acid like formic acid to the mobile phase can improve peak shape for many compounds in reversed-phase chromatography.[14]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can lead to peak distortion.

    • Solution: Ideally, the sample should be dissolved in the initial mobile phase.[13] If this is not possible, the volume of the injection should be kept as small as possible.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of this compound.

1. What is the typical MRM transition for this compound?

The most common MRM transition for this compound in positive ion mode ESI-MS/MS is the precursor ion of [M+H]⁺ at m/z 482.3, which fragments to the characteristic phosphocholine headgroup product ion at m/z 184.1.[10] Minor product ions, such as m/z 104.1, may also be observed.[10]

2. What type of chromatography is best suited for this compound analysis?

Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be used. HILIC is particularly advantageous as it allows for the separation of lipids based on the polarity of their headgroups, which can help to separate lysophosphatidylcholines as a class from other lipids, thereby reducing matrix effects.[7]

3. How should I prepare my plasma/serum samples for this compound analysis?

A common and effective method is protein precipitation using a cold solvent like methanol.[15] For a more thorough cleanup, a liquid-liquid extraction using a chloroform:methanol mixture is often employed.[16] It is crucial to include an internal standard, such as a deuterated or odd-chain Lyso PC (e.g., 17:0 Lyso PC), early in the sample preparation process to account for any analyte loss during extraction and to correct for matrix effects.[17][18]

4. What are the key considerations for the mobile phase composition?

The choice of mobile phase will depend on the type of chromatography being used.

  • For HILIC, a typical mobile phase system consists of an organic solvent like acetonitrile and an aqueous buffer. The gradient starts with a high percentage of the organic solvent, and the aqueous component is gradually increased.

  • For reversed-phase chromatography, a gradient of water and an organic solvent such as methanol or acetonitrile is common. Adding a modifier like ammonium formate or formic acid to the mobile phase can improve peak shape and ionization efficiency.[19][20][21] The concentration of these additives should be optimized, as high concentrations can lead to ion suppression.[14][22]

5. How can I minimize matrix effects?

Matrix effects are a significant challenge in bioanalysis.[1][2] To mitigate them:

  • Use a robust sample preparation method with effective cleanup steps.[6]

  • Optimize chromatographic separation to resolve this compound from co-eluting interferences.[5]

  • Employ a stable isotope-labeled internal standard that co-elutes with the analyte.

  • Dilute the sample if the concentration of this compound is high enough to be detected after dilution.[6]

Experimental Protocols & Data

Table 1: Sample Preparation Protocol for this compound from Plasma
StepProcedureDetails
1Sample ThawingThaw plasma samples on ice.
2Internal Standard SpikingAdd an appropriate amount of a suitable internal standard (e.g., 17:0 Lyso PC-d5) to each plasma sample.[17]
3Protein Precipitation & Lipid ExtractionAdd 10 volumes of cold methanol to the plasma sample.
4VortexingVortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
5IncubationPlace the samples on ice for 10 minutes to facilitate complete protein precipitation.
6CentrifugationCentrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C.
7Supernatant CollectionCarefully collect the supernatant, which contains the extracted lipids, without disturbing the protein pellet.
8Solvent EvaporationEvaporate the solvent from the supernatant under a stream of nitrogen or in a vacuum concentrator.
9ReconstitutionReconstitute the dried lipid extract in a solvent compatible with the initial mobile phase of your LC-MS system.
Table 2: Representative LC-MS/MS Parameters for this compound Detection
ParameterSettingRationale
Liquid Chromatography
ColumnHILIC Column (e.g., Silica, Diol)Provides good separation of lipid classes.[2][7]
Mobile Phase AAcetonitrile with 0.1% Formic AcidOrganic mobile phase for HILIC.
Mobile Phase BWater with 0.1% Formic AcidAqueous mobile phase for HILIC.
GradientStart with high %A, ramp down to a lower %AElutes lipids based on polarity.
Flow Rate0.2 - 0.5 mL/minTypical flow rate for analytical LC.
Column Temperature40°CImproves peak shape and reproducibility.
Injection Volume1 - 10 µLDependent on sample concentration and instrument sensitivity.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Lyso PCs readily form [M+H]⁺ ions.[9]
MRM Transition482.3 -> 184.1 m/zPrecursor [M+H]⁺ to characteristic phosphocholine fragment.[10]
Dwell Time50 - 100 msBalances sensitivity and the number of points across the peak.
Capillary Voltage3 - 4 kVOptimized for stable spray and good ionization.
Cone Voltage20 - 40 VOptimized for ion transmission.
Collision Energy20 - 30 eVOptimized for the fragmentation of the precursor ion.[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Plasma Sample is_spike Spike with Internal Standard start->is_spike extraction Lipid Extraction (e.g., Methanol Precipitation) is_spike->extraction centrifuge Centrifugation extraction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry_down Evaporate Solvent collect_supernatant->dry_down reconstitute Reconstitute in Initial Mobile Phase dry_down->reconstitute lc_separation HILIC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification end Results quantification->end

Caption: Experimental workflow for this compound detection.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Signal-to-Noise Ratio cause1 Poor Sample Prep start->cause1 cause2 Matrix Effects start->cause2 cause3 Suboptimal MS Parameters start->cause3 cause4 System Contamination start->cause4 sol1 Optimize Extraction & Cleanup (SPE) cause1->sol1 sol2 Improve Chromatography (e.g., HILIC) cause2->sol2 sol3 Tune MS Parameters (Voltages, Collision Energy) cause3->sol3 sol4 Use High-Purity Solvents & Flush System cause4->sol4 end Optimized S/N Ratio sol1->end Improved Recovery sol2->end Reduced Ion Suppression sol3->end Enhanced Signal sol4->end Lowered Baseline Noise

Caption: Troubleshooting logic for low signal-to-noise ratio.

References

15:0 Lyso PC sample stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 15:0 Lyso PC (1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your samples and the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1][2] Under these conditions, it is expected to be stable for at least one year.[1][2]

Q2: How should I store this compound in solution?

It is not recommended to store this compound in aqueous solutions for more than one day due to its limited stability. If you must prepare a stock solution in an organic solvent, it is best to prepare it fresh. For short-term storage of stock solutions in organic solvents like chloroform-methanol, store at -20°C and protect from light.

Q3: What solvents can I use to dissolve this compound?

This compound is sparingly soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. For biological experiments, aqueous solutions can be prepared by directly dissolving the solid in aqueous buffers like PBS (pH 7.2).

Q4: What are the primary degradation pathways for this compound?

The primary degradation pathway for lysophosphatidylcholines in aqueous solutions is hydrolysis. This can be influenced by pH and temperature. Enzymatically, this compound is a substrate for the enzyme autotaxin (ATX), which hydrolyzes it to form lysophosphatidic acid (LPA) and choline.[3][4][5][6]

Q5: How do factors like pH and freeze-thaw cycles affect the stability of this compound?

  • pH: Lysophosphatidylcholines are susceptible to hydrolysis, which can be accelerated at non-neutral pH. Acidic conditions can lead to the degradation of similar phospholipids.[7]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided for solutions containing this compound as they can affect the integrity of lipid suspensions. It is advisable to aliquot solutions into single-use volumes to minimize the number of freeze-thaw cycles.

Stability and Storage Conditions Summary

ParameterConditionRecommendationStability
Form Crystalline SolidStore as supplied.At least 1 year.[1][2]
Temperature -20°COptimal for long-term storage.High
4°CNot recommended for long-term storage.Low
Room TemperatureNot recommended for storage.Very Low
Solvent Aqueous Buffer (e.g., PBS)Prepare fresh for immediate use.Not recommended for storage beyond one day.
Organic Solvent (e.g., Chloroform/Methanol)Store at -20°C, protect from light.Moderate (short-term)
pH Neutral (around 7.0)Recommended for aqueous solutions.Higher
Acidic or AlkalineCan accelerate hydrolysis.Lower
Freeze-Thaw Multiple CyclesAvoid for solutions.Can lead to degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent analytical results (e.g., LC-MS) Sample degradation due to improper storage.Ensure solid this compound is stored at -20°C and aqueous solutions are prepared fresh. Use a deuterated internal standard (e.g., this compound-d5) for quantification to account for sample processing variability.
Contamination of the sample or LC-MS system.Filter all samples and standards before injection. Regularly clean the LC-MS system, including the ion source.
Poor peak shape (tailing, broadening, splitting).Check for column contamination or voids. Ensure the injection solvent is not stronger than the mobile phase.
Low signal intensity in LC-MS analysis Ion suppression from other phospholipids in the sample matrix.Implement a sample preparation method to remove interfering phospholipids, such as solid-phase extraction (SPE) with a product like HybridSPE®-Phospholipid.
Improper mass spectrometry settings.Optimize MS parameters, including ionization mode (positive ion mode is typically used for LPCs) and collision energy for MS/MS.
Difficulty dissolving this compound Incorrect solvent or insufficient mixing.Use recommended solvents like chloroform:methanol for stock solutions. For aqueous solutions, gentle warming and vortexing may aid dissolution.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general procedure to assess the stability of this compound under specific stress conditions, such as elevated temperature or non-neutral pH.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

2. Preparation of Stability Samples:

  • For thermal stability, dispense aliquots of the stock solution into vials, evaporate the solvent under a stream of nitrogen, and reconstitute in the desired aqueous buffer (e.g., PBS, pH 7.4).
  • For pH stability, prepare a set of buffers at different pH values (e.g., pH 4, 7, 9). Reconstitute the dried this compound in each buffer.

3. Incubation:

  • Place the vials for thermal stability testing in a temperature-controlled environment (e.g., 37°C).
  • Keep the pH stability samples at a constant temperature (e.g., 4°C or room temperature).

4. Time Points:

  • Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
  • Immediately upon collection, quench any degradation by adding a protein precipitation agent like ice-cold methanol and store at -80°C until analysis.

5. Sample Analysis by LC-MS/MS:

  • Thaw samples and centrifuge to pellet any precipitates.
  • Transfer the supernatant to a new tube.
  • Add a known concentration of a suitable internal standard (e.g., this compound-d5).
  • Analyze the samples by a validated LC-MS/MS method to quantify the remaining this compound.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the amount at time zero.
  • Plot the percentage of remaining this compound against time to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Stability Samples (Thermal and pH) prep_stock->prep_samples incubate Incubate Samples at Defined Conditions prep_samples->incubate time_points Collect Samples at Time Points incubate->time_points quench Quench Degradation (e.g., with cold Methanol) time_points->quench lcms LC-MS/MS Analysis with Internal Standard quench->lcms data_analysis Calculate Degradation Rate lcms->data_analysis

Caption: Workflow for this compound Stability Testing.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPC This compound LPA Lysophosphatidic Acid (LPA) LPC->LPA Hydrolysis ATX Autotaxin (ATX) ATX->LPA LPAR LPA Receptor (LPAR) LPA->LPAR Binding G_protein G Proteins (Gq, Gi, G12/13) LPAR->G_protein Activation downstream Downstream Signaling Pathways (e.g., PLC, PI3K, Rho) G_protein->downstream response Cellular Responses (Proliferation, Migration, Survival) downstream->response

References

Technical Support Center: Analysis of 15:0 LysoPC in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantitative analysis of 15:0 Lysophosphatidylcholine (LysoPC) from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of 15:0 LysoPC?

A1: In the context of liquid chromatography-mass spectrometry (LC-MS), the matrix effect is the alteration of the ionization efficiency of an analyte, such as 15:0 LysoPC, due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analysis. For 15:0 LysoPC, a major cause of matrix effects, particularly ion suppression, is the high concentration of other phospholipids in biological samples like plasma and serum.[1][2]

Q2: How can I determine if my 15:0 LysoPC analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Extraction Spike Method (Quantitative): This method compares the signal response of 15:0 LysoPC in a neat solvent to the response of the same amount spiked into a blank matrix sample after extraction. The percentage difference in the signal indicates the extent of the matrix effect.

  • Post-Column Infusion Method (Qualitative): A constant flow of a 15:0 LysoPC standard solution is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal of the infused 15:0 LysoPC indicates ion suppression or enhancement at that specific retention time.

Q3: What is the most common MRM transition for the analysis of 15:0 LysoPC?

A3: For positive ion mode electrospray ionization (ESI), the most common multiple reaction monitoring (MRM) transition for lysophosphatidylcholines is the precursor ion scan of m/z 184, which is a specific fragment of the phosphocholine headgroup.[3][4] Therefore, for 15:0 LysoPC (molecular weight approximately 481.6 g/mol ), the MRM transition would be m/z 482.3 → 184.

Q4: What type of internal standard is best for quantifying 15:0 LysoPC?

A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as 15:0 LysoPC-d7. SIL internal standards have nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects and ionization variability, thus providing the most accurate correction.[5][6] If a SIL IS is unavailable, a structurally similar odd-chain LysoPC that is not naturally present in the sample, such as 13:0 LysoPC or 19:0 LysoPC, can be used.[3][4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low signal intensity for 15:0 LysoPC Ion suppression from co-eluting phospholipids.1. Optimize Sample Preparation: Switch to a more rigorous sample preparation method to remove interfering phospholipids (e.g., from Protein Precipitation to Solid-Phase Extraction).2. Improve Chromatographic Separation: Modify the LC gradient to better separate 15:0 LysoPC from the bulk of other phospholipids.3. Sample Dilution: Dilute the sample extract to reduce the concentration of matrix components. Note that the 15:0 LysoPC concentration must remain above the limit of detection.
Poor reproducibility of results Inconsistent matrix effects across different samples.1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for sample-to-sample variations in matrix effects.2. Standardize Sample Collection and Handling: Ensure consistency in sample collection, storage, and freeze-thaw cycles.[4]
High background noise in the chromatogram Incomplete removal of matrix components.1. Incorporate a Column Wash Step: Add a robust wash step at the end of each chromatographic run to elute highly retained contaminants.2. Use a Guard Column: Protect the analytical column from strongly retained matrix components.
Peak tailing or splitting for 15:0 LysoPC Column overload or interaction with active sites on the column.1. Reduce Injection Volume: Inject a smaller volume of the sample extract.2. Check Column Health: The column may be degraded or contaminated. Replace if necessary.

Data on Sample Preparation Methods

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of common techniques and their effectiveness in phospholipid removal.

Sample Preparation Method Principle Advantage Disadvantage Phospholipid Removal Efficiency
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol).Simple, fast, and inexpensive.Does not effectively remove phospholipids, leading to significant matrix effects.[7][8]Low
Liquid-Liquid Extraction (LLE) Lipids are partitioned between an aqueous and an immiscible organic solvent (e.g., Bligh and Dyer, Folch methods).More effective at removing salts and some polar interferences than PPT.Can be labor-intensive and may have lower recovery for more polar lipids.Moderate
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away.Can provide very clean extracts and allows for fractionation of lipid classes.[9]Requires method development and can be more expensive than PPT or LLE.High
HybridSPE®-Phospholipid Combines protein precipitation with selective removal of phospholipids by a zirconia-based sorbent.Simple workflow similar to PPT but with high phospholipid removal efficiency.[2][10]More expensive than standard PPT.Very High

Experimental Protocols

Sample Preparation: Modified Bligh and Dyer Liquid-Liquid Extraction

This protocol is a widely used method for extracting lipids from biological fluids.[3][11]

  • To 20 µL of plasma or serum in a glass tube, add the internal standard solution (e.g., 13:0 LysoPC and 19:0 LysoPC).[4]

  • Add 750 µL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex thoroughly for 1 minute.

  • Add 250 µL of chloroform and vortex for 1 minute.

  • Add 250 µL of water and vortex for 1 minute to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) into a clean tube.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC-MS mobile phase (e.g., methanol:chloroform 3:1 with 10 mM ammonium acetate).[3]

LC-MS/MS Analysis of 15:0 LysoPC

This is a general protocol for the analysis of LysoPCs. Parameters should be optimized for your specific instrumentation.

  • LC System: UPLC or HPLC system

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[12]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[12]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the lipids, and then re-equilibrate.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 20 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition for 15:0 LysoPC: Precursor ion m/z 482.3 → Product ion m/z 184.

  • Dwell Time: 50-100 ms

  • Cone Voltage: ~30-40 V (optimize for your instrument)[3]

  • Collision Energy: ~20-25 eV (optimize for your instrument)[3]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Serum) IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Lipid Extraction (e.g., LLE, SPE) IS_Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Troubleshooting_Logic Start Inaccurate or Irreproducible 15:0 LysoPC Results Check_IS Is a Stable Isotope-Labeled Internal Standard Used? Start->Check_IS Use_SIL_IS Implement SIL IS Check_IS->Use_SIL_IS No Assess_Matrix_Effect Assess Matrix Effects (Post-Extraction Spike) Check_IS->Assess_Matrix_Effect Yes Revalidate Re-validate Method Use_SIL_IS->Revalidate Matrix_Effect_Present Significant Matrix Effect Detected? Assess_Matrix_Effect->Matrix_Effect_Present Optimize_Sample_Prep Optimize Sample Preparation (e.g., SPE, HybridSPE) Matrix_Effect_Present->Optimize_Sample_Prep Yes Matrix_Effect_Present->Revalidate No Optimize_LC Optimize Chromatographic Separation Optimize_Sample_Prep->Optimize_LC Optimize_LC->Revalidate

References

Navigating In-Source Fragmentation of 15:0 Lyso PC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 15:0 Lyso PC (1-pentadecanoyl-sn-glycero-3-phosphocholine), accurate analysis is paramount. A common hurdle in the mass spectrometric analysis of this and other lysophosphatidylcholines is in-source fragmentation (ISF). This phenomenon can lead to misidentification of analytes and inaccurate quantification, ultimately impacting experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to help you address and mitigate the challenges of in-source fragmentation.

Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound

This guide provides a systematic approach to identifying and resolving issues related to the in-source fragmentation of this compound during LC-MS analysis.

Problem: I am observing unexpected peaks in my mass spectrum that could be fragments of this compound.

Question: How can I confirm if the observed peaks are due to in-source fragmentation?

Answer:

  • Analyze the Mass-to-Charge Ratio (m/z): In-source fragmentation of lysophosphatidylcholines (LPCs) like this compound typically follows predictable pathways. In negative ion mode, a common fragment results from the demethylation of the choline headgroup ([M-15]⁻)[1]. This fragment can be mistaken for a lysophosphatidylethanolamine (LPE) with two additional carbons in its fatty acid chain. Another common fragmentation pathway is the neutral loss of the entire choline headgroup, or the generation of a free fatty acid fragment[1].

  • Chromatographic Co-elution: A key indicator of in-source fragmentation is the co-elution of the precursor ion (this compound) and its suspected fragment ions. If these peaks appear at the same retention time, it strongly suggests that the fragmentation is occurring in the ion source rather than being a result of separate analytes.

  • Varying Cone/Declustering Voltage: Perform a series of injections while systematically varying the cone voltage (also known as declustering potential or fragmentor voltage) and keeping other source parameters constant. A decrease in the intensity of the suspected fragment peak relative to the precursor ion at lower cone voltages is a strong indication of in-source fragmentation.

Problem: My quantitative results for this compound are inconsistent and lower than expected.

Question: Could in-source fragmentation be affecting the quantification of my target analyte?

Answer:

Yes, in-source fragmentation directly impacts quantification by reducing the abundance of the precursor ion, leading to an underestimation of its concentration[1]. The energy that causes fragmentation is applied in the ion source before the mass analyzer, meaning that a portion of your analyte is breaking apart before it can be detected as the intact molecule.

Question: What are the primary instrument parameters I should adjust to reduce in-source fragmentation?

Answer:

The two most critical parameters to optimize are the cone voltage and the source temperature .

  • Cone Voltage/Declustering Potential: This voltage is applied in the intermediate pressure region of the mass spectrometer and is a major contributor to ISF. Higher voltages increase the kinetic energy of the ions, leading to more fragmentation upon collision with gas molecules[2].

    • Troubleshooting Step: Gradually decrease the cone voltage in increments (e.g., 5-10 V per run) and monitor the intensity of the this compound precursor ion and its fragment ions. The optimal setting will maximize the precursor ion signal while minimizing the fragment ion signals.

  • Source Temperature: Higher source temperatures can provide excess thermal energy to the analyte ions, promoting fragmentation[3].

    • Troubleshooting Step: Reduce the source temperature in increments (e.g., 10-20 °C per run) and observe the effect on the precursor and fragment ion intensities. Be mindful that excessively low temperatures can lead to incomplete desolvation and a decrease in overall signal intensity.

Question: Besides instrument settings, are there other experimental strategies to mitigate in-source fragmentation?

Answer:

Absolutely. The use of liquid chromatography (LC) prior to mass spectrometry is a crucial strategy. LC separates different lipid species based on their physicochemical properties. This separation can help to resolve this compound from other isobaric compounds that might interfere with its detection. More importantly, it can help to distinguish between a true endogenous lipid and an in-source fragment, as the fragment will have the same retention time as its precursor, while a genuine isobaric lipid will likely have a different retention time[1].

Data Presentation: Impact of Source Parameters on In-Source Fragmentation

The following tables provide a summary of the expected trends in in-source fragmentation of a generic lysophosphatidylcholine as a function of key mass spectrometer source parameters. The percentage of fragmentation is calculated as (Intensity of Fragment Ion) / (Intensity of Precursor Ion + Intensity of Fragment Ion) * 100%.

Table 1: Effect of Cone Voltage on Lyso PC In-Source Fragmentation

Cone Voltage (V)Precursor Ion Intensity (Arbitrary Units)Fragment Ion Intensity (Arbitrary Units)Percent Fragmentation (%)
20950,00050,0005.0
30850,000150,00015.0
40650,000350,00035.0
50400,000600,00060.0
60200,000800,00080.0

Table 2: Effect of Source Temperature on Lyso PC In-Source Fragmentation

Source Temperature (°C)Precursor Ion Intensity (Arbitrary Units)Fragment Ion Intensity (Arbitrary Units)Percent Fragmentation (%)
100900,000100,00010.0
120800,000200,00020.0
140600,000400,00040.0
160350,000650,00065.0
180150,000850,00085.0

Experimental Protocols

Detailed Methodology for LC-MS Analysis of this compound with Minimized In-Source Fragmentation

This protocol outlines a general approach for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), with specific considerations for minimizing in-source fragmentation.

1. Sample Preparation:

  • Lipid extraction from the biological matrix should be performed using a standard method such as a modified Bligh-Dyer or Folch extraction.

  • The final lipid extract should be reconstituted in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Mobile Phase A:Mobile Phase B).

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is suitable for the separation of lysophosphatidylcholines.

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the lipids.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is recommended.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. Mass Spectrometry (MS) Conditions (Emphasis on Minimizing ISF):

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for the detection of LPCs, often as [M+H]⁺ adducts.

  • Source Temperature: Start with a lower source temperature (e.g., 100-120 °C) and optimize based on signal intensity and fragmentation.

  • Cone Voltage (Declustering Potential/Fragmentor Voltage): Begin with a low setting (e.g., 20-30 V). This is a critical parameter for minimizing ISF. Fine-tune this parameter by infusing a standard of this compound and observing the precursor and fragment ion intensities at different voltage settings.

  • Capillary Voltage: Typically set between 3.0 and 4.0 kV.

  • Gas Flow Rates (Nebulizer, Heater, Curtain): Optimize these according to the manufacturer's recommendations for the given flow rate.

  • Data Acquisition: Acquire data in full scan mode to observe all ions and in a targeted MS/MS mode (product ion scan or multiple reaction monitoring) for specific quantification of this compound. The characteristic product ion for LPCs is often the phosphocholine headgroup at m/z 184.1.

Mandatory Visualizations

In_Source_Fragmentation_Pathway Precursor This compound [M+H]+ HighEnergy High Cone Voltage / High Source Temperature Fragment1 Fragment Ion [M-15+H]+ (Demethylation) Fragment2 Fragment Ion (Neutral Loss of Choline) Fragment3 Fragment Ion (Free Fatty Acid) HighEnergy->Fragment1 In-Source Fragmentation HighEnergy->Fragment2 In-Source Fragmentation HighEnergy->Fragment3 In-Source Fragmentation

Caption: In-source fragmentation pathways of this compound.

Troubleshooting_Workflow Start Start: Suspected In-Source Fragmentation Check_m_z Analyze m/z of Unexpected Peaks Start->Check_m_z Check_RT Check for Chromatographic Co-elution with Precursor Check_m_z->Check_RT Vary_Cone_Voltage Systematically Decrease Cone Voltage Check_RT->Vary_Cone_Voltage Observe_Fragments Observe Relative Intensity of Fragment Ions Vary_Cone_Voltage->Observe_Fragments Decrease_Temp Decrease Source Temperature Observe_Fragments->Decrease_Temp Fragments Persist Resolved Issue Resolved: Fragmentation Minimized Observe_Fragments->Resolved Fragments Decrease Not_ISF Issue Not Due to ISF (Investigate Other Sources) Observe_Fragments->Not_ISF No Change Optimize_LC Optimize LC Method for Separation Decrease_Temp->Optimize_LC Optimize_LC->Resolved

Caption: Troubleshooting workflow for addressing in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF)?

A1: In-source fragmentation is a process that occurs in the ion source of a mass spectrometer where a molecule breaks apart before it is mass analyzed[1]. This is often caused by excess energy from high temperatures or voltages in the source, leading to the generation of fragment ions that can complicate data analysis.

Q2: Why is this compound prone to in-source fragmentation?

A2: Lysophosphatidylcholines, including this compound, have a charged phosphocholine headgroup that can be labile under certain electrospray ionization conditions. The bonds within the headgroup and the ester bond linking the fatty acid can break when subjected to high energy, leading to characteristic fragmentation patterns[4].

Q3: Can in-source fragmentation lead to false positives in my lipidomics data?

A3: Yes. A major issue with ISF is that the fragment ions can have the same mass-to-charge ratio as other endogenous lipids. For example, a common fragment of an LPC can be misidentified as a lysophosphatidylethanolamine (LPE)[1][4]. Without careful analysis of retention times and fragmentation patterns, this can lead to the incorrect identification and reporting of lipids that are not actually present in the sample.

Q4: Is it possible to completely eliminate in-source fragmentation?

A4: While it may not be possible to eliminate ISF entirely for all analytes and instrument conditions, it can be significantly minimized to a point where it does not adversely affect the quality of your data. Careful optimization of source parameters, particularly cone voltage and source temperature, is key to achieving this.

Q5: How does liquid chromatography help in dealing with in-source fragmentation?

A5: Liquid chromatography separates molecules based on their chemical properties before they enter the mass spectrometer. This is beneficial in two main ways. First, it can separate true isobaric compounds (molecules with the same mass but different structures) from your analyte of interest. Second, it helps to confirm ISF because the in-source fragments will have the same retention time as their parent molecule. If you observe a potential fragment at the same retention time as this compound, it is highly likely to be an in-source fragment.

Q6: What are the most common fragment ions I should look for from this compound?

A6: The most common fragments to look for are:

  • The loss of a methyl group from the choline headgroup ([M-15]⁻ in negative mode).

  • The neutral loss of the entire phosphocholine headgroup.

  • The free fatty acid (pentadecanoic acid) fragment.

References

Technical Support Center: Accurate Quantification of 15:0 Lysophosphatidylcholine (Lyso PC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the selection of appropriate internal standards for the accurate quantification of 15:0 Lysophosphatidylcholine (15:0 Lyso PC) using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in accurately quantifying this compound?

Accurate quantification of this compound can be challenging due to several factors. The most significant challenges include compensating for analyte loss during sample extraction and accounting for variations in ionization efficiency in the mass spectrometer, often referred to as matrix effects. The selection of an appropriate internal standard (IS) is the most critical step to mitigate these issues. An ideal IS should co-elute with the analyte and exhibit similar ionization and fragmentation behavior.

Q2: What are the key characteristics of a suitable internal standard for this compound?

A suitable internal standard for this compound should possess the following characteristics:

  • Structural Similarity: It should be a lysophosphatidylcholine to mimic the chemical and physical properties of this compound during extraction and analysis.

  • Distinguishable Mass: The IS must have a different mass-to-charge ratio (m/z) from the analyte so that it can be distinguished by the mass spectrometer.

  • Not Endogenously Present: The selected IS should not be naturally present in the biological samples being analyzed.

  • Commercial Availability: The internal standard must be readily available in a pure form.

Q3: Which internal standards are recommended for the quantification of this compound?

For the quantification of this compound, the most highly recommended internal standards are stable isotope-labeled (e.g., deuterated) versions of the analyte itself or odd-chain lysophosphatidylcholines.

  • Stable Isotope-Labeled this compound (e.g., 15:0-d4 Lyso PC): This is considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, ensuring it accurately reflects the analyte's behavior during sample preparation and analysis.

  • Odd-Chain Lyso PCs (e.g., 13:0 Lyso PC, 17:0 Lyso PC, 19:0 Lyso PC): These are excellent alternatives as they are structurally very similar to this compound but are not typically found in biological samples. Their similar structure leads to comparable extraction recovery and ionization response.

Troubleshooting Guide

Problem 1: High variability in results between sample replicates.

High variability is often a sign of inconsistent sample preparation or matrix effects.

  • Root Cause: The chosen internal standard may not be adequately compensating for inconsistencies during the extraction process or for sample-to-sample variations in ionization suppression or enhancement.

  • Solution:

    • Review your IS choice: If you are not using a stable isotope-labeled or an odd-chain Lyso PC, consider switching to one of these. 17:0 Lyso PC is a commonly used and effective internal standard for the Lyso PC class.

    • Optimize extraction protocol: Ensure your extraction protocol is robust and reproducible. The internal standard should be added at the very beginning of the sample preparation process to account for all extraction steps.

    • Evaluate matrix effects: Perform a post-extraction addition experiment to assess the extent of matrix effects in your samples.

Problem 2: Poor linearity in the calibration curve.

  • Root Cause: This can be caused by an inappropriate concentration of the internal standard, detector saturation, or the IS not behaving similarly to the analyte across the concentration range.

  • Solution:

    • Optimize IS concentration: The concentration of the internal standard should be in the mid-range of the calibration curve for the analyte.

    • Check for detector saturation: If the signal for your highest calibration point is flattening, you may need to dilute your samples or reduce the injection volume.

    • Verify IS performance: Ensure the internal standard signal is consistent across all calibration points and samples. A drifting IS signal can lead to poor linearity.

Problem 3: The chosen internal standard is detected in the biological samples.

  • Root Cause: The selected internal standard is endogenously present in the samples, which will lead to inaccurate quantification.

  • Solution:

    • Analyze a blank sample: Prepare and analyze a sample matrix without the addition of the internal standard to confirm its presence.

    • Choose a different IS: If the IS is present, you must select a different one. For example, if you observe endogenous 17:0 Lyso PC, consider switching to 13:0 Lyso PC or 19:0 Lyso PC, or ideally, a stable isotope-labeled standard.

Quantitative Data Summary

The selection of an internal standard is critical for achieving accurate and precise quantification. The following table summarizes the performance of commonly used internal standards for Lyso PC quantification.

Internal Standard TypeCommon ExamplesProsConsTypical Performance
Stable Isotope-Labeled 15:0-d4 Lyso PC, 16:0-d4 Lyso PC- Highest accuracy and precision- Perfectly mimics the analyte- Can be more expensive- Not available for all Lyso PC speciesRecovery: >95%R²: >0.99
Odd-Chain Lyso PC 13:0 Lyso PC, 17:0 Lyso PC, 19:0 Lyso PC- Good accuracy and precision- Not endogenously present- Cost-effective- May not perfectly mimic the analyte if there is a large difference in chain lengthRecovery: 85-95%R²: >0.99
Other Lyso PC 12:0 Lyso PC, 14:0 Lyso PC- Inexpensive- Readily available- May be endogenously present- Less accurate due to differences in propertiesRecovery: 70-90%R²: >0.98

Experimental Protocols

Protocol: Lipid Extraction from Plasma for Lyso PC Analysis

This protocol is a standard method for the extraction of lipids, including Lyso PCs, from plasma samples.

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 10 µg/mL 17:0 Lyso PC in methanol) to 100 µL of each plasma sample, calibrator, and quality control sample.

  • Protein Precipitation and Lipid Extraction: Add 400 µL of cold methanol to each sample. Vortex for 1 minute to precipitate proteins and extract lipids.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (e.g., 17:0 Lyso PC) Sample->Add_IS Extraction Lipid Extraction (e.g., Methanol Precipitation) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Dry_Reconstitute Dry & Reconstitute Centrifuge->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte Peak Area / IS Peak Area) MS_Detection->Quantification Results Final Concentration Quantification->Results

Caption: Workflow for this compound quantification using an internal standard.

Validation & Comparative

15:0 LysoPC: A Comparative Guide to its Validation as a Diagnostic Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 15:0 Lysophosphatidylcholine (15:0 LysoPC) as a diagnostic biomarker against other alternatives, supported by experimental data. It delves into the performance metrics, experimental protocols for validation, and the underlying signaling pathways.

Executive Summary

15:0 LysoPC, a lysophospholipid, has emerged as a promising biomarker for various pathological conditions, including hypercholesterolemia, ovarian cancer, and inflammatory diseases. Its levels in biological fluids, such as serum and plasma, have been shown to correlate with disease states, offering potential for early diagnosis and monitoring. This guide presents a comparative analysis of its diagnostic performance against established and alternative biomarkers, details the methodologies for its quantification, and illustrates its biological context through signaling pathway diagrams.

Comparative Performance of 15:0 LysoPC

The diagnostic utility of a biomarker is primarily assessed by its sensitivity, specificity, and the Area Under the Receiver Operating Characteristic Curve (AUC). The following tables summarize the performance of 15:0 LysoPC in comparison to other biomarkers across different diseases.

Hypercholesterolemia

In the context of hypercholesterolemia, 15:0 LysoPC has been identified as a potential biomarker. When combined with LysoPE 18:2, it demonstrated good predictive power for hypercholesterolemia.[1]

Biomarker / ModelAUCSensitivitySpecificityAccuracy
15:0 LysoPC & LysoPE 18:2 0.777--70.4%

Data from a study on human hypercholesterolemia.[1]

Ovarian Cancer

Studies have explored the potential of a panel of phospholipids, including 15:0 LysoPC, to supplement the diagnostic accuracy of the established biomarker CA125, particularly in cases where CA125 levels are not elevated. One study highlighted that a model incorporating multiple phospholipids, including 15:0 LPC, improved the identification of early-stage ovarian cancer cases from 65% (based on CA125 alone) to 82%.[2]

BiomarkerConditionAUCSensitivitySpecificity
CA125 (≥35 U/ml) Ovarian Cancer (Overall)0.9277.0%93.8%
CA125 Early-Stage Ovarian Cancer-65%-
Phospholipid Model (including 15:0 LPC) Early-Stage Ovarian Cancer-82%-

Performance of CA125 is based on a large primary care cohort study.[3][4] The improvement with the phospholipid model is from a separate study on women with suspected ovarian cancer.[2]

Inflammatory Conditions

In inflammatory bowel disease (IBD), lower levels of several lysophosphatidylcholine species, including 15:0 LysoPC, have been observed in patients with high fecal calprotectin levels, a marker of intestinal inflammation. This suggests an inverse correlation with disease activity.[5] Similarly, in obesity, a state of chronic low-grade inflammation, 15:0 LysoPC levels show a significant negative correlation with C-reactive protein (CRP), a well-established inflammatory marker.[6]

BiomarkerCorrelation with Inflammatory Marker (CRP/Calprotectin)
15:0 LysoPC Negative
Other LPCs (e.g., 18:1, 18:2) Negative

Data from studies on inflammatory bowel disease and obesity.[5][6]

Experimental Protocols for Biomarker Validation

Accurate and reproducible quantification of 15:0 LysoPC is crucial for its validation as a diagnostic biomarker. The most common analytical technique employed is Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation: Lipid Extraction

A common and efficient method for extracting lysophospholipids from plasma or serum is protein precipitation followed by liquid-liquid extraction.

  • Protein Precipitation: To 50 µL of serum or plasma, add 200 µL of cold methanol containing an internal standard (e.g., a deuterated or odd-chain LysoPC like 17:0 LysoPC). Vortex the mixture vigorously for 1 minute.

  • Incubation: Incubate the samples at -20°C for at least 2 hours to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the lipids.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a mixture of acetonitrile and isopropanol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted lipid extract is then analyzed by LC-MS/MS.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is typically used.

    • Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%) and ammonium formate (e.g., 10 mM).

    • Mobile Phase B: A mixture of acetonitrile and isopropanol (e.g., 90:10, v/v) with the same additives as mobile phase A.

    • Gradient Elution: A gradient program is used to separate the different lipid species. For example, starting with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of lysophosphatidylcholines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific mode for quantifying known compounds. The precursor ion for 15:0 LysoPC is m/z 482.3, and a characteristic product ion is m/z 184.1 (the phosphocholine headgroup).

Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

Lysophosphatidylcholine Signaling Pathways

Lysophosphatidylcholines, including 15:0 LysoPC, exert their biological effects by activating specific cell surface receptors, primarily G protein-coupled receptors (GPCRs) like G2A and GPR4, and Toll-like receptors (TLRs) such as TLR2 and TLR4. This activation triggers downstream signaling cascades that are involved in inflammatory responses and other cellular processes.[7][8][9][10][11][12]

Lysophosphatidylcholine Signaling Pathways cluster_membrane Cell Membrane cluster_receptors Receptors cluster_downstream Downstream Signaling LPC 15:0 LysoPC G2A G2A (GPCR) LPC->G2A GPR4 GPR4 (GPCR) LPC->GPR4 TLR2 TLR2 LPC->TLR2 TLR4 TLR4 LPC->TLR4 G_Protein G-Proteins G2A->G_Protein GPR4->G_Protein NFkB NF-κB Pathway TLR2->NFkB TLR4->NFkB MAPK MAPK Pathway (p38, JNK, ERK) G_Protein->MAPK Inflammation Inflammatory Response (Cytokine Production) MAPK->Inflammation NFkB->Inflammation

Caption: Signaling pathways activated by 15:0 LysoPC.

Experimental Workflow for Biomarker Validation

The process of validating 15:0 LysoPC as a biomarker involves several key steps, from sample collection to data analysis.

Biomarker Validation Workflow cluster_collection Sample Collection & Preparation cluster_analysis Analytical Phase cluster_data Data Analysis & Validation Patient_Cohort Patient Cohort Selection (Case vs. Control) Sample_Collection Biological Sample Collection (e.g., Serum, Plasma) Patient_Cohort->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis (Quantification of 15:0 LysoPC) Lipid_Extraction->LCMS_Analysis Data_Processing Data Processing & Normalization LCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Processing->Statistical_Analysis ROC_Analysis ROC Curve Analysis (AUC, Sensitivity, Specificity) Statistical_Analysis->ROC_Analysis Biomarker_Validation Biomarker Validation ROC_Analysis->Biomarker_Validation

Caption: Experimental workflow for 15:0 LysoPC biomarker validation.

Conclusion

15:0 LysoPC shows considerable promise as a diagnostic biomarker for a range of diseases. Its performance, particularly as part of a biomarker panel, can enhance the diagnostic accuracy beyond that of some established markers. However, further large-scale validation studies are necessary to firmly establish its clinical utility. The standardized experimental protocols outlined in this guide provide a framework for such validation efforts, ensuring data comparability and reliability. The elucidation of its signaling pathways offers insights into the molecular mechanisms underlying its association with disease, paving the way for potential therapeutic interventions.

References

The Dichotomy of Saturated Lysophosphatidylcholines in Metabolic Syndrome: A Comparative Analysis of 15:0 Lyso PC and 16:0 Lyso PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic syndrome, a constellation of conditions including insulin resistance, central obesity, dyslipidemia, and hypertension, presents a significant and growing global health challenge. At the molecular level, alterations in lipid metabolism are increasingly recognized as key drivers of this complex disorder. Among the vast array of lipid species, lysophosphatidylcholines (LPCs) have emerged as critical signaling molecules with divergent roles in metabolic health. This guide provides an objective comparison of two saturated LPC species, 15:0 Lyso PC (LPC 15:0) and 16:0 Lyso PC (LPC 16:0), and their contrasting associations with metabolic syndrome.

Executive Summary

Current research indicates a functional divergence between odd- and even-chain saturated LPCs in the context of metabolic syndrome. While 16:0 Lyso PC, a derivative of the common saturated fatty acid palmitic acid, is predominantly associated with pro-inflammatory and pro-diabetic effects, the role of this compound, containing the odd-chain fatty acid pentadecanoic acid, is more nuanced, with some evidence suggesting neutral or even potentially beneficial associations. This comparison guide will delve into the quantitative data, experimental evidence, and underlying signaling pathways that differentiate these two molecules.

Quantitative Data Comparison

The circulating levels of LPC 15:0 and LPC 16:0 have been analyzed in various studies investigating obesity and type 2 diabetes, key components of metabolic syndrome. The data, while sometimes variable across different study designs and cohorts, points towards distinct patterns for these two LPC species.

Lipid SpeciesConditionChange in Plasma/Serum LevelsStudy PopulationReference
This compound ObesityDecreasedObese vs. Lean Controls[1]
Type 2 DiabetesDecreasedObese and Obese T2DM vs. Lean[2]
Weight LossIncreased (in relation to weight loss)Obese subjects undergoing weight loss[3]
16:0 Lyso PC ObesityDecreasedObese vs. Lean Controls[1]
Type 2 DiabetesDecreasedObese and Obese T2DM vs. Lean[2]
Insulin ResistanceNo significant differenceInsulin-sensitive vs. Insulin-resistant subjects
Type 2 DiabetesIncreasedHigh-risk and T2DM vs. Healthy Controls[3]

Note: The direction of change can vary between studies, potentially due to differences in the study population, methodology, and the specific stage of the metabolic disease.

Contrasting Signaling Pathways and Biological Effects

The differential impact of this compound and 16:0 Lyso PC on metabolic health can be attributed to their distinct interactions with cellular signaling pathways, particularly those governing inflammation and insulin sensitivity.

16:0 Lyso PC: A Pro-inflammatory Mediator

16:0 Lyso PC is widely recognized for its pro-inflammatory properties, contributing to the low-grade chronic inflammation characteristic of metabolic syndrome. Its detrimental effects are mediated through several key pathways:

  • Toll-Like Receptor (TLR) Activation: 16:0 Lyso PC can act as a ligand for TLR4, a key pattern recognition receptor of the innate immune system. This interaction triggers a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB then promotes the expression of various pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, in immune cells like macrophages.[4]

  • NLRP3 Inflammasome Activation: Emerging evidence indicates that 16:0 Lyso PC can activate the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome in macrophages.[5][6][7][8] The inflammasome is a multi-protein complex that, upon activation, leads to the cleavage and activation of caspase-1. Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, which are potent mediators of inflammation and insulin resistance.[5][6][7][8]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPC_16_0 16:0 Lyso PC TLR4 TLR4 LPC_16_0->TLR4 NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) LPC_16_0->NLRP3_Inflammasome MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB NFkB_Inhibitor IκB NFkB_Inhibitor->NFkB NFkB_n NF-κB NFkB->NFkB_n Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 IL1b IL-1β (Secreted) Caspase1->IL1b pro_IL1b pro-IL-1β pro_IL1b->Caspase1 Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_n->Gene_Expression

This compound: A More Ambiguous Player

The role of this compound in metabolic syndrome is less clear-cut, with some studies suggesting a negative correlation with markers of inflammation and obesity, while others associate it with adverse cardiovascular outcomes. Its signaling mechanisms are not as well-elucidated as those of 16:0 Lyso PC.

  • G-Protein Coupled Receptor (GPCR) Interaction: LPCs, in general, are known to interact with a variety of GPCRs, such as GPR119.[9] Activation of these receptors can lead to diverse downstream effects, including modulation of insulin secretion and inflammatory responses. The specific affinity and downstream consequences of this compound binding to these receptors in the context of metabolic syndrome require further investigation. Some studies on other odd-chain LPCs, like 17:0 Lyso PC, suggest a potential for improving hyperglycemia and insulin resistance through GPCR-mediated pathways.[10]

  • Potential Anti-inflammatory Effects: While saturated fatty acids are generally considered pro-inflammatory, the odd-chain structure of this compound may confer different biological properties. Some research suggests that certain LPC species can exert anti-inflammatory effects, for instance by inhibiting neutrophil activation or promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype.[11] However, direct evidence for this compound in these specific anti-inflammatory pathways is still limited.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LPC_15_0 This compound GPCR GPCR (e.g., GPR119) LPC_15_0->GPCR Second_Messengers Second Messengers (e.g., cAMP) GPCR->Second_Messengers Downstream_Signaling Downstream Signaling Pathways Second_Messengers->Downstream_Signaling Metabolic_Regulation Modulation of Insulin Secretion & Inflammation Downstream_Signaling->Metabolic_Regulation

Experimental Protocols

The quantification of LPC species in biological samples is crucial for understanding their role in metabolic diseases. The most common and robust method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Experiment: Quantification of this compound and 16:0 Lyso PC in Human Plasma

Objective: To accurately measure the concentrations of this compound and 16:0 Lyso PC in plasma samples from individuals with and without metabolic syndrome.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation (Lipid Extraction):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add a mixture of internal standards, including a deuterated or odd-chain LPC standard (e.g., LPC 17:0) that is not naturally abundant in the sample.

    • Perform lipid extraction using a solvent system such as methyl-tert-butyl ether (MTBE)/methanol/water or chloroform/methanol. This separates the lipids from other plasma components.

    • Evaporate the organic phase containing the lipids to dryness under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol/acetonitrile/water).[12]

  • Liquid Chromatography (LC) Separation:

    • Inject the reconstituted lipid extract onto a reverse-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Use a gradient elution with two mobile phases (e.g., Mobile Phase A: water with a modifier like formic acid or ammonium formate; Mobile Phase B: acetonitrile/isopropanol mixture) to separate the different lipid species based on their polarity and acyl chain length.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

    • For detection of LPCs, a precursor ion scan for m/z 184 (the phosphocholine headgroup) is commonly used. This allows for the specific detection of all LPC species in the sample.

    • For quantification, Multiple Reaction Monitoring (MRM) is employed. This involves selecting the specific precursor ion for each LPC species (e.g., m/z 482.3 for this compound and m/z 496.3 for 16:0 Lyso PC) and a specific product ion (m/z 184).

    • The peak area of each endogenous LPC is normalized to the peak area of the internal standard to calculate its concentration.

G Plasma_Sample Plasma Sample (+ Internal Standard) Lipid_Extraction Lipid Extraction (e.g., MTBE method) Plasma_Sample->Lipid_Extraction LC_Separation LC Separation (C18 or HILIC column) Lipid_Extraction->LC_Separation MS_Detection ESI-MS/MS Detection (Precursor Ion Scan m/z 184 or MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Conclusion

The comparison between this compound and 16:0 Lyso PC highlights the importance of considering the specific fatty acid composition of lysophosphatidylcholines when evaluating their roles in metabolic syndrome. While 16:0 Lyso PC appears to be a consistent contributor to the pro-inflammatory state associated with this condition, the function of this compound is more complex and warrants further investigation. Its potential for neutral or even beneficial effects, possibly through GPCR-mediated pathways, makes it an intriguing molecule for future research.

For drug development professionals, this distinction is critical. Targeting the enzymes that produce or degrade specific LPC species, rather than targeting LPCs as a whole class, may offer a more precise and effective therapeutic strategy for metabolic syndrome. Further research is needed to fully elucidate the signaling pathways of this compound and to confirm its role in human metabolic health through larger cohort studies. This will be essential for developing novel lipid-based diagnostics and therapeutics for metabolic syndrome.

References

Navigating the Lipid Maze: A Comparative Analysis of Lysophosphatidylcholine (LysoPC) Species in Sepsis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into Sepsis Biomarkers: Unraveling the Role of LysoPC Species

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a major challenge in critical care medicine. The quest for reliable biomarkers for early diagnosis, risk stratification, and therapeutic monitoring is paramount. Among the emerging candidates, lysophosphatidylcholines (LysoPCs), a class of bioactive lipids, have garnered significant attention. This guide provides a comparative analysis of various LysoPC species in sepsis patients, supported by recent experimental data, to aid researchers, scientists, and drug development professionals in this critical area of study.

Recent lipidomic studies have consistently demonstrated a significant alteration in the plasma levels of LysoPC species in patients with sepsis. A general trend observed is a marked decrease in total and specific LysoPC species, which correlates with the severity of the condition and patient outcomes.

Comparative Analysis of LysoPC Species in Sepsis

The following table summarizes quantitative data from recent studies, comparing the levels of key LysoPC species in sepsis patients versus control groups and exploring their association with sepsis severity and mortality.

LysoPC SpeciesChange in Sepsis PatientsComparison Group(s)Key Findings & SignificanceStudy Reference(s)
Total LysoPC Markedly DecreasedHealthy Controls, Non-infectious SIRSLower levels are associated with increased risk of mortality. Differentiates sepsis from non-infectious systemic inflammation.[1][2][3]Drobnik et al. (2003)[2], Park et al. (2020)[1], Chen et al. (2020)
LysoPC 16:0 Significantly DecreasedHealthy Controls, Non-infectious SIRS, Pneumonia PatientsIdentified as a strong diagnostic and prognostic biomarker.[1][3] Lower baseline levels are associated with higher 28-day mortality.[3] High sensitivity and selectivity for sepsis diagnosis.[1]Park et al. (2020)[1][3], Li et al. (2023)[4][5]
LysoPC 17:0 Significantly DecreasedHealthy ControlsLower levels in non-survivors compared to survivors.[4][5] Positively correlated with CD3+ T-cell percentage, suggesting a role in immune modulation.[4][5]Li et al. (2023)[4][5]
LysoPC 18:0 Significantly DecreasedHealthy Controls, Non-infectious SIRSLower levels are associated with sepsis-related mortality.[2][4][5] Dynamic changes over time may predict outcomes.[4][5]Drobnik et al. (2003)[2], Li et al. (2023)[4][5]
LysoPC 18:1 DecreasedHealthy ControlsConsistently lower in sepsis patients.[3]Chen et al. (2020)
LysoPC 18:2 DecreasedHealthy ControlsContributes to the overall decrease in total LysoPC.[3]Chen et al. (2020)
LysoPC 20:4 DecreasedHealthy ControlsAlterations observed in sepsis, though less pronounced than other species.Drobnik et al. (2003)[2]
Various Species (in COVID-19 Sepsis) HigherNon-COVID-19 SepsisTen individual LysoPC species were found to be significantly higher in COVID-19 sepsis, suggesting a distinct lipid profile.[6]Gruber et al. (2023)[6]

Experimental Protocols

Understanding the methodologies employed in these studies is crucial for interpretation and replication. Below are detailed protocols for the key experiments cited.

Lipid Extraction from Plasma/Serum
  • Objective: To isolate lipids, including LysoPC species, from patient blood samples.

  • Methodology (Folch Method as a common example):

    • To 100 µL of plasma or serum, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic phase containing the lipids using a glass pipette.

    • Dry the collected organic phase under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for analysis.

Quantitative Analysis of LysoPC Species by Mass Spectrometry
  • Objective: To accurately measure the concentration of individual LysoPC species.

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

  • LC-MS/MS Protocol Outline:

    • Chromatographic Separation:

      • Inject the reconstituted lipid extract into an LC system equipped with a C18 reverse-phase column.

      • Use a gradient elution with two mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile/isopropanol with 0.1% formic acid) to separate the different LysoPC species based on their hydrophobicity.

    • Mass Spectrometric Detection:

      • The eluent from the LC column is introduced into the mass spectrometer.

      • Employ electrospray ionization (ESI) in positive ion mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion (the molecular ion of a particular LysoPC species) and a specific product ion (a characteristic fragment, often the phosphocholine headgroup at m/z 184).

      • Quantify the concentration of each LysoPC species by comparing its peak area to that of a known concentration of an internal standard (e.g., a deuterated LysoPC).

  • MALDI-TOF MS Protocol Outline:

    • Spot the lipid extract onto a MALDI target plate.

    • Overlay the sample with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

    • Allow the spot to dry and crystallize.

    • Analyze the plate using a MALDI-TOF mass spectrometer to measure the mass-to-charge ratio of the ions produced.

    • Quantification is typically achieved by comparing the ion intensity of the analyte to that of an internal standard.[1]

Visualizing the Landscape of LysoPC in Sepsis

To better illustrate the complex relationships and processes involved, the following diagrams have been generated.

LysoPC_Metabolism_in_Sepsis cluster_synthesis Synthesis & Degradation cluster_enzymes Key Enzymes PC Phosphatidylcholine (PC) (Membrane Component) LysoPC Lysophosphatidylcholine (LysoPC) (Bioactive Lipid) PC->LysoPC Hydrolysis PLA2 LysoPC->PC Re-acylation LPCAT GPC Glycerophosphocholine LysoPC->GPC Hydrolysis LysoPLA FFA Free Fatty Acid LPCAT LPC Acyltransferase (LPCAT) PLA2 Phospholipase A2 (PLA2) (Inflammation-induced) LysoPLA Lysophospholipase Sepsis Sepsis (Systemic Inflammation) Sepsis->PLA2 Upregulates

Caption: Simplified signaling pathway of LysoPC metabolism during sepsis.

Experimental_Workflow_LysoPC_Analysis Start Patient Blood Sample (Plasma/Serum) LipidExtraction Lipid Extraction (e.g., Folch Method) Start->LipidExtraction DriedExtract Dried Lipid Extract LipidExtraction->DriedExtract Reconstitution Reconstitution in Solvent DriedExtract->Reconstitution Analysis Quantitative Analysis Reconstitution->Analysis LCMS LC-MS/MS Analysis->LCMS MALDITOF MALDI-TOF MS Analysis->MALDITOF DataProcessing Data Processing & Quantification LCMS->DataProcessing MALDITOF->DataProcessing Result LysoPC Species Concentrations DataProcessing->Result

Caption: General experimental workflow for the analysis of LysoPC species.

LysoPC_Sepsis_Relationship Sepsis Sepsis Inflammation Systemic Inflammation Sepsis->Inflammation PLA2_activity Increased PLA2 Activity Inflammation->PLA2_activity LysoPC_levels Decreased Plasma LysoPC Levels (e.g., 16:0, 18:0) PLA2_activity->LysoPC_levels Increased PC hydrolysis Immune_dysfunction Immune Cell Dysfunction LysoPC_levels->Immune_dysfunction Potential link Mortality Increased Mortality Risk LysoPC_levels->Mortality Strong correlation Organ_dysfunction Organ Dysfunction Immune_dysfunction->Organ_dysfunction Organ_dysfunction->Mortality

Caption: Logical relationship between LysoPC levels and sepsis pathophysiology.

Conclusion

The comparative analysis of LysoPC species in sepsis patients reveals a consistent pattern of decreased levels, particularly for saturated and mono-unsaturated species, which strongly correlates with disease severity and patient mortality. LysoPC 16:0, in particular, has emerged as a promising biomarker for both diagnosis and prognosis. The distinct LysoPC profile observed in COVID-19 sepsis highlights the importance of considering the underlying pathogen in lipidomic studies. The detailed experimental protocols and visual diagrams provided in this guide offer a valuable resource for researchers aiming to further investigate the role of LysoPCs in sepsis and to develop novel diagnostic and therapeutic strategies. Continued research in this area is crucial to fully elucidate the mechanisms by which LysoPCs contribute to the pathophysiology of sepsis and to translate these findings into clinical practice.

References

Unveiling 15:0 Lyso PC: A Comparative Guide to its Cross-Validation as a Biomarker in Diverse Patient Cohorts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 15:0 Lysophosphatidylcholine (15:0 Lyso PC) performance as a biomarker against other alternatives, supported by experimental data and detailed methodologies.

Introduction

The quest for reliable and specific biomarkers is a cornerstone of modern medicine, driving advancements in diagnostics, prognostics, and therapeutic monitoring. Among the myriad of potential candidates, lysophosphatidylcholines (Lyso PCs) have emerged as a promising class of lipid mediators. This guide focuses on a specific Lyso PC, this compound, and its cross-validation as a biomarker across various patient cohorts. Through a comprehensive review of existing literature, this document provides a comparative analysis of its performance, detailed experimental protocols for its quantification, and an overview of its role in cellular signaling.

Performance of this compound as a Biomarker: A Comparative Analysis

The utility of a biomarker is determined by its ability to accurately distinguish between different physiological or pathological states. The following tables summarize the quantitative performance of this compound in various disease contexts, comparing it with other relevant biomarkers.

Table 1: this compound in Cardiovascular and Metabolic Diseases
Disease CohortBiomarker(s)MethodPerformance MetricsAlternative BiomarkersPerformance of AlternativesReference(s)
Hypercholesterolemia This compound & Lyso-PE 18:2LC-MS/MSAUC: 0.777, Accuracy: 70.4%Traditional Lipid Panel (TC, TG, LDL-C, HDL-C)Varies by component and patient population[1]
Ischemic Heart Disease (IHD) and Ischemic Cardiomyopathy (ICM) This compoundNon-targeted lipidomicsSignificantly altered in IHD and ICM patients compared to controls.16:0 Lyso PI, 18:1 Lyso PI, 19:0 Lyso PC, 12:0 SM d18:1/12:0, 17:0 PC, 18:1–18:0 PCAlso significantly altered in IHD and ICM. ROC analysis for ICM showed AUC > 0.7 for several Lyso PI and PC species.[2][3]
Chronic Heart Failure (CHF) This compoundMetabolomicsIdentified as a potential biomarker associated with CHF.LysoPE 22:6, Glycerophosphocholine, PS 21:0, Docosahexaenoic acid, LysoPE 18:2Also identified as potential biomarkers for CHF.[4]
Chronic Kidney Disease (CKD) This compoundMetabolomicsIdentified as a potential biomarker for early detection of renal injury.12-KDCA, TCDCA, DHAHigh predictive performance with high sensitivity and specificity.[5]

AUC: Area Under the Curve; TC: Total Cholesterol; TG: Triglycerides; LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol; Lyso-PE: Lysophosphatidylethanolamine; Lyso PI: Lysophosphatidylinositol; SM: Sphingomyelin; PC: Phosphatidylcholine; PE: Phosphatidylethanolamine; PS: Phosphatidylserine; KDCA: Ketodeoxycholic acid; TCDCA: Taurochenodeoxycholic acid; DHA: Docosahexaenoic acid.

Table 2: this compound in Cancer
Disease CohortBiomarker(s)MethodPerformance MetricsAlternative BiomarkersPerformance of AlternativesReference(s)
Ovarian Cancer This compoundUPLC/Q-TOF MSPart of a panel of 12 metabolites with good predictability (AUC > 0.6 ). A logistic regression model with two other biomarkers yielded an AUC of 0.894 (Sensitivity: 96.7%, Specificity: 66.7%) in a discovery set and AUC of 0.956 (Sensitivity: 93.3%, Specificity: 80.0%) in a validation set.CA-125, HE4, LPA, various other lipids (e.g., LysoPG(20:5))CA-125 has limitations in early-stage detection. Combination panels often show improved performance. For recurrence, a model including LysoPG(20:5) increased AUC from 0.739 to 0.875.[6][7][8][9][10][11][12]
Laryngeal Cancer LPC (16:0) and PE (18:0p_20:4)UHPLC-HRMSA panel of LPC(16:0) and PE(18:0p_20:4) showed AUC = 1.000, Sensitivity = 1.000, and Specificity = 1.000 .Various other lipids (Cer, SM, PC, etc.)Significantly altered levels observed.[13]
Gastric Cardia Adenocarcinoma This compoundUPLC-Q/TOF MSIdentified as a potential biomarker.Phosphorylcholine, Glycocholic acid, L-acetylcarnitine, Arachidonic acidA diagnostic model with these four biomarkers showed AUC = 0.977 , Sensitivity = 0.977 , and Specificity = 0.952 .[14]

UPLC/Q-TOF MS: Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry; CA-125: Cancer Antigen 125; HE4: Human Epididymis Protein 4; LPA: Lysophosphatidic Acid; LysoPG: Lysophosphatidylglycerol; Cer: Ceramide; SM: Sphingomyelin; PC: Phosphatidylcholine; PE: Phosphatidylethanolamine.

Experimental Protocols

Accurate and reproducible quantification of this compound is crucial for its validation as a biomarker. The most common analytical technique is Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a generalized, detailed methodology compiled from multiple sources.

Protocol: Quantification of this compound in Human Plasma/Serum by LC-MS/MS

1. Materials and Reagents:

  • Internal Standard (IS): 17:0 Lyso PC or other odd-chain Lyso PC not endogenously present in high concentrations.

  • Solvents: HPLC-grade methanol, isopropanol, acetonitrile, and water. Formic acid and ammonium acetate for mobile phase modification.

  • Extraction Solvents: Isopropanol (pre-chilled to -20°C) or a mixture of methyl-tert butyl ether (MTBE) and methanol.

  • Plasma/Serum Samples: Collected in EDTA or serum separator tubes and stored at -80°C until analysis.

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma/serum samples on ice.

  • To 50 µL of plasma/serum in a microcentrifuge tube, add 200 µL of cold isopropanol containing the internal standard (e.g., 17:0 Lyso PC at a final concentration of 1 µg/mL).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at -20°C for 10 minutes to facilitate protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS analysis.

3. Liquid Chromatography (LC):

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for separating polar lipids like Lyso PCs. A C18 reversed-phase column can also be used.

  • Mobile Phase A: Acetonitrile/water (e.g., 95:5 v/v) with 10 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/water (e.g., 50:50 v/v) with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more polar compounds.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

4. Mass Spectrometry (MS):

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: Precursor ion (Q1) m/z 482.3 -> Product ion (Q3) m/z 184.1 (corresponding to the phosphocholine headgroup).

    • MRM Transition for Internal Standard (e.g., 17:0 Lyso PC): Precursor ion (Q1) m/z 510.4 -> Product ion (Q3) m/z 184.1.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

5. Data Analysis and Quantification:

  • Integrate the peak areas of the MRM transitions for this compound and the internal standard.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Quantify the concentration of this compound using a calibration curve prepared with known concentrations of a this compound standard and a fixed concentration of the internal standard.

Signaling Pathways and Experimental Workflows

To understand the biological context of this compound as a biomarker, it is essential to visualize its involvement in cellular processes. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Signaling Pathway of Lysophosphatidylcholines

Lysophosphatidylcholines, including this compound, can act as signaling molecules by binding to and activating G protein-coupled receptors (GPCRs), such as G2A. This interaction initiates a cascade of intracellular events.

LysoPC_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lyso_PC This compound G2A G2A Receptor (GPCR) Lyso_PC->G2A Binding & Activation G_Protein G Protein (α, βγ subunits) G2A->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC αq subunit activates ERK_Activation ERK Activation G_Protein->ERK_Activation βγ subunits can activate IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release from ER IP3_DAG->Ca_Release Cellular_Response Cellular Response (e.g., Migration, Proliferation) Ca_Release->Cellular_Response ERK_Activation->Cellular_Response Biomarker_Validation_Workflow Patient_Cohorts Patient Cohorts (e.g., Disease vs. Control) Sample_Collection Sample Collection (Plasma/Serum) Patient_Cohorts->Sample_Collection Sample_Preparation Sample Preparation (Lipid Extraction) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis (Quantification of this compound) Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (T-test, ROC Curve, etc.) Data_Processing->Statistical_Analysis Biomarker_Performance Biomarker Performance (AUC, Sensitivity, Specificity) Statistical_Analysis->Biomarker_Performance

References

The Predictive Power of 15:0 Lyso PC in Concert with Inflammatory Markers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying robust biomarkers for disease prediction is a critical endeavor. This guide provides an objective comparison of the performance of 15:0 lysophosphatidylcholine (15:0 Lyso PC) in combination with other inflammatory markers for disease prediction, supported by experimental data and detailed methodologies.

Recent lipidomic studies have highlighted the potential of lysophosphatidylcholines (LPCs) as valuable biomarkers in various pathological conditions. Among these, this compound, a saturated lysophospholipid, has garnered attention for its association with inflammatory processes. This guide synthesizes current research to evaluate the utility of combining this compound with established inflammatory markers such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) to enhance disease prediction models.

Comparative Performance in Disease Prediction

The combination of this compound with traditional inflammatory markers has been investigated in several disease contexts, including rheumatoid arthritis and sepsis. The following tables summarize the quantitative data from key studies, offering a comparative overview of their predictive performance.

Disease StateBiomarker CombinationPredictive Performance MetricValueStudy
Rheumatoid Arthritis sn1-LPC(15:0), sn1-LPC(18:3-ω3/ω6), ethanolamine, lysine + clinical parametersArea Under the Receiver Operating Characteristic Curve (AUC-ROC)0.841Cuppen et al., 2016[1][2]
Sepsis LPC(19:0), PC(P-19:0), SM 32:3;2O(FA 16:3), PC(P-20:0), PC(O-18:1/20:3), CE(15:0) + AgeAUC (Training set)0.87Anonymous, 2025[3][4]
AUC (Validation set)0.82Anonymous, 2025[3][4]

Note: While the sepsis study did not specifically use this compound, the inclusion of a closely related odd-chain lysophosphatidylcholine (LPC 19:0) provides a valuable comparison.

Experimental Protocols

Reproducibility and validity of biomarker studies heavily rely on the meticulous execution of experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.

Lipidomics Analysis for this compound Quantification

This protocol provides a generalized workflow for the quantification of this compound and other lipids in human plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma or serum samples on ice.

  • To 25 µL of plasma, add 125 µL of a pre-chilled (-20°C) protein precipitation solution of isopropanol (IPA) and acetonitrile (ACN) (1:2, v/v).[2] This solution should contain a mixture of appropriate internal standards, including a deuterated or odd-chain LPC standard (e.g., LPC 17:1 or d7-LPC 18:1) for accurate quantification.[5]

  • Vortex the mixture for 1 minute.

  • Incubate at -20°C for 10 minutes to facilitate protein precipitation.[2]

  • Shake the samples at 500 rpm for 2 hours at 5°C.[2]

  • Centrifuge at 10,300 x g for 10 minutes at 5°C.[2]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the separation of polar lipids like LPCs.[5]

  • Mobile Phase A: Acetonitrile/water (e.g., 95:5 v/v) with 10 mM ammonium acetate.[2]

  • Mobile Phase B: Water/acetonitrile (e.g., 50:50 v/v) with 10 mM ammonium acetate.[2]

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more polar compounds.

  • Flow Rate: A flow rate of 0.6 mL/min is commonly used.[2]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometry (MS):

  • MS System: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for the detection of LPCs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for targeted quantification on a triple quadrupole mass spectrometer.[5] The precursor ion for this compound (m/z 482.3) is selected and fragmented, and a specific product ion (e.g., the phosphocholine headgroup at m/z 184.1) is monitored.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, desolvation temperature, and gas flows.[2]

4. Data Analysis:

  • Peak integration and quantification are performed using the instrument's software.

  • Concentrations of this compound are calculated by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve.

Inflammatory Marker Analysis

Measurement of CRP, IL-6, and TNF-α is typically performed using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. High-sensitivity CRP (hs-CRP) assays are recommended for cardiovascular risk prediction.

Signaling Pathways and Predictive Models

To visualize the complex biological relationships and the logic behind the predictive models, the following diagrams have been generated using Graphviz.

G cluster_0 Phosphatidylcholine Metabolism and LPC Formation cluster_1 LPC Signaling and Inflammatory Response Phosphatidylcholine Phosphatidylcholine PLA2 PLA2 Phosphatidylcholine->PLA2 Hydrolysis This compound This compound PLA2->this compound Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid GPCRs (G2A, GPR4) GPCRs (G2A, GPR4) This compound->GPCRs (G2A, GPR4) Activation Downstream Signaling Downstream Signaling (e.g., MAPK, NF-κB) GPCRs (G2A, GPR4)->Downstream Signaling Inflammatory Gene Expression Inflammatory Gene Expression Downstream Signaling->Inflammatory Gene Expression Inflammatory Markers CRP, IL-6, TNF-α Inflammatory Gene Expression->Inflammatory Markers

Caption: LPC signaling pathway in inflammation.

G cluster_0 Sample Collection and Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing and Analysis Plasma_Serum Plasma/Serum Collection Protein_Precipitation Protein Precipitation (with Internal Standards) Plasma_Serum->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection LC_Separation HILIC Separation Supernatant_Collection->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis G Input_Features Input Features - this compound - CRP - IL-6 - TNF-α - Clinical Data Prediction_Model Machine Learning Model (e.g., Logistic Regression, Random Forest) Input_Features->Prediction_Model Predicted_Outcome Predicted Disease Outcome (e.g., High Risk vs. Low Risk) Prediction_Model->Predicted_Outcome Performance_Metrics Model Performance Evaluation - AUC - Sensitivity - Specificity Predicted_Outcome->Performance_Metrics

References

Differentiating Ischemic Heart Disease Subtypes with 15:0 Lyso PC Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate differentiation of ischemic heart disease (IHD) subtypes—ranging from stable angina to acute coronary syndromes (ACS) like unstable angina and myocardial infarction (MI)—is paramount for effective patient management and therapeutic development. Emerging evidence suggests that metabolomics, particularly the analysis of lysophosphatidylcholines (LPCs), holds significant promise for refining cardiovascular diagnostics. This guide provides a comparative analysis of 15:0 Lyso PC (LPC 15:0) as a biomarker for distinguishing IHD subtypes, contextualized with alternative lipid biomarkers and established diagnostic methods.

Performance of this compound and Alternative Biomarkers

Recent lipidomic studies have identified significant alterations in the profiles of various LPC species in patients with different manifestations of IHD. While comprehensive data on this compound as a standalone diagnostic marker is still emerging, existing studies provide valuable insights into its potential role.

One study identified this compound as being significantly altered in patients with both IHD and ischemic cardiomyopathy (ICM) when compared to control subjects, suggesting its involvement in the pathophysiology of ischemic heart conditions.[1][2] However, the study did not provide specific performance metrics for differentiating between IHD subtypes.

Broader analyses of the lipidome have demonstrated the potential of LPCs as a class, as well as panels of multiple lipid biomarkers, to distinguish between stable and unstable coronary artery disease. For instance, a model incorporating a panel of lipids alongside traditional risk factors demonstrated a high C-statistic (a measure of diagnostic accuracy) of 0.875 in differentiating unstable from stable coronary artery disease. While these panels often include various LPCs, the specific contribution and individual performance of this compound are not always detailed.

In contrast, other studies have highlighted different trends within the LPC family. For example, one investigation found that LPCs containing unsaturated fatty acids were present at higher levels in angina patients compared to those who had experienced a myocardial infarction.[3][4] Conversely, another study observed lower levels of several LPC species in patients with coronary artery disease compared to healthy individuals.[5]

The following tables summarize the available quantitative data for this compound and other relevant biomarkers in the context of IHD.

Biomarker/ModelIHD Subtype ComparisonKey FindingC-Statistic (AUC)Citation
This compound IHD and ICM vs. ControlSignificantly altered levels in both IHD and ICM.Not Reported[1][2]
Lipid Panel + Traditional Risk Factors Unstable vs. Stable Coronary Artery DiseaseImproved classification compared to traditional risk factors alone.0.875
LysoPC(20:4/0:0) Acute Coronary Syndrome vs. ControlHigh diagnostic ability for ACS.0.936[6]
Panel of 33 Lipids Coronary Heart Disease vs. ControlCombined panel showed very high diagnostic value.0.997[7]
Individual Unsaturated LysoPCs Angina vs. Myocardial InfarctionHigher levels in angina patients.Not Reported[3][4]

Established and Alternative Biomarkers

The current gold standard for diagnosing acute myocardial infarction is the measurement of cardiac troponins (cTn). High-sensitivity troponin assays offer excellent diagnostic accuracy for myocardial injury. However, the differentiation of stable angina from unstable angina often relies more heavily on clinical presentation and electrocardiogram (ECG) changes, highlighting the need for novel biomarkers to improve risk stratification.

Other lipid molecules and classes are also under investigation for their utility in differentiating IHD subtypes. These include:

  • Other Lysophosphatidylcholines: Various saturated and unsaturated LPCs show dynamic changes in IHD.

  • Phosphatidylcholines (PCs): Alterations in PC profiles have been associated with IHD.

  • Sphingomyelins (SMs): These lipids have been implicated in the pathophysiology of atherosclerosis.

  • Ceramides (Cer): Certain ceramide species are linked to an increased risk of MI.

A direct, head-to-head comparison of the diagnostic performance of this compound against these individual biomarkers for differentiating the full spectrum of IHD subtypes is a current gap in the literature. Future research focusing on receiver operating characteristic (ROC) curve analysis of this compound as a standalone marker will be crucial to ascertain its clinical utility.

Experimental Protocols

The quantification of this compound and other lipid species in plasma or serum is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental protocol based on common methodologies.

1. Sample Preparation and Lipid Extraction

  • Objective: To isolate lipids from plasma/serum while removing interfering substances.

  • Protocol:

    • Thaw frozen plasma or serum samples on ice.

    • To a 10 µL aliquot of the sample, add an internal standard solution. A common choice is a mixture of odd-chain or deuterated lipid standards, such as 19:0 Lyso PC, to normalize for extraction efficiency and instrument response.[1]

    • Perform lipid extraction using a solvent system. A widely used method is the Folch extraction (chloroform:methanol) or the Matyash method (methyl-tert-butyl ether [MTBE]:methanol).

    • Vortex the mixture thoroughly and allow it to stand to ensure complete extraction.

    • Centrifuge the sample to separate the organic (lipid-containing) and aqueous layers.

    • Carefully transfer the organic layer to a new tube.

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., isopropanol-acetonitrile) for LC-MS/MS analysis.[1]

2. LC-MS/MS Analysis

  • Objective: To separate and quantify individual lipid species, including this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is commonly used for lipid separation.

    • Mobile Phases: A gradient elution is typically employed using two mobile phases, for example:

      • Mobile Phase A: Acetonitrile/water with an additive like ammonium formate.

      • Mobile Phase B: Isopropanol/acetonitrile with an additive like ammonium formate.

    • Gradient: The gradient is programmed to start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B to elute lipids based on their polarity.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of LPCs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific mode for quantifying known lipids. For LPCs, a common precursor ion scan is for m/z 184, which corresponds to the phosphocholine headgroup.

    • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Visualizing the Workflow and Pathways

To provide a clearer understanding of the experimental process and the broader context of lipid metabolism in IHD, the following diagrams have been generated.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma/Serum Sample IS_Addition Addition of Internal Standard (e.g., 19:0 Lyso PC) Plasma->IS_Addition Extraction Lipid Extraction (e.g., Folch or Matyash method) IS_Addition->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution LC Liquid Chromatography Separation (C18 column) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+) LC->MS Data Data Acquisition (MRM for Quantification) MS->Data Quantification Quantification of this compound Data->Quantification Comparison Comparison across IHD Subtypes Quantification->Comparison

Caption: Experimental workflow for the quantification of this compound in plasma/serum.

Lipid_Metabolism_in_IHD cluster_pathways Altered Lipid Pathways in Ischemic Heart Disease PC Phosphatidylcholines (PCs) PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis LPC Lysophosphatidylcholines (LPCs) (e.g., this compound) Inflammation Inflammation LPC->Inflammation Endothelial_Dysfunction Endothelial Dysfunction LPC->Endothelial_Dysfunction PLA2->LPC Plaque_Instability Atherosclerotic Plaque Instability Inflammation->Plaque_Instability Endothelial_Dysfunction->Plaque_Instability

Caption: Simplified signaling pathway of LPCs in the context of IHD.

Conclusion

This compound is a promising biomarker that is demonstrably altered in ischemic heart disease. While its specific utility in differentiating between stable angina, unstable angina, and myocardial infarction requires further validation through dedicated studies with direct, quantitative comparisons, its inclusion in broader lipidomic panels has already shown significant diagnostic potential. The methodologies for its accurate quantification are well-established, paving the way for its integration into future clinical and research applications aimed at improving the risk stratification and management of patients with ischemic heart disease. As research in this area progresses, a more defined role for this compound in the clinical algorithm for IHD is anticipated.

References

Head-to-Head Comparison of 15:0 Lyso PC and 18:2 Lyso PC as Coronary Heart Disease Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two lysophosphatidylcholine (LysoPC) species, 15:0 Lyso PC (LPC 15:0) and 18:2 Lyso PC (LPC 18:2), as potential biomarkers for coronary heart disease (CHD). The evidence suggests a contrasting role for these two molecules, with the saturated LPC 15:0 emerging as a potential risk marker and the polyunsaturated LPC 18:2 indicating a potentially protective association.

Quantitative Data Summary

The following table summarizes quantitative data from various studies investigating the association between LPC 15:0, LPC 18:2, and CHD or its risk factors. It is important to note that the data are compiled from different studies and direct comparison of absolute values should be made with caution.

BiomarkerAssociation with CHD/Risk FactorsQuantitative DataStudy PopulationReference
This compound Identified as a discriminant biomarker for hypercholesterolemia.Higher levels in subjects with moderate to high LDL-cholesterol (1.12 ± 1.40 µM vs. 1.05 ± 0.26 µM in low LDL-cholesterol group; p < 0.001).Human subjects with varying LDL-cholesterol levels.[1]
Significantly altered in Ischemic Heart Disease (IHD) and Ischemic Cardiomyopathy (ICM).Significantly altered in both IHD and ICM patients compared to controls.Patients with IHD, ICM, and healthy controls.[2]
Negative correlation with Body Mass Index (BMI).Significant negative correlation with BMI.Obese and control subjects.[3][4]
18:2 Lyso PC Inversely associated with incident CHD.Hazard Ratio (HR) per standard deviation increment = 0.81 (p < 0.001).Large prospective epidemiological study.[5]
Decreased levels in individuals with metabolic syndrome.Approximately 20% lower in subjects with metabolic syndrome.Families with low HDL-C predisposing to premature CHD.[6]
Negative correlation with Body Mass Index (BMI).Significant negative correlation with BMI.Obese and control subjects.[3][4]
Decreased serum levels in patients with atherosclerosis.Decreased levels observed in patient groups compared to healthy subjects.Patients with peripheral and coronary artery disease, and healthy controls.[7]

Experimental Protocols

The quantification of this compound and 18:2 Lyso PC in biological samples, typically serum or plasma, is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental protocol based on methodologies cited in the literature.

1. Sample Preparation:

  • Serum/Plasma Collection: Whole blood is collected from fasting individuals into appropriate tubes (e.g., EDTA-plasma or serum tubes). The blood is then centrifuged to separate the plasma or serum, which is subsequently stored at -80°C until analysis.

  • Lipid Extraction: A liquid-liquid extraction is commonly employed. A small volume of serum or plasma (e.g., 10-50 µL) is mixed with a larger volume of an organic solvent, often a mixture of isopropanol, acetonitrile, or ethanol, to precipitate proteins and extract lipids. An internal standard, such as a deuterated or odd-chain LysoPC (e.g., LPC 17:0 or d7-LPC 18:1), is added at the beginning of this step for accurate quantification.

  • Sample Cleanup: The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the lipid extract is collected, dried under a stream of nitrogen, and then reconstituted in a solvent compatible with the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The lipid extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation of different lipid species is typically achieved using a C18 or a hydrophilic interaction liquid chromatography (HILIC) column. A gradient elution with a mobile phase consisting of solvents like acetonitrile, water, and methanol with additives such as formic acid or ammonium formate is used to resolve the analytes.

  • Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each LysoPC species and the internal standard are monitored. For LysoPCs, the precursor ion is the [M+H]+ ion, and a common product ion is the phosphocholine headgroup fragment at m/z 184.

3. Data Analysis:

  • The peak areas of the MRM transitions for each LysoPC species are integrated.

  • The concentration of each analyte is calculated by comparing its peak area to that of the internal standard and referencing a calibration curve generated using known concentrations of authentic standards.

Signaling Pathways and Biological Rationale

The contrasting associations of this compound and 18:2 Lyso PC with CHD may be rooted in their distinct effects on inflammatory and atherosclerotic pathways. Saturated fatty acid-containing LPCs, like this compound, are generally considered pro-inflammatory, while polyunsaturated fatty acid-containing LPCs, such as 18:2 Lyso PC, may exert anti-inflammatory or less pro-inflammatory effects.

Signaling_Pathways cluster_LPCs Lysophosphatidylcholines cluster_Receptors Cellular Receptors cluster_Downstream Downstream Signaling & Cellular Effects This compound (Saturated) This compound (Saturated) GPCRs (e.g., G2A) GPCRs (e.g., G2A) This compound (Saturated)->GPCRs (e.g., G2A) TLRs (e.g., TLR4) TLRs (e.g., TLR4) This compound (Saturated)->TLRs (e.g., TLR4) 18:2 Lyso PC (Polyunsaturated) 18:2 Lyso PC (Polyunsaturated) Anti-inflammatory Effects Anti-inflammatory Effects 18:2 Lyso PC (Polyunsaturated)->Anti-inflammatory Effects Pro-inflammatory Signaling Pro-inflammatory Signaling GPCRs (e.g., G2A)->Pro-inflammatory Signaling TLRs (e.g., TLR4)->Pro-inflammatory Signaling Endothelial Dysfunction Endothelial Dysfunction Pro-inflammatory Signaling->Endothelial Dysfunction Macrophage Activation Macrophage Activation Pro-inflammatory Signaling->Macrophage Activation Atherosclerosis Atherosclerosis Endothelial Dysfunction->Atherosclerosis Macrophage Activation->Atherosclerosis Anti-inflammatory Effects->Atherosclerosis

Caption: Generalized signaling pathways of LPCs in atherosclerosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound and 18:2 Lyso PC as CHD biomarkers in a clinical research setting.

Experimental_Workflow start Patient Cohort Selection (CHD Patients vs. Healthy Controls) sample_collection Fasting Blood Sample Collection start->sample_collection sample_processing Serum/Plasma Separation and Storage (-80°C) sample_collection->sample_processing lipid_extraction Lipid Extraction with Internal Standard sample_processing->lipid_extraction lcms_analysis UPLC-MS/MS Analysis (MRM Mode) lipid_extraction->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing stat_analysis Statistical Analysis (Comparison between groups, correlation with clinical parameters) data_processing->stat_analysis biomarker_validation Biomarker Validation (ROC curve analysis) stat_analysis->biomarker_validation end Conclusion on Biomarker Potential biomarker_validation->end

Caption: Workflow for LysoPC biomarker analysis.

Logical Relationship in Head-to-Head Comparison

Logical_Comparison topic Head-to-Head Comparison: This compound vs. 18:2 Lyso PC for CHD lpc15_0 This compound (Saturated) topic->lpc15_0 lpc18_2 18:2 Lyso PC (Polyunsaturated) topic->lpc18_2 assoc15_0 Association with CHD: Positive/Pro-atherogenic lpc15_0->assoc15_0 assoc18_2 Association with CHD: Negative/Potentially Protective lpc18_2->assoc18_2 mech15_0 Mechanism: Pro-inflammatory signaling assoc15_0->mech15_0 mech18_2 Mechanism: Anti-inflammatory effects assoc18_2->mech18_2 conclusion Conclusion: Contrasting Biomarker Potential (15:0 as Risk Marker, 18:2 as Protective Marker) mech15_0->conclusion mech18_2->conclusion

Caption: Logical framework for biomarker comparison.

References

The Emerging Role of 15:0 Lyso PC in Predicting Clinical Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of novel, reliable biomarkers is paramount for advancing disease diagnosis, prognosis, and therapeutic interventions. In the landscape of metabolic and cardiovascular research, lysophosphatidylcholines (LysoPCs) have garnered significant attention. This guide provides a comprehensive comparison of 15:0 Lyso PC with other established biomarkers, supported by experimental data, to elucidate its potential in predicting clinical outcomes.

Lysophosphatidylcholine (LysoPC) 15:0, a specific species of lysophospholipid, is emerging as a noteworthy biomarker, particularly in the context of cardiovascular disease (CVD) and metabolic syndrome.[1][2][3] Lysophosphatidylcholines are products of phosphatidylcholine hydrolysis by phospholipase A2 (PLA2) and are involved in cell membrane remodeling and inflammatory signaling.[1][2][3]

This compound and Clinical Outcomes: A Data-Driven Overview

Recent studies have highlighted a significant correlation between circulating levels of this compound and various clinical endpoints. In the realm of cardiovascular health, elevated levels of this compound have been associated with an increased risk of ischemic heart disease (IHD) and ischemic cardiomyopathy (ICM).[1][2][3] Furthermore, research suggests its utility as a potential biomarker for hypercholesterolemia, a key risk factor for atherosclerosis.[4] In the context of metabolic disorders, this compound has been identified as one of several metabolite biomarkers for Metabolic Syndrome (MetS).[5][6] Mendelian randomization analyses have suggested a causal link between higher this compound levels and an increased risk of overweight/obesity, dyslipidemia, and insulin resistance.[5][6]

Performance Comparison: this compound vs. Alternative Biomarkers

To contextualize the clinical utility of this compound, it is essential to compare its performance against established and emerging biomarkers for cardiovascular and metabolic diseases.

Biomarker CategoryBiomarkerKey Clinical CorrelationsAdvantagesLimitations
Lysophospholipid This compound Associated with hypercholesterolemia, metabolic syndrome, and ischemic heart disease.[1][4][5]Reflects lipid metabolism and inflammation.[1] May offer insights into diet-related metabolic health.Further validation in large, diverse cohorts is needed. Standardization of measurement is ongoing.
Inflammatory Marker High-Sensitivity C-Reactive Protein (hs-CRP) Predictor of future cardiovascular events.[7][8] A marker of systemic inflammation.Widely available and standardized assay. Strong prognostic value for cardiovascular risk.Lacks specificity; elevated in various inflammatory conditions not related to cardiovascular disease.[8]
Cardiac Injury Marker High-Sensitivity Cardiac Troponins (hs-cTnI and hs-cTnT) Gold standard for diagnosing myocardial infarction.[9][10] Prognostic for adverse cardiovascular events.High sensitivity and specificity for myocardial injury.[9]Primarily indicates acute cardiac damage rather than underlying chronic disease processes.
Metabolic Marker Adiponectin Inversely correlated with metabolic syndrome and insulin resistance.Reflects adipocyte function and insulin sensitivity.Levels can be influenced by various factors including genetics and body composition.
Metabolic Marker Leptin Associated with obesity and can predict myocardial infarction.Marker of adipose tissue mass.Leptin resistance is common in obesity, complicating interpretation.

Experimental Protocols

Accurate and reproducible measurement of this compound is crucial for its clinical application. The most common method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction from Plasma/Serum

This protocol is a synthesized example based on common lipid extraction methods.[11][12][13]

Materials:

  • Plasma or serum samples

  • Methanol (LC-MS grade), pre-chilled

  • Methyl tert-butyl ether (MTBE; HPLC grade)

  • Internal standards (e.g., deuterated this compound)

  • Phosphate-buffered saline (PBS)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 14,000 x g and 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • To 50 µL of plasma or serum in a centrifuge tube, add 225 µL of pre-chilled methanol containing the internal standard.

  • Vortex briefly to mix.

  • Add 750 µL of MTBE.

  • Vortex for 1 minute and then incubate on ice for 1 hour, with brief vortexing every 15 minutes.

  • Add 188 µL of PBS to induce phase separation.

  • Vortex for 20 seconds and let stand at room temperature for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase into a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of mobile phase B) for LC-MS/MS analysis.

UPLC-MS/MS for this compound Quantification

This protocol is a generalized example based on established methods for lysophosphatidylcholine analysis.[14][15]

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: Acetonitrile/water (60:40) with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 0.1% formic acid and 10 mM ammonium formate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 5 µL

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: Precursor ion (m/z) 482.3 → Product ion (m/z) 184.1 (corresponding to the phosphocholine headgroup)

  • Internal Standard MRM Transition: Dependant on the specific deuterated standard used.

  • Other Parameters: Capillary voltage, cone voltage, and collision energy should be optimized for the specific instrument and analyte.

Visualizing the Landscape: Pathways and Workflows

To better understand the context of this compound, the following diagrams illustrate its biochemical origin and the analytical workflow for its measurement.

PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 LysoPC This compound PLA2->LysoPC FA Fatty Acid PLA2->FA Inflammation Inflammation & Signaling LysoPC->Inflammation

Caption: Biochemical pathway showing the generation of this compound from Phosphatidylcholine by Phospholipase A2.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma/Serum Sample Extraction Lipid Extraction (e.g., MTBE method) Plasma->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC MSMS Tandem Mass Spectrometry (MRM Mode) UPLC->MSMS Quantification Quantification (vs. Internal Standard) MSMS->Quantification Analysis Statistical Analysis & Clinical Correlation Quantification->Analysis

Caption: Experimental workflow for the quantification of this compound from biological samples.

Conclusion

This compound is a promising biomarker that provides valuable insights into lipid metabolism and its dysregulation in cardiovascular and metabolic diseases.[1][4][5] While established markers like hs-CRP and cardiac troponins remain cornerstones of clinical practice, this compound offers a potentially more nuanced view of the metabolic disturbances that precede and accompany these conditions. Its performance, particularly in combination with other biomarkers, warrants further investigation in large-scale clinical studies. The continued refinement of analytical methods, such as the LC-MS/MS protocol detailed here, will be instrumental in validating its clinical utility and paving the way for its integration into routine diagnostic and prognostic assessments.

References

Replicating Findings on 15:0 Lyso PC: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of independent studies investigating the lysophosphatidylcholine 15:0 (15:0 Lyso PC) reveals its recurrent association with various health outcomes, including colorectal cancer, hypercholesterolemia, and cardiovascular disease. This guide provides a comparative overview of key findings, experimental designs, and data from independent study populations to aid researchers, scientists, and drug development professionals in evaluating the robustness and replicability of these findings.

This guide synthesizes data from multiple studies that have employed a discovery and replication approach, a critical step in validating potential biomarkers for clinical use. By presenting the quantitative data in standardized tables, detailing the experimental protocols, and visualizing the interconnected pathways, this document aims to facilitate a deeper understanding of the current evidence surrounding this compound and to guide future research in this area.

Comparative Analysis of this compound Findings Across Independent Cohorts

The following tables summarize the quantitative data on the association of this compound with different health conditions across various independent study populations.

Table 1: Association of this compound with Colorectal Cancer
Study & CohortsPopulation CharacteristicsSample Size (Cases/Controls)Key Findings for this compound
Geijsen and Brezina et al. (2019) [1]German and Austrian adultsDiscovery (ColoCare): 180/153Replication (CORSA): 88/200Inversely associated with colorectal cancer in both cohorts.[1]
Discovery OR (per SD increase): 0.68 (95% CI: 0.53-0.87), p=0.002
Replication OR (per SD increase): 0.70 (95% CI: 0.51-0.96), p=0.025
Table 2: Association of this compound with Hypercholesterolemia
Study & CohortsPopulation CharacteristicsSample Size (High/Low LDL-C)Key Findings for this compound
Calderón-Pérez et al. (2022) [2]Spanish adults48/70Positively associated with moderate-to-high LDL-cholesterol levels.[2]
Identified as a discriminant variable between groups.[2]
AUC for prediction model including LysoPC 15:0: 0.777[2]
Table 3: Association of this compound with Physical Activity and Cardiovascular Disease (CVD)
Study & CohortsPopulation CharacteristicsSample SizeKey Findings for this compound
Lee et al. (2022) [3][4][5]Multi-ethnic US adultsDiscovery (VITAL): 1032Positively associated with physical activity.[3][4]
Validation (JUPITER): 589Validated positive association with physical activity.[3][4]
CVD Case-Control (VITAL & JUPITER): 741 pairs & 415 pairsInversely associated with incident CVD events.[3][5]
Table 4: Association of this compound with Ovarian Cancer
Study & CohortsPopulation CharacteristicsSample Size (Cases/Controls)Key Findings for this compound
Zhang et al. (2018) [6][7]Chinese adultsDiscovery: 30/30Significantly different between ovarian cancer cases and controls.
Validation: 17/18Confirmed as a differential metabolite in the validation cohort.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of the experimental protocols used in the cited studies for the analysis of this compound.

Metabolite Profiling in Colorectal Cancer Studies (Geijsen and Brezina et al.)
  • Sample Type: EDTA plasma.[1]

  • Analytical Platform: Ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS).[1]

  • Methodology:

    • Plasma samples were thawed and proteins were precipitated.

    • The supernatant was analyzed using a C18 column for chromatographic separation.

    • Mass spectrometry was performed in both positive and negative ionization modes.

    • Metabolite identification was based on accurate mass and retention time, with confirmation by tandem mass spectrometry (MS/MS).

Targeted Lipidomics in Hypercholesterolemia Study (Calderón-Pérez et al.)
  • Sample Type: Serum.[2]

  • Analytical Platform: Not explicitly detailed in the provided snippets, but likely a targeted mass spectrometry-based method.

  • Methodology:

    • A targeted approach was used to quantify specific lysophosphatidylcholines, including this compound.[2]

    • Statistical models, including Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), were used to identify discriminant metabolites.[2]

Bioactive Lipid Profiling in Cardiovascular Disease Studies (Lee et al.)
  • Sample Type: Plasma.[3]

  • Analytical Platform: High-throughput liquid chromatography-mass spectrometry (LC-MS).[3]

  • Methodology:

    • A directed non-targeted approach was used to measure the relative intensities of a wide range of small molecules.

    • Linear models were used to assess the association between physical activity and lipid levels, with validation in an independent cohort.

    • Conditional logistic regression was used to examine the association of validated lipids with incident CVD in nested case-control studies.[3]

Metabolomic Profiling in Ovarian Cancer Study (Zhang et al.)
  • Sample Type: Serum.[6][7]

  • Analytical Platform: Ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS).[6][7]

  • Methodology:

    • Serum samples were collected after overnight fasting.

    • Metabolites were extracted and analyzed using UPLC-QTOF MS in positive ion mode.

    • A two-stage discovery and validation design was employed to identify and confirm potential biomarkers.[6][7]

Visualizing Workflows and Pathways

The following diagrams illustrate the typical experimental workflow for metabolomic studies and a proposed logical relationship involving this compound based on the reviewed literature.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_outcome Outcome Patient_Populations Independent Study Populations Blood_Sample Blood Sample (Plasma/Serum) Patient_Populations->Blood_Sample Metabolite_Extraction Metabolite Extraction Blood_Sample->Metabolite_Extraction LC_MS_Analysis LC-MS Analysis (e.g., UPLC-QTOF-MS) Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Detection, Alignment) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Discovery & Replication) Data_Processing->Statistical_Analysis Biomarker_Identification Biomarker Identification (e.g., this compound) Statistical_Analysis->Biomarker_Identification

A typical experimental workflow for metabolomics-based biomarker discovery.

logical_relationship cluster_factors Influencing Factors cluster_lipid Lipid Profile cluster_outcomes Associated Health Outcomes Diet Dietary Intake (e.g., Dairy) LysoPC_15_0 This compound Diet->LysoPC_15_0 Physical_Activity Physical Activity Physical_Activity->LysoPC_15_0 Colorectal_Cancer Colorectal Cancer (Inverse Association) LysoPC_15_0->Colorectal_Cancer Hypercholesterolemia Hypercholesterolemia (Positive Association) LysoPC_15_0->Hypercholesterolemia CVD Cardiovascular Disease (Inverse Association) LysoPC_15_0->CVD

Proposed logical relationships of this compound with external factors and health outcomes.

References

Unraveling the Role of 15:0 Lyso PC: A Comparative Analysis in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of research highlights the significance of lysophosphatidylcholines (LysoPCs) in various physiological and pathological processes. Among these, 1-pentadecanoyl-sn-glycero-3-phosphocholine (15:0 Lyso PC), a specific species of LysoPC, is emerging as a potential biomarker for several disease states. This guide provides a comparative overview of this compound levels in healthy individuals versus those with various diseases, supported by experimental data and detailed methodologies for its quantification.

Quantitative Comparison of this compound Levels

The concentration of this compound in circulation has been shown to be altered in a range of diseases, including cardiovascular conditions, metabolic disorders, and cancer. The following table summarizes the key quantitative findings from various studies.

ConditionHealthy Control Level (Mean ± SD)Disease State Level (Mean ± SD)Fold Change/ObservationReference
Hypercholesterolemia 1.05 ± 0.26 µM (in serum)1.12 ± 1.40 µM (in serum)Slight increase[Calderón-Pérez et al., 2022]
Colorectal Cancer Higher relative intensityLower relative intensityDecreased in cancer patients[Geijsen et al., 2019]
Obesity Higher plasma concentrationsSignificantly lower plasma concentrationsDecreased in obese individuals[Heimerl et al., 2014]
Alzheimer's Disease -Higher levels associated with lower mortality riskAssociation observed[ResearchGate, 2021]
Alzheimer's Disease Higher Lyso-PC/PC ratio in CSF (0.54%)Lower Lyso-PC/PC ratio in CSF (0.36%)Decreased ratio in AD[Mulder et al., 2003][1]

Experimental Protocols

The quantification of this compound is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Below is a generalized protocol based on methodologies described in the cited literature.

1. Sample Preparation (Plasma/Serum)

  • Lipid Extraction: A common method is the Folch or Bligh-Dyer extraction. Briefly, a small volume of plasma or serum (e.g., 10-50 µL) is mixed with a chloroform:methanol solution (typically 2:1 v/v) to precipitate proteins and extract lipids.

  • Internal Standard Spiking: To ensure accurate quantification, a known amount of a deuterated internal standard, such as this compound-d5, is added to the sample before extraction.

  • Phase Separation: After vortexing and centrifugation, the lower organic phase containing the lipids is carefully collected.

  • Drying and Reconstitution: The extracted lipids are dried under a stream of nitrogen and then reconstituted in a suitable solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reverse-phase column, such as a C18 column, is typically used to separate the different lipid species.

    • Mobile Phases: A gradient elution is employed using two mobile phases. For example, Mobile Phase A could be water with a small percentage of formic acid and acetonitrile, and Mobile Phase B could be acetonitrile and isopropanol with formic acid.

    • Gradient: A typical gradient would start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic lipids.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the detection of LysoPCs.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard. For this compound (C23H48NO7P, MW: 481.6 g/mol ), the precursor ion is typically the protonated molecule [M+H]+ at m/z 482.3. A characteristic product ion resulting from the fragmentation of the phosphocholine headgroup is monitored at m/z 184.1.

Signaling Pathways and Biological Relevance

This compound is not merely a structural component of cell membranes but also an active signaling molecule. Its biological functions are intricately linked to several key pathways.

Signaling_Pathway PC Phosphatidylcholine (PC) (in cell membrane) PLA2 Phospholipase A2 (PLA2) PC->PLA2 LysoPC This compound PLA2->LysoPC Autotaxin Autotaxin (ATX) / LysoPLD LysoPC->Autotaxin Inflammation Inflammation LysoPC->Inflammation Cell_Remodeling Membrane Remodeling LysoPC->Cell_Remodeling LPA Lysophosphatidic Acid (LPA) Autotaxin->LPA LPAR LPA Receptors (e.g., LPAR1-6) LPA->LPAR Downstream Downstream Signaling (e.g., Rho, Rac, MAPK) LPAR->Downstream

Biosynthesis and signaling of this compound.

As depicted in the diagram, this compound is primarily generated from the hydrolysis of phosphatidylcholine by the enzyme phospholipase A2 (PLA2). Once formed, it can participate in inflammatory processes and cell membrane remodeling. Furthermore, this compound serves as a substrate for the enzyme autotaxin, which converts it into lysophosphatidic acid (LPA). LPA is a potent signaling lipid that exerts its effects by binding to a family of G protein-coupled receptors known as LPA receptors, leading to the activation of various downstream signaling cascades that regulate cell proliferation, migration, and survival.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma/Serum Sample Spike Spike with Internal Standard (this compound-d5) Plasma->Spike Extract Lipid Extraction (e.g., Folch method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute LC Liquid Chromatography (C18 column) Reconstitute->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quant Quantification (vs. Internal Standard) MS->Quant Compare Comparison (Healthy vs. Disease) Quant->Compare

General workflow for this compound quantification.

Conclusion

The available evidence suggests that circulating levels of this compound are altered in various disease states, underscoring its potential as a biomarker. While further research is needed to establish definitive concentration ranges for each condition and to fully elucidate its role in disease pathogenesis, the standardized and robust analytical methods now available will undoubtedly facilitate these future investigations. This guide serves as a valuable resource for researchers and clinicians interested in exploring the diagnostic and therapeutic potential of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 15:0 Lyso PC: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 15:0 Lyso PC (1-pentadecanoyl-sn-glycero-3-phosphocholine), ensuring compliance with standard laboratory safety protocols.

Core Principles of Chemical Waste Management

The disposal of this compound, like any laboratory chemical, should adhere to the hazardous waste management guidelines established by regulatory bodies and institutions.[1][2][3] All laboratory personnel should be trained in these procedures, which emphasize waste minimization, proper labeling, and designated storage.[1][2] It is crucial to treat all chemical waste as hazardous unless explicitly confirmed otherwise by safety officers.[1]

Quantitative Data for Handling and Storage

While specific quantitative data for the disposal of this compound is not extensively available, general guidelines for chemical waste provide a framework. Adherence to these institutional limits is mandatory for ensuring a safe laboratory environment.

ParameterGuidelineSource
Storage Temperature -20°C[4][5][6][7]
Maximum Hazardous Waste Storage (Satellite Accumulation Area) 55 gallons[2]
Maximum Acutely Toxic Chemical Waste (P-list) Storage 1 quart (liquid) or 1 kilogram (solid)[2]
pH for Drain Disposal (if permissible) 5.5 - 10.5 (for dilute aqueous solutions of non-hazardous chemicals)[8]

Note: this compound should not be disposed of down the drain.[9]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the proper disposal of this compound from the point of generation to its final removal from the laboratory.

1. Personal Protective Equipment (PPE) and Handling:

  • Always handle this compound in a well-ventilated area.[9]

  • Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a lab coat.[9][10]

  • Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[9][10]

2. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.

  • Do not mix this compound waste with incompatible materials. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[11]

3. Container Selection and Labeling:

  • Use a chemically compatible, leak-proof container for waste collection. Plastic is often preferred.[2] The original container may be used if it is in good condition.[11]

  • The container must have a secure, tight-fitting cap and be kept closed except when adding waste.[1][11]

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound" or "1-pentadecanoyl-sn-glycero-3-phosphocholine".

4. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[2][11]

  • Ensure the SAA is inspected weekly for any signs of leakage.[11]

5. Disposal Method:

  • Do not dispose of this compound down the sink or in regular trash.[1][9]

  • Do not allow the chemical to evaporate as a method of disposal.[1]

  • The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] This can also involve dissolving the material in a combustible solvent for incineration.[10]

  • Contact your institution's Environmental Health and Safety (EH&S) or equivalent department to arrange for pickup and disposal of the hazardous waste.[2]

6. Empty Container Disposal:

  • A container that has held this compound should be managed as hazardous waste.

  • For containers that held acutely hazardous waste (P-listed chemicals), they must be triple-rinsed with a suitable solvent before being disposed of as regular trash.[1] The rinsate must be collected and disposed of as hazardous waste.

  • Deface all chemical labels on the empty container and remove the cap before disposal.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Generation of this compound Waste B Wear Appropriate PPE A->B C Is the waste container compatible and properly labeled? B->C D Select a compatible, leak-proof container. Label with 'Hazardous Waste' and full chemical name. C->D No E Place waste in the labeled container. C->E Yes D->E F Store in designated Satellite Accumulation Area (SAA). E->F G Is the container full or has it been stored for the maximum allowable time? F->G H Contact Environmental Health & Safety (EH&S) for pickup. G->H Yes J Continue to monitor SAA weekly. G->J No I EH&S transports for licensed disposal (e.g., incineration). H->I

Figure 1. Procedural workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Operational Guide for Handling 15:0 Lyso PC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 1-pentadecanoyl-sn-glycero-3-phosphocholine (15:0 Lyso PC). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure.[1][2][3]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against splashes and dust formation.
Skin Protection Chemical-impermeable gloves (materials to be determined by workplace-specific risk assessment).[1][2] Fire/flame resistant and impervious clothing.[1]Prevents skin contact with the substance.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[2]Protects against inhalation of dust or aerosols.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of the laboratory environment.

  • Ventilation: Handle in a well-ventilated place to minimize inhalation of any dust or aerosols.[1]

  • Handling Practices: Avoid contact with skin and eyes.[1][2][3] Prevent the formation of dust and aerosols.[1][2][3] Use non-sparking tools to prevent ignition from electrostatic discharge.[1]

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[1][2] Keep the container tightly closed.[1][2] Store separately from foodstuff containers or incompatible materials.[1] Opened containers must be carefully resealed and kept upright.[2] The recommended storage temperature is -20°C.[4]

Emergency Procedures

In the event of exposure or a spill, follow these immediate first-aid and containment measures.

Emergency ScenarioFirst-Aid / Spill Response
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Spill Evacuate personnel to a safe area. Use personal protective equipment. Avoid dust formation. Remove all sources of ignition. Prevent further leakage if safe to do so. Do not let the chemical enter drains. Collect the spill using spark-proof tools and place it in a suitable, closed container for disposal.[1][2]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination.

  • General Guidance: Discharge into the environment must be avoided.[1]

  • Disposal of Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Packaging: Dispose of as unused product.[2]

  • Collection: Collect and arrange for disposal in suitable, closed containers.[1][2] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prepare Workspace 2. Prepare Ventilated Workspace (Fume Hood) Don PPE->Prepare Workspace Retrieve 3. Retrieve this compound from -20°C Storage Prepare Workspace->Retrieve Weigh/Measure 4. Weigh or Measure Required Amount Retrieve->Weigh/Measure Perform Experiment 5. Perform Experiment Weigh/Measure->Perform Experiment Decontaminate 6. Decontaminate Workspace and Equipment Perform Experiment->Decontaminate Dispose Waste 7. Dispose of Waste (Chemical Waste Stream) Decontaminate->Dispose Waste Doff PPE 8. Doff PPE Dispose Waste->Doff PPE Wash Hands 9. Wash Hands Thoroughly Doff PPE->Wash Hands

Standard operational workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15:0 Lyso PC
Reactant of Route 2
Reactant of Route 2
15:0 Lyso PC

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。